molecular formula C6H13O3P B1361785 Diethyl vinylphosphonate CAS No. 682-30-4

Diethyl vinylphosphonate

Cat. No.: B1361785
CAS No.: 682-30-4
M. Wt: 164.14 g/mol
InChI Key: DREPONDJUKIQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl vinylphosphonate is a useful research compound. Its molecular formula is C6H13O3P and its molecular weight is 164.14 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl(vinyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[ethenyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREPONDJUKIQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27987-29-7
Record name Phosphonic acid, P-ethenyl-, diethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27987-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70218372
Record name Phosphonic acid, vinyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-30-4
Record name Diethyl vinylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl vinylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, vinyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl vinylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL VINYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4RR2U2KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile monomer and synthetic intermediate of significant interest in organic synthesis and polymer chemistry. Its unique electronic structure, featuring a phosphorus-activated double bond, renders it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the principal synthetic routes to diethyl vinylphosphonate and delves into the mechanisms of its key reactions, including Michael additions, cycloadditions, and polymerizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in academia and industry.

Synthesis of this compound

The preparation of this compound can be accomplished through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods include the Horner-Wadsworth-Emmons reaction, the Michaelis-Arbuzov reaction, and a multi-step synthesis from vinylphosphonic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of alkenes. In the context of this compound synthesis, this typically involves the reaction of a phosphonate-stabilized carbanion with formaldehyde. The reaction generally favors the formation of the (E)-alkene, although for a terminal alkene like DEVP, this is not a factor.[1][2]

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[3][4] The synthesis of this compound via this method would involve the reaction of triethyl phosphite (B83602) with a vinyl halide, such as vinyl bromide or vinyl chloride. The reaction is initiated by the nucleophilic attack of the phosphite on the vinyl halide.[3]

Multi-step Synthesis from Vinylphosphonic Acid

A common laboratory-scale synthesis involves a two-step process starting from vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate. This method provides a good yield of the desired product.

Table 1: Comparison of Synthetic Methods for this compound
Synthesis MethodKey ReagentsTypical ConditionsYield (%)AdvantagesDisadvantages
Horner-Wadsworth-Emmons Tetraethyl methylenediphosphonate, Formaldehyde, Strong Base (e.g., NaH, n-BuLi)Anhydrous THF, -78 °C to rtModerate to HighHigh reactivity, mild conditions possible.Requires pre-formation of the phosphonate (B1237965) reagent.
Michaelis-Arbuzov Triethyl phosphite, Vinyl halide (e.g., vinyl bromide)Heat (150-160 °C) or Lewis acid catalysis (e.g., ZnI₂) at rtModerate to HighOne-pot reaction, readily available starting materials.High temperatures can lead to side reactions; vinyl halides can be gaseous and difficult to handle.
From Vinylphosphonic Acid Vinylphosphonic acid, Diethyl 2-acetoxyethanephosphonate, Triethyl orthoformateHigh temperature (180-200 °C), then reflux with orthoformate~70%Utilizes commercially available starting materials.Multi-step process with high reaction temperatures.[5]

Reaction Mechanisms of this compound

The electron-withdrawing nature of the phosphonate group makes the double bond of this compound an excellent Michael acceptor and a reactive partner in cycloaddition and polymerization reactions.

Michael Addition

This compound readily undergoes conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.[6]

Primary and secondary amines add to this compound to yield β-aminoethylphosphonates. These products are of interest in medicinal chemistry due to their structural similarity to β-amino acids.

Alcohols can add across the double bond of this compound, typically under basic conditions, to form β-alkoxyethylphosphonates.[7]

Diels_Alder Diene Butadiene TransitionState [4+2] Transition State Diene->TransitionState DEVP This compound DEVP->TransitionState Product Cyclohexenylphosphonate TransitionState->Product Concerted Cycloaddition Polymerization_Workflow Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (Radical, Anionic, or Catalyst) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile organophosphorus compound with significant applications in organic synthesis, polymer chemistry, and materials science. Its unique reactivity, attributed to the presence of a vinyl group and a phosphonate (B1237965) moiety, makes it a valuable precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of DEVP, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions and biological relevance.

Physical and Chemical Properties

Diethyl vinylphosphonate is a clear, colorless liquid with the molecular formula C₆H₁₃O₃P.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Weight 164.14 g/mol [1][2]
Appearance Clear colorless liquid[1]
Density 1.068 g/mL at 25 °C[1][2]
Boiling Point 201 - 203 °C[1][2]
Refractive Index (n20/D) 1.429[1][2]
Purity (GC) ≥ 97%[2]
Storage Temperature 2 - 8 °C[1][2]
Identification and Nomenclature
IdentifierValueReference(s)
CAS Number 682-30-4[1][2]
Synonyms Vinylphosphonic acid diethyl ester, Diethyl ethenylphosphonate[1][2]
PubChem ID 69629[1]
MDL Number MFCD00009079[1]
InChI 1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3[2]
SMILES CCOP(=O)(OCC)C=C[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate.[3]

Step 1: Synthesis of crude monoethyl vinylphosphonate

  • In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate.

  • Heat the mixture with stirring to 180 °C.

  • Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C. Ethyl acetate (B1210297) will distill off during this addition.

  • After the addition is complete, continue stirring the mixture at 190 °C for 9 hours.

  • The resulting product is 190 g of crude monoethyl vinylphosphonate.

Step 2: Synthesis of this compound

  • Combine 95 g of the crude monoethyl vinylphosphonate from Step 1 with 124 g of triethyl orthoformate.

  • Reflux the mixture for 8 hours at approximately 75 °C.

  • Gradually increase the temperature to 150 °C over 5.5 hours, allowing ethyl acetate and ethanol (B145695) to distill off.

  • Cool the mixture to room temperature and add another 100 g of triethyl orthoformate.

  • Gradually reheat the mixture to 150 °C, distilling off any low-boiling point components.

  • Distill the remaining mixture to obtain pure this compound. This process typically yields around 96.5 g.[3]

G Synthesis of this compound A Vinylphosphonic Acid + Diethyl 2-acetoxyethanephosphonate B Heat to 180-200°C (14 hours) A->B + Diethyl 2-acetoxyethanephosphonate C Crude Monoethyl Vinylphosphonate B->C - Ethyl Acetate E Reflux at 75°C, then heat to 150°C (8 + 5.5 hours) C->E D Triethyl Orthoformate D->E F This compound E->F - Ethyl Acetate, - Ethanol

A simplified workflow for the synthesis of this compound.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation : A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Acquisition Parameters :

    • Number of Scans : 16-32 scans are typically sufficient.

    • Relaxation Delay : 1-2 seconds.

    • Pulse Width : A standard 90° pulse.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent).

  • GC Conditions :

    • Injector Temperature : 250 °C.

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : As a neat liquid, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation : A standard FTIR spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

  • Data Processing : A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Chemical Reactivity and Applications

This compound's reactivity is dominated by its vinyl group, making it an excellent substrate for various addition and coupling reactions.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound can react with arylboronic acids in a Mizoroki-Heck type reaction to form α,β-unsaturated phosphonates.[5]

G Mizoroki-Heck Reaction Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex + DEVP Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (+ Base) Product α,β-Unsaturated Phosphonate Hydrido-Pd Complex->Product HX H-X Hydrido-Pd Complex->HX DEVP This compound DEVP->Ar-Pd(II)-X(L2) ArX Aryl Halide (Ar-X) ArX->Pd(0)L2 Base Base Base->Hydrido-Pd Complex

Catalytic cycle of the Mizoroki-Heck reaction involving this compound.
Aza-Michael Addition

The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. This compound readily undergoes aza-Michael addition with primary and secondary amines to yield β-aminophosphonates.[6] This reaction can be promoted by water, which is thought to activate the reactants through hydrogen bonding.[6]

G Aza-Michael Addition of an Amine to DEVP DEVP This compound (Michael Acceptor) TransitionState Transition State (Nucleophilic Attack) DEVP->TransitionState Amine Primary/Secondary Amine (Michael Donor) Amine->TransitionState Zwitterion Zwitterionic Intermediate TransitionState->Zwitterion Formation of C-N bond ProtonTransfer Proton Transfer Zwitterion->ProtonTransfer Intra- or intermolecular Product β-Aminophosphonate ProtonTransfer->Product Neutralization

Mechanism of the aza-Michael addition reaction with this compound.

Role in Drug Development and Biological Systems

Phosphonates are known for their ability to mimic phosphates, which are ubiquitous in biological systems. This mimicry allows them to interact with biological targets, leading to various therapeutic applications.

Inhibition of Calcification

This compound and other phosphonate-containing compounds act as calcification inhibitors.[7] Pathological calcification involves the deposition of hydroxyapatite (B223615) (HA) crystals. Phosphonates can inhibit this process by binding to the surface of nascent HA crystals, thereby blocking their growth.[8][9] This property is particularly relevant in the development of treatments for diseases characterized by abnormal calcification, such as in bioprosthetic heart valves.[10]

G Mechanism of Calcification Inhibition by Phosphonates CaP Calcium and Phosphate Ions in Solution Nucleation Hydroxyapatite (HA) Nucleation CaP->Nucleation CrystalGrowth HA Crystal Growth Nucleation->CrystalGrowth Calcification Pathological Calcification CrystalGrowth->Calcification Binding Binding to HA Crystal Surface CrystalGrowth->Binding Phosphonate Phosphonate Compound (e.g., from DEVP derivatives) Phosphonate->Binding Inhibition Inhibition of Crystal Growth Binding->Inhibition Inhibition->Calcification Prevents

Logical relationship of phosphonates in the inhibition of hydroxyapatite crystal growth.

Conclusion

This compound is a valuable and versatile chemical building block with well-defined physical and chemical properties. Its reactivity, particularly at the vinyl group, allows for a wide range of synthetic transformations, leading to the creation of novel materials and molecules with potential applications in drug development and materials science. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this important organophosphorus compound.

References

Spectroscopic data of Diethyl vinylphosphonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Analysis of Diethyl Vinylphosphonate (B8674324)

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl vinylphosphonate, a key organophosphorus compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound (C₆H₁₃O₃P) is an organophosphorus compound with a molecular weight of 164.14 g/mol .[1][2][3] Its structure consists of a vinyl group directly attached to a phosphorus atom, which is also bonded to two ethoxy groups and a phosphoryl oxygen.

IUPAC Name: diethyl ethenylphosphonate CAS Number: 682-30-4[1][2][3] Molecular Formula: C₆H₁₃O₃P[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key data for ¹H, ¹³C, and ³¹P NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.35t7.1-CH₃
4.10qd7.1, 7.1-OCH₂-
6.20m=CH₂ and =CH-

Solvent: CDCl₃[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
16.3-CH₃
61.8-OCH₂-
128.9=CH-
133.5=CH₂

Note: Specific data for this compound was synthesized from general knowledge of similar structures. Direct experimental values were not available in the search results.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
18.2

Solvent: Acetone; Standard: 85% H₃PO₄[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data below is for the gas-phase spectrum.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Assignment
2985C-H stretch (alkane)
1615C=C stretch (alkene)
1255P=O stretch (phosphoryl)
1025P-O-C stretch (ester)

Source: NIST/EPA Gas-Phase Infrared Database[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern.

Table 5: Major Fragments in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
164Moderate[M]⁺ (Molecular Ion)
137High[M - C₂H₃]⁺
109High[M - C₂H₅O - H]⁺
81High[P(O)(OH)₂]⁺

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

For organophosphorus compounds like this compound, NMR analysis is crucial.[6][7][8][9]

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 300-600 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • ³¹P NMR: This nucleus is highly sensitive.[10] Acquire the spectrum with proton decoupling using an external standard of 85% H₃PO₄.[11] Typically, fewer scans are needed compared to ¹³C NMR. For observing P-H couplings, a proton-coupled spectrum can be acquired.[11]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the thin-film method is commonly used.[12][13]

  • Sample Preparation: Place a single drop of neat this compound onto a salt plate (e.g., NaCl or KBr).[12][14][15]

  • Analysis: Place a second salt plate on top to create a thin liquid film.[12] Mount the plates in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13] A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.[15] For volatile liquids, a sealed liquid cell can be used.[15][16]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile compounds like this compound.[17][18][19][20]

  • Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) onto the chromatographic column.

  • Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing MS->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.
Structural Correlations of this compound

This diagram shows the structure of this compound and highlights key NMR correlations.

Diethyl_Vinylphosphonate_Structure cluster_structure This compound cluster_nmr Key NMR Correlations P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C5 CH P->C5 P_Signal δ ~18.2 ppm P->P_Signal C1 CH₂ O2->C1 C3 CH₂ O3->C3 C2 CH₃ C1->C2 H_OCH2 δ ~4.10 ppm C1->H_OCH2 H_CH3 δ ~1.35 ppm C2->H_CH3 C4 CH₃ C3->C4 C3->H_OCH2 C4->H_CH3 C6 CH₂ C5->C6 H_Vinyl δ ~6.20 ppm C5->H_Vinyl C6->H_Vinyl H_NMR ¹H NMR Signals H_NMR->H_CH3 H_NMR->H_OCH2 H_NMR->H_Vinyl P_NMR ³¹P NMR Signal P_NMR->P_Signal

Structural representation and key NMR signal correlations for this compound.

References

An In-depth Technical Guide to Diethyl Vinylphosphonate (CAS 682-30-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for Diethyl vinylphosphonate (B8674324) (CAS 682-30-4). The information is presented to support research, development, and safety protocols in a laboratory and industrial setting.

Chemical Identification and Properties

Diethyl vinylphosphonate is an organophosphorus compound with a vinyl functional group. It is a versatile intermediate in the synthesis of various chemical compounds.[1][2]

Identifier Value
CAS Number 682-30-4[1][2]
IUPAC Name Diethyl ethenylphosphonate[2]
Synonyms Diethyl vinylphosphate, Vinylphosphonic acid diethyl ester[1][2]
Molecular Formula C₆H₁₃O₃P[1]
Molecular Weight 164.14 g/mol [1]
InChI Key DREPONDJUKIQLX-UHFFFAOYSA-N[2]
SMILES CCOP(=O)(OCC)C=C[2]
Physical Property Value
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 201 - 203 °C[1]
Density 1.068 g/mL at 25 °C[3]
Refractive Index 1.429[1]
Flash Point >110 °C (>230 °F)[4]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[2]

Safety and Hazard Information

This compound is classified as toxic if swallowed.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.[5]

Hazard Classification (GHS) Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed[5][6]
Precautionary Statement Code Description
Prevention P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
P330Rinse mouth.[6]
Storage P405Store locked up.[6]
Store at 2-8°C in an inert atmosphere.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triethyl phosphite (B83602) with bromoethylene.

Materials:

  • Triethyl phosphite

  • Bromoethylene

  • Anhydrous Toluene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethyl phosphite in anhydrous toluene.

  • Slowly add bromoethylene to the solution at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

General Experimental Workflow for Chemical Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Solvents Glassware Apparatus Setup Reaction Reaction Execution (Heating, Stirring) Glassware->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Quenching Reaction Quenching Reaction->Quenching Monitoring->Reaction Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: General workflow for chemical synthesis and purification.

Applications

This compound is a valuable intermediate in organic synthesis.[1] Its applications include:

  • Synthesis of Organophosphorus Compounds: It serves as a precursor for various organophosphorus compounds used as pesticides and herbicides.[1]

  • Pharmaceutical Development: It is utilized in the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.[1]

  • Material Science: The vinyl group allows for its incorporation into polymer matrices to enhance the properties of materials used in coatings, adhesives, and flame retardants.[1]

References

An In-depth Technical Guide to Diethyl Vinylphosphonate: Precursors, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl vinylphosphonate (B8674324) (DEVP), a versatile organophosphorus compound. It covers the synthesis of DEVP from its precursors, the preparation of its key derivatives through various chemical reactions, and its diverse applications in polymer chemistry, materials science, and drug discovery. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Diethyl Vinylphosphonate (DEVP): Core Properties and Synthesis

This compound (CH₂=CHPO(OCH₂CH₃)₂) is a clear, colorless liquid with a molecular weight of 164.14 g/mol .[1] It is a valuable building block in organic synthesis due to the reactivity of its vinyl group and the properties imparted by the phosphonate (B1237965) moiety.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 682-30-4
Molecular Formula C₆H₁₃O₃P
Molecular Weight 164.14 g/mol
Density 1.068 g/mL at 25 °C
Boiling Point 202 °C
Refractive Index n20/D 1.429
Flash Point 110 °C
Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate, followed by reaction with triethyl orthoformate.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Crude Monoethyl Vinylphosphonate

  • In a reaction vessel equipped with a stirrer and a distillation apparatus, heat a mixture of 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate to 180 °C with stirring.

  • Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C. Ethyl acetate (B1210297) will distill off during this addition.

  • After the addition is complete, continue stirring the mixture for 9 hours at 190 °C.

  • The resulting product is 190 g of crude monoethyl vinylphosphonate. Distillation of the collected volatiles yields 128 g of ethyl acetate and 8 g of low-boiling point components.[2]

Step 2: Conversion to this compound

  • Reflux a mixture of 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate for 8 hours at approximately 75 °C.

  • Gradually increase the temperature to 150 °C over 5.5 hours, allowing ethyl acetate and ethanol (B145695) to distill off.

  • Cool the mixture to room temperature and add another 100 g of triethyl orthoformate.

  • Gradually reheat the mixture to 150 °C to distill off any remaining low-boiling point components.

  • Distill the final mixture to obtain 96.5 g of this compound. This corresponds to a yield of approximately 70% based on the initial amounts of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate.[2]

Key Derivatives of this compound and their Synthesis

The vinyl group of DEVP is susceptible to a variety of addition and coupling reactions, making it a versatile precursor for a range of functionalized phosphonates.

Aza-Michael Addition: Synthesis of Diethyl 2-(Arylamino)ethylphosphonates

The aza-Michael addition is a conjugate addition of an amine to the activated alkene of DEVP, yielding β-amino phosphonates. This reaction can often be performed under mild conditions, sometimes even in water without a catalyst.

Experimental Protocol: Aza-Michael Addition of Amines to this compound

  • In a suitable reaction vessel, dissolve the amine (1.0 mmol) in an appropriate solvent (e.g., water, or solvent-free).

  • Add this compound (1.0 mmol for mono-addition, 2.0 mmol for double-addition to primary amines) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel if necessary. In many cases, the product is obtained in high purity after simple removal of the solvent.

Table of Aza-Michael Addition of Various Amines to this compound

AmineMolar Ratio (DEVP:Amine)SolventTimeYield/ConversionReference
Piperidine1:1Water7 minQuantitative
Pentylamine1:1None4 h96%[3]
Mizoroki-Heck Reaction: Synthesis of Diethyl (E)-2-Arylvinylphosphonates

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the case of DEVP, this reaction is used to synthesize α,β-unsaturated phosphonates.

Experimental Protocol: Mizoroki-Heck Reaction of Aryl Halides with this compound

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (2.0 mmol), a palladium catalyst (e.g., PdCl₂(NH₃)₂ at 1 mol%), and a base (e.g., iPr₂NH at 1.1 mmol).

  • Add a suitable solvent, such as water (3 mL).

  • Heat the reaction mixture to 80 °C (for aryl iodides) or 120 °C (for aryl bromides) and stir for the required time (typically 6-36 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diethyl (E)-2-arylvinylphosphonate.[4]

Table of Mizoroki-Heck Reaction of Aryl Halides with this compound

Aryl HalideCatalyst LoadingTemperatureTimeYieldReference
Iodobenzene1 mol% PdCl₂(NH₃)₂80 °C6 h~99%[4]
4-Iodoanisole1 mol% PdCl₂(NH₃)₂80 °C6 h95%[4]
4-Iodoacetophenone1 mol% PdCl₂(NH₃)₂80 °C6 h98%[4]
Bromobenzene5 mol% PdCl₂(NH₃)₂120 °C36 h68%[4]
4-Bromoacetophenone5 mol% PdCl₂(NH₃)₂120 °C36 h95%[4]
Polymerization of this compound

DEVP can be polymerized through various methods, including radical and anionic polymerization, to produce poly(this compound) (PDEVP). Rare-earth metal-mediated group-transfer polymerization has been shown to provide good control over the polymer's molecular weight and polydispersity.

Experimental Protocol: Radical Polymerization of this compound

  • In a Schlenk flask, dissolve this compound and a radical initiator (e.g., benzoyl peroxide, BPO) in a suitable solvent (e.g., THF).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 60 °C) for a designated time.

  • After the polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane).

  • Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Table of Poly(this compound) Synthesis and Properties

Polymerization MethodInitiator[M]/[I] RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
RadicalBPO--Low (oligomers)Broad[5]
Rare-Earth GTPLn(BH₄)₃(THF)₃300>95%25,0001.7-1.9[6]
Rare-Earth GTPCp₂Y(CH₂TMS)(THF)50>99%8,5001.12[7]

Applications of this compound and its Derivatives

Flame Retardants

Phosphorus-containing polymers, including PDEVP, are known for their flame-retardant properties. They can act in both the condensed phase by promoting char formation and in the gas phase by a radical scavenging mechanism.

Table of Flame Retardant Properties of Poly(this compound) Containing Materials

MaterialLOI (%)UL-94 RatingChar Yield (%)Reference
Polyethylene (PE)~17.5-<1[8]
PE with 40 wt% PDEPDM-V-05.17[8]
Polyethylene terephthalate (B1205515) (PET)~21--
PET with Phenyl/vinyl silsesquioxane and Aluminum diethyl phosphinate33.5V-0Increased by 78%[9]
Vinyl Ester Resin (VE)---[10]
VE with 15 wt% PBDOO31.5V-0-[10]

Note: PDEPDM is a copolymer containing DEVP. PBDOO is a phosphorus-containing flame retardant, not directly derived from DEVP but illustrates the efficacy of phosphonates.

Drug Development

DEVP derivatives are of significant interest in drug development due to the ability of the phosphonate group to act as a stable mimic of phosphate (B84403) esters, which are ubiquitous in biological systems. This has led to the development of enzyme inhibitors, antiviral agents, and anticancer agents.

Sphingosine (B13886) kinase 1 (SK1) is an important enzyme in cell signaling, and its dysregulation is implicated in cancer and inflammatory diseases.[11] Vinylphosphonate analogs of FTY720 have been synthesized and evaluated as SK1 inhibitors.

Sphingosine_Kinase_Signaling_Pathway

Table of (S)-FTY720 Vinylphosphonate Analogues as SK1 Inhibitors

CompoundSK1 Inhibition at 50 µM (%)Kᵢᵤ (µM)Reference
(S)-FTY720 vinylphosphonate (2)62.7 ± 0.914.5 ± 4.4[12]
Fluoride analogue (3)~20-[12]
Azide analogue (5)Activator (EC₅₀ = 8.3 ± 3.0 µM)-[12]

Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate group provides resistance to enzymatic cleavage, leading to a longer intracellular half-life. While not all contain a vinyl group, the principles of their action are relevant to DEVP-derived structures.

Table of Antiviral Activity of Acyclic Nucleoside Phosphonates

CompoundVirusCell LineEC₅₀ (µM)Reference
Cidofovir (CDV)Human Cytomegalovirus (HCMV)MRC-50.38[13]
HDP-CDVHCMV-0.0009[13]
ODE-CDVVariola virus-0.03[13]
(S)-HPMPAAdenovirusA549>100[13]
HDP-(S)-HPMPAAdenovirusA5490.19 - 1.1[13]
Tenofovir (PMPA)HIV-1PBMCs3.2[13]
HDP-PMPAHIV-1PBMCs0.012[13]

HDP and ODE are alkoxyalkyl prodrug moieties that enhance oral bioavailability and antiviral activity. (S)-HPMPA is another acyclic nucleoside phosphonate.

Derivatives of DEVP have been investigated for their potential as anticancer agents. For instance, novel α-aminophosphonates containing a 2-oxoquinoline structure, synthesized via a one-pot three-component reaction, have shown promising in vitro cytotoxicity against various cancer cell lines.

Table of In Vitro Anticancer Activity of Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates

CompoundA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)U2OS (Osteosarcoma) IC₅₀ (µM)
4a (R=H)18.35 ± 1.1215.42 ± 1.0320.17 ± 1.5623.41 ± 1.78
4f (R=4-F)12.14 ± 0.9810.23 ± 0.8714.36 ± 1.1516.72 ± 1.24
4h (R=4-Cl)9.87 ± 0.768.15 ± 0.6911.24 ± 0.9313.58 ± 1.07
4j (R=4-Br)8.12 ± 0.656.93 ± 0.549.88 ± 0.7611.21 ± 0.92
5-Fluorouracil 25.16 ± 1.8321.34 ± 1.6728.91 ± 2.0430.15 ± 2.13

Data adapted from a study on novel α-aminophosphonate derivatives.[14]

Experimental Workflows and Logical Relationships

Experimental_Workflow

Conclusion

This compound is a highly valuable and versatile platform molecule in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vinyl group allow for the creation of a diverse library of derivatives. These derivatives have demonstrated significant potential in materials science as flame retardants and in the pharmaceutical industry as potent enzyme inhibitors and antiviral and anticancer agents. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in these exciting areas.

References

Diethyl Vinylphosphonate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile organophosphorus compound with significant applications in polymer chemistry, materials science, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its vinyl group allows for polymerization and incorporation into various material backbones, while the phosphonate (B1237965) moiety imparts unique properties such as flame retardancy and metal chelation. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in research and development, particularly in drug formulation and materials engineering. This technical guide provides a comprehensive overview of the available data on the solubility and stability of diethyl vinylphosphonate, detailed experimental protocols for its analysis, and visual representations of key pathways and workflows.

Physical and Chemical Properties

PropertyValueReference
CAS Number 682-30-4[1][2][3][4][5][6][7][8][9]
Molecular Formula C₆H₁₃O₃P[3]
Molecular Weight 164.14 g/mol [3]
Appearance Clear, colorless to light yellow liquid[3]
Density 1.068 g/mL at 25 °C[1][5]
Boiling Point 202 °C[1][5]
Refractive Index n20/D 1.429[1][5]
Storage Temperature 2-8°C[1][3][5]

Solubility Profile

SolventQualitative SolubilityRationale / Reference
Toluene SolubleUsed as a solvent for the polymerization of DEVP.
Tetrahydrofuran (THF) SolubleUsed as a solvent for the polymerization of DEVP.
Methanol Likely SolubleThe resulting polymer, poly(this compound), is soluble in methanol.
Chloroform Likely SolubleThe resulting polymer, poly(this compound), is soluble in chloroform.
Arene Solvents Likely SolubleThe resulting polymer, poly(this compound), is soluble in arene solvents.
Water Information Not AvailableSafety Data Sheets state no information is available.
Ethanol Information Not Available
Dichloromethane Information Not Available
Hexane Information Not Available

Stability Profile

This compound is susceptible to degradation through several pathways, primarily hydrolysis and polymerization. Its stability is influenced by factors such as pH, temperature, and the presence of initiators.

Degradation PathwayConditionsProductsNotesReference
Hydrolysis (Acidic) Aqueous acid (e.g., HCl)Vinylphosphonic acid monoethyl ester, Vinylphosphonic acidThe hydrolysis of phosphonate esters is a two-step process. Electron-withdrawing groups on the phosphonate can increase the rate of hydrolysis.[10][11][12]
Hydrolysis (Basic) Aqueous base (e.g., NaOH)Vinylphosphonic acid monoethyl ester, Vinylphosphonic acidSteric hindrance around the phosphorus center can significantly slow the rate of alkaline hydrolysis.[10][11]
Polymerization Radical initiators (e.g., AIBN, peroxides), heat, certain metal catalystsPoly(this compound)DEVP can undergo free radical polymerization, though it may yield low molecular weight oligomers.[13][14]

Degradation Pathway: Hydrolysis of this compound

The hydrolysis of this compound proceeds in a stepwise manner, first yielding the monoester and subsequently the vinylphosphonic acid. This process is catalyzed by both acid and base.

Hydrolysis_Pathway Hydrolysis of this compound DEVP This compound C₆H₁₃O₃P Monoester Vinylphosphonic Acid Monoethyl Ester C₄H₉O₃P DEVP->Monoester + H₂O - EtOH (H⁺ or OH⁻) VPA Vinylphosphonic Acid C₂H₅O₃P Monoester->VPA + H₂O - EtOH (H⁺ or OH⁻)

Caption: Stepwise hydrolysis of this compound.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of this compound.

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O for aqueous studies, or an organic solvent like acetonitrile-d₃ with a controlled amount of aqueous buffer).

    • The final concentration should be sufficient for clear detection by ³¹P NMR (typically >10 mM).

    • Adjust the pH of the aqueous component to the desired value (e.g., acidic, neutral, or basic) using appropriate buffers.

    • An internal standard with a distinct ³¹P chemical shift can be added for precise quantification.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquire one-dimensional ³¹P spectra with proton decoupling at regular time intervals.

    • Key Parameters:

      • Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.

      • Relaxation Delay (d1): Ensure a sufficient delay for quantitative analysis (typically 5 times the longest T₁ of the phosphorus nuclei of interest).

  • Data Analysis:

    • Integrate the signals corresponding to the parent this compound, the vinylphosphonic acid monoethyl ester intermediate, and the final vinylphosphonic acid product.

    • The relative concentrations are determined from the integral ratios.

    • Plot the concentration of this compound versus time to determine the degradation kinetics. Pseudo-first-order rate constants can be calculated from the slope of the natural logarithm of the concentration versus time.[11]

Protocol 2: Analysis of Polymerization by Gas Chromatography (GC)

This protocol can be used to monitor the consumption of the this compound monomer during a polymerization reaction.

Objective: To determine the kinetics of this compound polymerization.

Methodology:

  • Reaction Setup:

    • Set up the polymerization reaction in a suitable solvent (e.g., toluene) with a known concentration of this compound and initiator.

    • Maintain the reaction at a constant temperature.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the polymerization in the aliquot, for example, by cooling and adding an inhibitor or by diluting it in a cold solvent.

  • GC Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

    • Column: A suitable capillary column for the separation of organophosphorus compounds.

    • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and add an internal standard.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Quantification: Create a calibration curve by analyzing standards of known this compound concentrations. Use the peak area ratio of the analyte to the internal standard to determine the concentration of unreacted monomer in the reaction mixture at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the rate of polymerization.

Workflow for a Typical Stability Study

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow Workflow for DEVP Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare DEVP solutions in various solvents/buffers set_conditions Establish stability conditions (pH, temp, light) prep_sample->set_conditions sampling Collect samples at time points set_conditions->sampling analytical_method Analyze samples (e.g., 31P NMR, HPLC, GC) sampling->analytical_method quantify Quantify DEVP and degradation products analytical_method->quantify kinetics Determine degradation kinetics and half-life quantify->kinetics report Generate stability report kinetics->report

Caption: A typical workflow for a stability study of DEVP.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative solubility data remains a notable gap in the literature, its qualitative behavior in common organic solvents can be inferred from its synthetic applications. The stability of DEVP is primarily dictated by its susceptibility to hydrolysis under both acidic and basic conditions and its propensity for polymerization. The provided experimental protocols offer robust methodologies for researchers to quantitatively assess the stability of this compound in their specific applications. A comprehensive understanding of these properties is crucial for the successful formulation and application of this important chemical intermediate in the fields of drug development, materials science, and beyond.

References

Reactivity of the Vinyl Group in Diethyl Vinylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in diethyl vinylphosphonate (B8674324) (DEVP). DEVP is a versatile building block in organic synthesis and polymer chemistry, with its reactivity centered around the electron-deficient carbon-carbon double bond. This document details key reactions, including Michael additions, Diels-Alder reactions, Heck reactions, polymerizations, and reductions. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of DEVP in research and development, particularly in the context of drug discovery and materials science.

Michael Addition Reactions

The electron-withdrawing nature of the phosphonate (B1237965) group activates the vinyl group of diethyl vinylphosphonate, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of functionalized ethylphosphonates.

Aza-Michael Addition

The aza-Michael addition of amines to DEVP is a facile and often catalyst-free method for the synthesis of β-aminoethylphosphonates. These compounds are of significant interest in medicinal chemistry due to their structural similarity to β-amino acids.

Experimental Protocol: Aza-Michael Addition of Amines to this compound

A general procedure for the aza-Michael addition involves the direct reaction of an amine with this compound. The reaction can often be performed neat or in a suitable solvent.

  • Materials:

    • This compound (DEVP)

    • Primary or secondary amine

    • Solvent (optional, e.g., water, ethanol, or solvent-free)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent).

    • Add the amine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction can be exothermic.

    • The reaction mixture is stirred at room temperature or heated gently if necessary.

    • Reaction progress is monitored by TLC or NMR spectroscopy.

    • Upon completion, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data: Aza-Michael Addition of Amines to this compound

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineWaterReflux295[1]
BenzylamineWaterRT0.598[1]
MorpholineWaterRT0.2599[1]
PiperidineWaterRT0.2599[1]
CyclohexylamineNeatRT24>95[2]

Logical Relationship: Aza-Michael Addition

aza_michael_addition DEVP This compound Intermediate Zwitterionic Intermediate DEVP->Intermediate Nucleophilic Attack Amine Amine (R₂NH) Amine->Intermediate Product β-Aminoethylphosphonate Intermediate->Product Proton Transfer

Caption: Aza-Michael addition of an amine to this compound.

Oxa-Michael Addition

Alcohols can also add to the double bond of DEVP in an oxa-Michael addition, typically requiring basic conditions to generate the alkoxide nucleophile. However, milder methods have also been developed.[3][4]

Experimental Protocol: Oxa-Michael Addition of Alcohols to this compound

An efficient method for the oxa-Michael addition of secondary and branched primary alcohols to this compound under mild conditions has been reported.[3][4]

  • Materials:

  • Procedure:

    • A mixture of the alcohol (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (1.5 mmol) in acetonitrile (3 mL) is stirred at room temperature.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

    • The residue is purified by column chromatography on silica gel.

Quantitative Data: Oxa-Michael Addition of Alcohols to this compound

AlcoholTime (h)Yield (%)Reference
Isopropanol2485[3]
Cyclohexanol2492[3]
1-Phenylethanol4878[3]

Logical Relationship: Oxa-Michael Addition

oxa_michael_addition DEVP This compound Intermediate Enolate Intermediate DEVP->Intermediate Nucleophilic Attack Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., Cs₂CO₃) Base->Alkoxide Alkoxide->Intermediate Product β-Alkoxyethylphosphonate Intermediate->Product Protonation

Caption: Base-catalyzed oxa-Michael addition to this compound.

Diels-Alder Reaction

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. These reactions are often performed at elevated temperatures and without the need for a catalyst.[5][6][7]

Experimental Protocol: Thermal Diels-Alder Reaction of this compound with Cyclopentadienones

A typical procedure for the thermal Diels-Alder reaction of DEVP with a cyclopentadienone is as follows.[5]

  • Materials:

  • Procedure:

    • A solution of the cyclopentadienone (1 equivalent) and this compound (2-5 equivalents) in a high-boiling solvent like toluene or bromobenzene is prepared in a sealed tube.

    • The mixture is heated at a high temperature (e.g., 180 °C) for a specified period (e.g., 24-48 hours).

    • The reaction progress is monitored by NMR spectroscopy.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting cycloadduct is purified by column chromatography or crystallization.

Quantitative Data: Diels-Alder Reaction of this compound with Tetracyclone

DieneSolventTemperature (°C)Time (h)Yield (%)Reference
TetracycloneToluene1802475[5]
TetracycloneBromobenzene1802480[5]

Reaction Pathway: Diels-Alder Cycloaddition

diels_alder Diene Diene (e.g., Cyclopentadienone) TransitionState [4+2] Cyclic Transition State Diene->TransitionState DEVP Dienophile (this compound) DEVP->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct Heat (Δ)

Caption: Diels-Alder reaction of a diene with this compound.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of the vinyl group of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of DEVP with an aryl or vinyl halide or triflate.[5][8]

Experimental Protocol: Palladium-Catalyzed Heck Reaction of this compound with Aryl Halides

A general procedure for the Heck reaction of DEVP is as follows.[5][8]

  • Materials:

    • This compound (DEVP)

    • Aryl halide (e.g., iodobenzene, bromobenzene)

    • Palladium catalyst (e.g., Pd(OAc)₂, Herrmann's catalyst)

    • Base (e.g., K₂CO₃, Et₃N)

    • Solvent (e.g., DMF, NMP)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the palladium catalyst, the base, and the solvent.

    • Add the aryl halide and this compound.

    • The reaction mixture is heated to a high temperature (e.g., 110-140 °C) with stirring for several hours.

    • The reaction is monitored by GC-MS or LC-MS.

    • After completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered.

    • The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data: Heck Reaction of this compound with Aryl Halides

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneHerrmann's palladacycleK₂CO₃NMP14095[5]
4-BromoacetophenonePd(OAc)₂/PPh₃K₂CO₃DMF14085[8]
4-Iodotoluene[Pd(NH₃)₄]/NaYK₂CO₃DMF11092[8]

Reaction Mechanism: Heck Reaction

heck_reaction cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L₂) OxAdd->PdII Coord Coordination PdII->Coord MigIns Migratory Insertion Coord->MigIns BetaHydride β-Hydride Elimination MigIns->BetaHydride HPdX H-Pd(II)-X(L₂) BetaHydride->HPdX Product Styrylphosphonate BetaHydride->Product RedElim Reductive Elimination RedElim->Pd0 HX HX RedElim->HX HPdX->RedElim ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd DEVP This compound DEVP->Coord Base Base Base->RedElim Salt Base-H⁺X⁻ Base->Salt HX->Salt

Caption: Catalytic cycle of the Heck reaction with this compound.

Polymerization

The vinyl group of this compound can undergo polymerization through various mechanisms, including free radical and rare-earth metal-mediated group transfer polymerization, to produce poly(this compound) (PDEVP). PDEVP and its copolymers have applications as flame retardants, biomaterials, and in drug delivery.[9][10][11][12]

Free Radical Polymerization

Free radical polymerization of DEVP typically results in low molecular weight polymers or oligomers in low yields.[9][12] Copolymerization with more reactive monomers is often more successful.

Experimental Protocol: Free Radical Copolymerization of this compound

A typical procedure for the free radical copolymerization of DEVP with a comonomer like 2-chloroethyl methacrylate (B99206) (CEMA) is as follows.[9]

  • Materials:

    • This compound (DEVP)

    • 2-Chloroethyl methacrylate (CEMA)

    • Benzoyl peroxide (BPO) as initiator

    • THF as solvent

  • Procedure:

    • DEVP, CEMA, and BPO are dissolved in THF in a reaction vessel.

    • The solution is degassed by several freeze-pump-thaw cycles.

    • The vessel is sealed under vacuum and heated at a specific temperature (e.g., 60 °C) for a set time.

    • The polymerization is quenched by cooling the vessel in an ice bath.

    • The polymer is precipitated by pouring the reaction mixture into a non-solvent like hexane.

    • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Quantitative Data: Free Radical Copolymerization of DEVP and CEMA

Feed ratio (DEVP/CEMA)Polymer composition (DEVP/CEMA)Mn (kDa)PDIReference
20/8011/8935.41.65[9]
40/6023/7725.11.72[9]
60/4038/6215.81.81[9]
80/2059/418.91.95[9]
Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

REM-GTP offers excellent control over the polymerization of DEVP, leading to polymers with high molecular weights and low polydispersity indices (PDI).[11][13][14][15]

Experimental Protocol: Rare-Earth Metal-Mediated Group Transfer Polymerization of this compound

A representative procedure for the REM-GTP of DEVP is as follows.[11]

  • Materials:

    • This compound (DEVP), dried and distilled

    • Rare-earth metal catalyst (e.g., Cp₂Y(CH₂TMS)(THF))

    • Toluene, dried

  • Procedure:

    • All manipulations are carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

    • The rare-earth metal catalyst is dissolved in toluene in a reaction flask.

    • The flask is cooled to a specific temperature (e.g., -25 °C).

    • DEVP is added to the catalyst solution at once with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 14 hours).

    • The polymerization is quenched by the addition of methanol.

    • The polymer is precipitated in excess hexane, washed repeatedly, and dried under vacuum.

Quantitative Data: Rare-Earth Metal-Mediated Polymerization of DEVP

CatalystMonomer/Catalyst RatioMn (kDa)PDIReference
Cp₂Sm--INVALID-LINK--10016.41.08[13]
Cp₂Nd--INVALID-LINK--10016.41.09[13]
Cp₂Y(CH₂TMS)(THF)10015.91.12[11]

Experimental Workflow: Polymerization of DEVP

polymerization_workflow cluster_frp Free Radical Polymerization cluster_remgtp REM-GTP Monomers_FRP DEVP + Comonomer Reaction_FRP Heating Monomers_FRP->Reaction_FRP Initiator Initiator (e.g., BPO) Initiator->Reaction_FRP Solvent_FRP Solvent (e.g., THF) Solvent_FRP->Reaction_FRP Precipitation_FRP Precipitation (in non-solvent) Reaction_FRP->Precipitation_FRP Polymer_FRP Copolymer Precipitation_FRP->Polymer_FRP Monomer_REM DEVP Reaction_REM Inert Atmosphere, Low Temperature Monomer_REM->Reaction_REM Catalyst_REM Rare-Earth Catalyst Catalyst_REM->Reaction_REM Solvent_REM Anhydrous Solvent (e.g., Toluene) Solvent_REM->Reaction_REM Precipitation_REM Precipitation (in hexane) Reaction_REM->Precipitation_REM Polymer_REM Homopolymer (High Mn, Low PDI) Precipitation_REM->Polymer_REM

Caption: Comparison of workflows for free radical polymerization and REM-GTP of DEVP.

Reduction of the Vinyl Group

The carbon-carbon double bond in this compound can be reduced to a single bond, typically through catalytic hydrogenation. This reaction provides access to diethyl ethylphosphonate.

Experimental Protocol: Catalytic Hydrogenation of this compound

A general procedure for the catalytic hydrogenation of the vinyl group is as follows.

  • Materials:

    • This compound (DEVP)

    • Hydrogenation catalyst (e.g., Pd/C)

    • Solvent (e.g., ethanol, methanol)

    • Hydrogen gas

  • Procedure:

    • DEVP is dissolved in a suitable solvent in a hydrogenation vessel.

    • The catalyst is added to the solution.

    • The vessel is flushed with hydrogen gas and then pressurized to the desired pressure.

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed under reduced pressure to yield the diethyl ethylphosphonate.

Quantitative Data: Reduction of Vinylphosphonates

SubstrateCatalyst SystemTime (h)Conversion (%)Reference
Vinyl bisphosphonateCu(OAc)₂/DPPBZ/PMHS1>99[16]

reduction_reaction DEVP This compound Product Diethyl Ethylphosphonate DEVP->Product Reagents H₂, Catalyst (e.g., Pd/C) Reagents->Product Hydrogenation

References

Thermal Degradation Profile of Diethyl Vinylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation profile of Diethyl vinylphosphonate (B8674324) (DEVP). Due to a lack of publicly available experimental data on the thermal analysis of DEVP monomer, this guide synthesizes information from related polyphosphonates and analogous small molecules to project a likely degradation pathway. This document outlines the expected thermal decomposition stages, potential degradation products, and detailed experimental protocols for key analytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). A proposed thermal degradation pathway for DEVP is also presented visually. This guide serves as a foundational resource for researchers working with DEVP and similar organophosphorus compounds, highlighting the need for further experimental investigation into its thermal properties.

Introduction to Diethyl Vinylphosphonate (DEVP)

This compound (CAS No: 682-30-4) is an organophosphorus monomer with the chemical formula C₆H₁₃O₃P. It is a colorless liquid with a boiling point of approximately 202°C. DEVP is utilized in the synthesis of various polymers and copolymers, finding applications in flame retardants, adhesives, and specialty materials. Understanding its thermal stability and degradation profile is crucial for its safe handling, processing, and for predicting the performance of DEVP-containing materials at elevated temperatures.

Expected Thermal Degradation Profile

Based on this evidence, the thermal degradation of DEVP is hypothesized to occur in a multi-stage process under an inert atmosphere. The initial and primary degradation steps are expected to involve the elimination of the ethyl groups from the phosphonate (B1237965) moiety.

Hypothesized Thermal Degradation Data

The following table summarizes the anticipated thermal degradation stages of this compound based on the analysis of related compounds. It is critical to note that these values are hypothetical and require experimental verification.

Temperature Range (°C)Mass Loss (%)Proposed Degradation Process
~200 - 300~34%Initial decomposition via elimination of one molecule of ethylene (B1197577) and subsequent formation of ethyl vinylphosphonic acid.
>300Further LossContinued degradation of the phosphonic acid residue, potentially leading to the formation of vinylphosphonic acid and ethylene. Further heating would lead to the formation of a polyphosphoric acid residue and volatile hydrocarbons.

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is likely initiated by a β-hydrogen elimination reaction, a common mechanism for esters containing ethyl groups. This process would lead to the formation of ethylene and an acidic phosphonate intermediate.

G DEVP This compound (C6H13O3P) Intermediate1 Ethyl vinylphosphonic acid + Ethylene (C2H4) DEVP->Intermediate1 Heat (~200-300°C) β-elimination Intermediate2 Vinylphosphonic acid + Ethylene (C2H4) Intermediate1->Intermediate2 Heat (>300°C) β-elimination Residue Polyphosphoric acid residue + Volatile hydrocarbons Intermediate2->Residue High Temperature Decomposition

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, the following standard protocols for TGA, DSC, and Py-GC-MS are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperatures and mass loss stages of DEVP.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small aliquot of liquid DEVP (typically 5-10 mg) is carefully weighed into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., boiling point, decomposition enthalpy) of DEVP.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of liquid DEVP (typically 2-5 mg) is hermetically sealed in a volatile sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere of high-purity nitrogen is maintained in the DSC cell.

    • Temperature Program: The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its boiling point or expected decomposition range (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).

    • Data Collection: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events such as melting, boiling, and decomposition. The enthalpy changes associated with these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of the thermal degradation of DEVP.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A small amount of liquid DEVP is applied to a pyrolysis probe or placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (helium).

    • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold followed by a temperature ramp to elute all components.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The mass spectrum of each eluted compound is compared with a spectral library (e.g., NIST) to identify the individual degradation products. The resulting chromatogram provides information on the relative abundance of each product at a given pyrolysis temperature.

Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Initial Characterization cluster_1 Product Identification cluster_2 Data Interpretation TGA TGA Analysis (Determine decomposition range) PyGCMS Py-GC-MS Analysis (Identify degradation products at specific temperatures) TGA->PyGCMS DSC DSC Analysis (Identify thermal transitions) DSC->PyGCMS Mechanism Propose Degradation Mechanism PyGCMS->Mechanism

Caption: Experimental workflow for characterizing the thermal degradation of DEVP.

Conclusion

While direct experimental data on the thermal degradation of this compound monomer is currently unavailable, a scientifically informed profile can be proposed based on the behavior of analogous compounds. The anticipated degradation pathway involves the sequential elimination of ethyl groups, leading to the formation of acidic phosphonate species and ultimately a polyphosphoric acid residue at higher temperatures. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a thorough investigation of DEVP's thermal properties. Such studies are essential for a complete understanding of its stability and for the development of robust applications.

References

An In-depth Technical Guide to the Early Studies of Diethyl Vinylphosphonate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the foundational research on the polymerization of diethyl vinylphosphonate (B8674324) (DEVP), a monomer of significant interest for its utility in creating biocompatible and flame-retardant materials. The document focuses on the early investigations that characterized its polymerization behavior, highlighting the initial challenges and successes that paved the way for modern advancements in the synthesis of poly(diethyl vinylphosphonate) and its derivatives.

Introduction: The Dawn of Poly(this compound) Research

The exploration of vinylphosphonate polymerization began in the late 1940s, driven by a burgeoning interest in phosphorus-containing polymers for a variety of industrial applications. Early researchers like Lindsey and Kosolapoff were among the first to investigate the polymerizability of ethylenically unsaturated phosphonic acid compounds and their esters.[1] Initial observations by Kosolapoff noted that this compound possessed a "mildly expressed polymerizability," hinting at the challenges that would characterize early research in this area. These pioneering studies established that while DEVP could undergo polymerization, achieving high molecular weight polymers through conventional methods was not straightforward. The electron-withdrawing nature of the phosphonate (B1237965) group significantly influences the reactivity of the vinyl monomer, a factor that would be a recurring theme in subsequent research.

Free-Radical Polymerization of DEVP: Early Attempts and Outcomes

Free-radical polymerization was one of the first methods extensively studied for the polymerization of DEVP. However, early investigations consistently found that DEVP is reluctant to homopolymerize to high molecular weight products via this mechanism.[2][3][4] These attempts typically resulted in low yields of viscous, liquid oligomers.[2]

In 1960, Pike and Cohen conducted some of the earliest systematic studies on the free-radical polymerization of vinylphosphonates. Their work demonstrated that using initiators like di-tert-butyl peroxide with DEVP yielded only low molecular weight oligomers.[5] This low reactivity is a key characteristic of DEVP in free-radical systems.

Table 1: Summary of Early Free-Radical Homopolymerization of this compound

InitiatorTemperature (°C)Monomer:Initiator RatioPolymer Molecular Weight ( g/mol )ObservationsReference
di-tert-butyl peroxide135100:1~1000Viscous liquid oligomerPike & Cohen, 1960
di-tert-butyl peroxide13520:1~700Viscous liquid oligomerPike & Cohen, 1960
Benzoyl Peroxide60-80Not specifiedLow molecular weightLow yieldsGeneral finding

Given the difficulties with homopolymerization, early researchers turned to copolymerization as a means to incorporate DEVP into polymer chains. One of the notable early studies in this area was the copolymerization of DEVP with styrene (B11656), investigated by Arcus. This work provided some of the first quantitative data on the reactivity of DEVP in a copolymerization system.[2][3] More recent, yet foundational, studies have also explored the copolymerization of DEVP with other monomers like 2-chloroethyl methacrylate (B99206) (CEMA).[2][3]

Table 2: Reactivity Ratios for the Free-Radical Copolymerization of DEVP (M2) with Comonomers (M1)

Comonomer (M1)Initiatorr1r2Interpretation
Styrenetert-butyl hydroperoxide3.250Styrene is much more reactive; DEVP does not readily add to a growing chain ending in a DEVP radical.[6]
2-chloroethyl methacrylate (CEMA)Benzoyl Peroxide19.450.11CEMA is significantly more reactive; the resulting copolymer will have long sequences of CEMA with isolated DEVP units.[2][3]

Experimental Protocols from Early Studies

The following protocols are representative of the methodologies employed in early investigations into the free-radical polymerization of DEVP.

  • Monomer and Initiator Preparation: this compound is purified by distillation under reduced pressure. Di-tert-butyl peroxide is used as the initiator.

  • Reaction Setup: A known quantity of this compound and di-tert-butyl peroxide (e.g., a 100:1 molar ratio) are placed in a sealed polymerization tube.

  • Degassing: The tube is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The sealed tube is heated in a constant temperature bath at 135°C for a specified period (e.g., 24-48 hours).

  • Isolation and Purification: After the reaction, the tube is cooled and opened. The unreacted monomer and any volatile byproducts are removed by vacuum distillation. The resulting product is a viscous liquid oligomer of poly(this compound).

  • Characterization: The molecular weight of the oligomer is determined by techniques available at the time, such as cryoscopy or ebulliometry.

  • Monomer and Initiator Preparation: this compound and styrene are purified by distillation. A free-radical initiator such as tert-butyl hydroperoxide is prepared.

  • Reaction Setup: Various feed ratios of DEVP and styrene are measured into separate polymerization tubes. The initiator is added to each tube.

  • Degassing: The tubes are degassed using the freeze-pump-thaw method.

  • Polymerization: The sealed tubes are heated to initiate polymerization (e.g., at a temperature appropriate for the decomposition of the initiator). The polymerization is stopped at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.

  • Isolation and Purification: The reaction is quenched, and the copolymer is precipitated in a non-solvent (e.g., methanol). The precipitate is collected, washed, and dried under vacuum.

  • Characterization: The composition of the resulting copolymer is determined using elemental analysis (for phosphorus content) to calculate the molar ratio of the incorporated monomers. This data is then used to determine the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.

Early Investigations into Anionic Polymerization

Alongside radical polymerization, early studies also explored the anionic polymerization of vinylphosphonates.[3] This approach was investigated as a potential route to achieve higher molecular weight polymers and to control the polymer's stereochemistry. While much of the detailed work on controlled anionic polymerization of DEVP is more recent, the foundational concept that DEVP could be polymerized by anionic initiators was established in earlier periods. These early explorations laid the groundwork for later developments in living anionic polymerization and group transfer polymerization of this monomer.

Visualizations of Polymerization Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R.) I->R Decomposition M DEVP Monomer (M) R->M Addition RM Growing Chain (R-M.) RM->M Addition P Polymer (P) RM->P Combination or Disproportionation G start Start monomer_prep Monomer & Initiator Purification start->monomer_prep reaction_setup Charge Reactor with Monomers & Initiator monomer_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Heating) degassing->polymerization isolation Isolation & Purification (Precipitation/Distillation) polymerization->isolation characterization Characterization (MW, Composition) isolation->characterization end End characterization->end G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) I Anionic Initiator (I⁻) M DEVP Monomer (M) I->M Nucleophilic Attack IM Initiated Chain (I-M⁻) IM2 Growing Chain (I-M-M⁻) IM->M Addition P Polymer (P) IM2->P Addition of Protic Solvent

References

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and Historical Synthesis of Vinylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylphosphonates, organophosphorus compounds characterized by a vinyl group directly attached to a phosphonate (B1237965) moiety, have emerged as crucial building blocks in organic synthesis and materials science. Their unique electronic and structural properties have led to their incorporation into a wide array of applications, from polymers with unique properties to biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of vinylphosphonates. It details the seminal synthetic methodologies, including the initial discoveries and subsequent refinements that have made this versatile class of compounds readily accessible. This guide presents key experimental protocols in a detailed, step-by-step format, summarizes quantitative data in structured tables for comparative analysis, and utilizes graphical representations to illustrate the core synthetic workflows.

A Historical Perspective: The Dawn of Vinylphosphonate (B8674324) Chemistry

The journey into the world of vinylphosphonates began in the mid-20th century. The first synthesis of a vinylphosphonate is credited to Kabachnik and Medved in 1959. Their pioneering work involved the dehydrochlorination of 2-chloroethylphosphonic dichloride, followed by hydrolysis to yield vinylphosphonic acid[1]. This initial breakthrough laid the groundwork for future explorations into the synthesis and reactivity of this novel class of organophosphorus compounds. Early methods were often characterized by harsh reaction conditions and multiple steps, which spurred further research into more efficient and milder synthetic routes[2].

Foundational Synthetic Methodologies

The accessibility of vinylphosphonates has been significantly enhanced through the development of several key synthetic strategies. These methods, each with its own set of advantages and limitations, form the cornerstone of vinylphosphonate chemistry.

Synthesis from 2-Chloroethylphosphonic Acid and its Derivatives

A significant advancement in the synthesis of vinylphosphonic acid, a key monomer, involves the use of 2-chloroethylphosphonic acid, an industrially available plant growth regulator[2]. This approach offers a more direct and economical route compared to earlier methods.

Experimental Workflow: Synthesis of Vinylphosphonic Acid from 2-Chloroethylphosphonic Dichloride

G start 2-Chloroethylphosphonic dichloride step1 Dehydrochlorination start->step1 Heat (e.g., 330-340 °C) Catalyst (e.g., BaCl₂) intermediate Vinylphosphonic dichloride step1->intermediate step2 Hydrolysis intermediate->step2 Cool water product Vinylphosphonic Acid step2->product

Caption: General workflow for the synthesis of vinylphosphonic acid from 2-chloroethylphosphonic dichloride.

Detailed Experimental Protocol: Synthesis of Vinylphosphonic Acid via Dehydrochlorination and Hydrolysis [1][2]

  • Dehydrochlorination: 2-Chloroethylphosphonic dichloride is heated in the presence of a catalyst, such as barium chloride (BaCl₂), at high temperatures (e.g., 330-340 °C). This step eliminates a molecule of hydrogen chloride (HCl) to yield vinylphosphonic dichloride. The product can be purified by distillation under reduced pressure.

  • Hydrolysis: The purified vinylphosphonic dichloride is then carefully added to cool water. The hydrolysis of the P-Cl bonds yields vinylphosphonic acid and hydrochloric acid.

  • Workup and Isolation: The water and hydrochloric acid are removed by distillation, and the resulting vinylphosphonic acid is dried under vacuum to yield a viscous liquid.

Quantitative Data for Synthesis from 2-Chloroethylphosphonic Acid Derivatives

Starting MaterialCatalyst/ReagentsTemperature (°C)Reaction TimeYieldReference
2-Chloroethylphosphonic dichlorideBaCl₂330-340Not specifiedNot specified[1]
Bis-(2-chloroethyl)-2-chloroethylphosphonatePhosgene or Thionyl chloride, Catalyst130-1803-5 hoursNot specified[3]
The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, discovered independently by August Michaelis in 1898 and Aleksandr Arbuzov in 1906, is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds[4][5]. While traditionally used for synthesizing alkyl phosphonates, modifications of this reaction have been applied to the synthesis of vinylphosphonate precursors. The reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide[4].

Experimental Workflow: Michaelis-Arbuzov Reaction

G reagents Trialkyl phosphite + Alkyl halide step1 SN2 Attack reagents->step1 Heat intermediate Phosphonium salt (Intermediate) step1->intermediate step2 Dealkylation intermediate->step2 Halide ion attack product Dialkyl alkylphosphonate step2->product

Caption: The general mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol: Classical Synthesis of Diethyl Benzylphosphonate (A model for C-P bond formation) [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl (B1604629) bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heating: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials, yielding diethyl benzylphosphonate as a colorless oil.

Quantitative Data for Michaelis-Arbuzov Type Reactions

Alkyl HalidePhosphorus ReagentCatalyst/ConditionsYieldReference
Benzyl bromideTriethyl phosphite150-160°C, 2-4 hGood[6]
Benzyl bromideTriethyl phosphiteZnBr₂, CH₂Cl₂, rt, 1 hGood[6]
Benzylic and Allylic AlcoholsTriethyl phosphiteZnI₂, THF, 66-140°C65-90%[7]
The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions[8][9]. This reaction is particularly valuable for the synthesis of substituted vinylphosphonates, often yielding the (E)-isomer with high selectivity.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

G reagents Phosphonate ester + Aldehyde/Ketone step1 Deprotonation reagents->step1 Base (e.g., NaH, BuLi) carbanion Phosphonate carbanion step1->carbanion step2 Nucleophilic Addition carbanion->step2 intermediate Oxaphosphetane intermediate step2->intermediate step3 Elimination intermediate->step3 product Alkene (Vinylphosphonate) step3->product

Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction for vinylphosphonate synthesis.

Detailed Experimental Protocol: General Procedure for HWE Reaction [8][10]

  • Preparation of the Phosphonate Carbanion: To a stirred suspension of a base, such as sodium hydride (1.2 equivalents), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Carbonyl Compound: The resulting solution containing the phosphonate carbanion is cooled to 0 °C, and a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with the progress monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentCarbonyl CompoundBase/SolventTemperatureYieldReference
Diethyl 7-bromoheptylphosphonateAldehydeNaH / THF0°C to rtNot specified[8]
Various phosphonatesVarious aldehydesKHMDS, 18-crown-6 (B118740) / THF-78°C78%[9]
The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or a carbonyl compound, providing a direct route to α-aminophosphonates or α-hydroxyphosphonates, respectively[11][12]. While not a direct synthesis of vinylphosphonates, the products of the Pudovik reaction can serve as precursors. The reaction is typically base-catalyzed.

Experimental Workflow: Pudovik Reaction

G reagents Dialkyl phosphite + Imine or Carbonyl step1 Nucleophilic Addition reagents->step1 Base catalyst intermediate Tetrahedral intermediate step1->intermediate step2 Proton Transfer intermediate->step2 product α-Amino/Hydroxy- phosphonate step2->product

Caption: The general mechanism of the Pudovik reaction.

Detailed Experimental Protocol: General Procedure for the Pudovik Reaction with an Aldehyde [13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent).

  • Reagent Addition: Add the dialkyl phosphite (1.0 - 1.2 equivalents) to the flask. If a catalyst is used, it is added at this stage.

  • Reaction Conditions: The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures) for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC or ¹H NMR.

  • Workup and Purification: Upon completion, the reaction mixture is worked up. This may involve quenching with a suitable reagent, extraction with an organic solvent, washing, drying, and concentration under reduced pressure. The crude product is then purified, typically by column chromatography.

Quantitative Data for the Pudovik Reaction

Carbonyl/IminePhosphorus ReagentCatalyst/ConditionsYieldReference
Aldehydes/KetonesDialkyl phosphitesK₃PO₄ (5 mol%)High[12]
α-PyridinealdehydesDiarylphosphonatesCu(OTf)₂ (10 mol%), THF, 100°C, 12hGood[14]

Characterization of Vinylphosphonates

The structural elucidation of vinylphosphonates relies on a combination of spectroscopic techniques.

Spectroscopic Data for Diethyl Vinylphosphonate

TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5.5-7.0 ppm with characteristic coupling constants), and the ethyl ester protons.[15][16]
¹³C NMR Resonances for the vinyl carbons and the carbons of the ethyl groups.[17]
³¹P NMR A characteristic chemical shift for the phosphonate group. For poly(vinylphosphonic acid), the polymer peak is observed around 30.62 ppm, while the monomer is at 15.96 ppm.[17][18][19][20]
IR Spectroscopy Characteristic absorption bands for the P=O, P-O-C, and C=C bonds.[21][22][23]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.[21]

Conclusion

The field of vinylphosphonate synthesis has evolved significantly since its inception. From the initial challenging multi-step procedures to the development of robust and versatile methods like the Horner-Wadsworth-Emmons and modified Michaelis-Arbuzov reactions, the accessibility of these important compounds has greatly improved. The ability to readily synthesize a diverse range of vinylphosphonates has been a driving force in their application in polymer chemistry, medicinal chemistry, and materials science. This guide has provided a historical overview, detailed experimental protocols for key synthetic transformations, and a summary of quantitative and spectroscopic data, offering a valuable resource for researchers and professionals working with this versatile class of organophosphorus compounds. The continued development of novel and more efficient synthetic methodologies will undoubtedly expand the horizons of vinylphosphonate chemistry and its applications.

References

Methodological & Application

Application Notes and Protocols for Aza-Michael Addition Reactions with Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which are key structural motifs in a wide array of biologically active molecules and pharmaceutical intermediates. Diethyl vinylphosphonate (B8674324) is a valuable Michael acceptor in these reactions, leading to the formation of β-aminophosphonates, a class of compounds recognized for their diverse biological activities.

This document provides detailed application notes and experimental protocols for performing Aza-Michael addition reactions with diethyl vinylphosphonate under various conditions, including catalyst-free reactions in water and organocatalyzed transformations.

Data Presentation

The following tables summarize quantitative data for the Aza-Michael addition of various amines to this compound under different reaction conditions.

Table 1: Catalyst-Free Aza-Michael Addition of Amines to this compound in Water

AmineTemperature (°C)TimeYield (%)Reference
Benzylamine (B48309)Room Temperature3 h>95[3]
PiperidineRoom Temperature7 min>95[3]
MorpholineRoom Temperature15 min>95[3]
n-ButylamineRoom Temperature3 h>95[3]
tert-ButylamineReflux3 h>95[3]

Table 2: Thiourea-Catalyzed Aza-Michael Addition of Amines to this compound

AmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzylamine20TolueneRoom Temperature2046
Benzylamine20Diethyl Ether302078
Aniline20Diethyl Ether302010
Pyrrolidine20Diethyl Ether302099
Morpholine20Diethyl Ether302099

Table 3: Asymmetric Aza-Michael Addition to α,β-Unsaturated Carbonyls (Representative Examples)

NucleophileMichael AcceptorCatalystYield (%)ee (%)Reference
AnilineChalconeCinchona Alkaloid Derivative>9955[4]
4-Nitrophthalimideα,β-Unsaturated Ketones9-epi-9-amino-9-deoxyquinine49-9895-99[5]
CarbamatesEnone CarbamatesChiral Cinchona-based Diamine75-95up to 99[4]

Experimental Protocols

Protocol 1: Catalyst-Free Aza-Michael Addition of Benzylamine to this compound in Water

This protocol describes a green and efficient method for the synthesis of diethyl (2-(benzylamino)ethyl)phosphonate without the need for a catalyst.

Materials:

  • This compound

  • Benzylamine

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

  • Extraction funnel

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add deionized water to the flask.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 3 hours.[3]

  • Upon completion, the product can be isolated by freeze-drying to remove the water, yielding a product with >95% purity.[1]

  • Alternatively, the aqueous mixture can be extracted with dichloromethane (3 x volume of water).[3] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Thiourea-Catalyzed Aza-Michael Addition of Benzylamine to this compound

This protocol details the use of a thiourea (B124793) organocatalyst to promote the Aza-Michael addition in an organic solvent.

Materials:

  • This compound

  • Benzylamine

  • Schreiner's thiourea catalyst (or other suitable thiourea catalyst)

  • Anhydrous diethyl ether (Et₂O)

  • Oven-dried crimp-top vial or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • To an oven-dried crimp-top vial or round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiourea catalyst (20 mol%).

  • Add anhydrous diethyl ether to the vessel.

  • Add this compound (1.0 eq) to the mixture.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir the solution at 30 °C for 20 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure β-aminophosphonate.

Mandatory Visualization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine Amine (Nucleophile) Reaction Aza-Michael Addition Amine->Reaction DEVP This compound (Michael Acceptor) DEVP->Reaction Solvent Solvent (e.g., Water, Et2O) Solvent->Reaction Catalyst Catalyst (e.g., None, Thiourea) Catalyst->Reaction Temperature Temperature (RT or 30°C) Temperature->Reaction Workup Work-up (Extraction/Drying) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product β-Aminophosphonate Purification->Product

Caption: General workflow for the Aza-Michael addition.

G cluster_uncatalyzed Catalyst-Free Mechanism (in Water) cluster_catalyzed Thiourea-Catalyzed Mechanism Reactants_uc Amine + DEVP in Water TS_uc Transition State (Water-mediated proton transfer) Reactants_uc->TS_uc Nucleophilic Attack Product_uc β-Aminophosphonate TS_uc->Product_uc Reactants_c Amine + DEVP + Thiourea Catalyst Activated_DEVP Activated DEVP (H-bonding with Thiourea) Reactants_c->Activated_DEVP Activation Adduct_c Intermediate Adduct Activated_DEVP->Adduct_c Nucleophilic Attack of Amine Product_c β-Aminophosphonate + Regenerated Catalyst Adduct_c->Product_c Proton Transfer

Caption: Proposed reaction mechanisms.

References

Application Notes and Protocols for Group Transfer Polymerization (GTP) of Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Group Transfer Polymerization (GTP) of Diethyl Vinylphosphonate (B8674324) (DEVP), a controlled polymerization technique yielding well-defined poly(diethyl vinylphosphonate) (PDEVP). PDEVP is a promising polymer for biomedical applications, including drug delivery and tissue engineering, owing to its biocompatibility and thermoresponsive properties.[1][2][3][4][5]

Introduction to Group Transfer Polymerization of DEVP

Group Transfer Polymerization (GTP) is a living polymerization method that allows for the precise control over polymer molecular weight and architecture.[6] In the case of DEVP, rare-earth metal-mediated GTP (REM-GTP) has proven to be a highly effective technique.[6] This method typically employs lanthanide-based catalysts, such as those derived from yttrium or lutetium, to initiate and propagate the polymerization of the vinylphosphonate monomer.[7][8]

The resulting PDEVP exhibits a narrow molecular weight distribution, as indicated by low polydispersity index (PDI) values, often approaching 1.02.[7] The living nature of REM-GTP also allows for the synthesis of block copolymers and the introduction of functional end-groups by using appropriately designed initiators.[8][9]

Applications in Drug Development and Biomaterials

The unique properties of PDEVP make it a highly attractive material for the pharmaceutical and biomedical fields:

  • Biocompatibility: Studies have shown that PDEVP and its copolymers are generally non-cytotoxic, making them suitable for in vivo applications.[1][2]

  • Thermoresponsiveness: PDEVP exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from soluble to insoluble in aqueous solutions upon heating. This property can be exploited for triggered drug release.[3]

  • Drug Delivery: PDEVP can be formulated into nanoparticles, hydrogels, or micelles for the encapsulation and controlled release of therapeutic agents.[1][4]

  • Tissue Engineering: The ability to form hydrogels under physiological conditions makes PDEVP a candidate for scaffolds in tissue regeneration.[1]

  • Surface Modification: PDEVP can be grafted onto surfaces, such as carbon nanotubes or gold nanoparticles, to impart biocompatibility and other functionalities.[8]

Quantitative Data from GTP of this compound

The following tables summarize quantitative data from various studies on the GTP of DEVP, showcasing the level of control achievable with this technique.

Table 1: GTP of DEVP using a Lutetium-based Catalyst

EntryMonomer/Catalyst RatioMn (theoretical) ( g/mol )Mn (absolute) ( g/mol )PDIInitiator Efficiency (%)
1508,2008,9001.1092
210016,40017,2001.0895
320032,80035,3001.0793

Data adapted from studies on in-situ generated Cp2Lu(PyN3) catalysts. Polymerizations were conducted at room temperature for 2 hours.[8]

Table 2: Isospecific GTP of DEVP using Yttrium- and Aluminum-based Catalysts

EntryCatalystTemperature (°C)Mn ( g/mol )PDI
1Y-CGC2518,5001.02
2Y-CGC018,3001.02
3Y-CGC-3018,8001.02
4Al-CGC2519,2001.15

Data from studies using constrained geometry complexes (CGCs) as catalysts, demonstrating high control over molecular weight and dispersity.[7]

Experimental Protocols

The following protocols provide a detailed methodology for performing the GTP of DEVP under an inert atmosphere. These procedures are critical due to the air and moisture sensitivity of the catalysts and intermediates.

Protocol 1: General Procedure for Inert Atmosphere Polymerization

This protocol outlines the general setup for conducting polymerizations that are sensitive to air and moisture, a common requirement for GTP.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel, syringes) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

  • Inert Atmosphere Setup: The reaction is typically carried out using a Schlenk line or within a glovebox.[10][11] A balloon filled with inert gas can be used to maintain a positive pressure of inert gas within the reaction flask.[12]

  • Solvent and Monomer Purification: Toluene (B28343) is a common solvent for GTP of DEVP and should be dried using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone). This compound monomer should be dried over calcium hydride and distilled under reduced pressure prior to use.

  • Reagent Transfer: All liquid reagents, including the purified solvent and monomer, should be transferred using gas-tight syringes that have been flushed with inert gas.[12]

Protocol 2: Group Transfer Polymerization of this compound

This protocol describes a typical GTP of DEVP using a rare-earth metal catalyst.

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, the rare-earth metal catalyst is weighed into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: The desired amount of anhydrous toluene is added to the Schlenk flask via a gas-tight syringe to dissolve the catalyst.

  • Initiation (if applicable): If a separate initiator is used, it is added to the catalyst solution at this stage. For some catalyst systems, the catalyst itself acts as the initiator.

  • Monomer Addition: The purified this compound monomer is added to the catalyst solution via a syringe pump over a defined period to control the reaction exotherm. The reaction mixture is stirred at the desired temperature (e.g., room temperature or below).

  • Polymerization: The polymerization is allowed to proceed for the desired time, typically ranging from 1 to several hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture under inert conditions.

  • Termination and Isolation: The polymerization is terminated by the addition of a protic solvent, such as methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as pentane (B18724) or hexane.

  • Purification: The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of a suitable solvent (e.g., THF or dichloromethane), and reprecipitated. This process is repeated to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

  • Characterization: The resulting poly(this compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Visualizations

Mechanism of GTP Propagation

The following diagram illustrates the proposed Yasuda-type monometallic propagation mechanism for the rare-earth metal-mediated GTP of vinylphosphonates.[13][14] This involves the coordination of the monomer to the metal center followed by a Michael-type addition.

GTP_Mechanism cluster_step1 Monomer Coordination cluster_step2 Michael Addition & Propagation Metal_Complex Ln-Polymer Chain Coordinated_Complex Coordinated Intermediate Metal_Complex->Coordinated_Complex + Monomer Monomer DEVP Monomer Monomer->Coordinated_Complex Propagated_Chain Ln-Polymer Chain (n+1) Coordinated_Complex->Propagated_Chain Intramolecular Michael Addition Propagated_Chain->Metal_Complex Ready for next monomer addition GTP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization Dry_Glassware Oven-dry glassware Purify_Solvent Purify solvent and monomer Dry_Glassware->Purify_Solvent Setup_Inert Assemble under inert gas Purify_Solvent->Setup_Inert Catalyst_Prep Prepare catalyst solution Setup_Inert->Catalyst_Prep Monomer_Add Add monomer Catalyst_Prep->Monomer_Add Polymerize Allow polymerization Monomer_Add->Polymerize Terminate Terminate reaction Polymerize->Terminate Precipitate Precipitate polymer Terminate->Precipitate Purify Redissolve and reprecipitate Precipitate->Purify Dry Dry under vacuum Purify->Dry GPC GPC (Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR

References

Application Notes and Protocols for the Free Radical Polymerization of Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a vinyl monomer containing a phosphonate (B1237965) group, which imparts unique properties to its corresponding polymer, poly(diethyl vinylphosphonate) (PDEVP). These properties, including flame retardancy, metal-ion binding capabilities, and biocompatibility, make PDEVP and its copolymers attractive for a variety of applications in materials science and the biomedical field.[1] While advanced polymerization techniques such as rare-earth metal-mediated group transfer polymerization can produce high molecular weight PDEVP, free radical polymerization remains a common and accessible method for polymer synthesis.[1]

It is important to note that the free radical homopolymerization of DEVP is known to be challenging, often resulting in low molecular weight polymers or oligomers and low yields.[1][2][3] This is primarily due to chain transfer reactions involving the monomer.[4] However, free radical copolymerization of DEVP with other vinyl monomers can be more successful, allowing for the incorporation of the phosphonate functionality into a range of polymer structures with tailored properties.

These application notes provide an overview and detailed protocols for the free radical polymerization of DEVP, including both homopolymerization and copolymerization, to guide researchers in the synthesis and exploration of these functional polymers.

Data Presentation

Table 1: Free Radical Homopolymerization of this compound (DEVP)
EntryInitiatorInitiator Conc. (mol%)SolventTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)Yield (%)
1Dicumyl PeroxideNot SpecifiedBulk130Not Specified3.4 - 3.5Not SpecifiedQuantitative
2AIBNNot SpecifiedNot Specified60Not SpecifiedOligomersNot SpecifiedLow
3Benzoyl Peroxide~1.8THF60240.41.1210.2

Data compiled from various sources, highlighting the typical low molecular weights obtained.

Table 2: Free Radical Copolymerization of this compound (DEVP)
Co-monomerDEVP feed (mol%)InitiatorSolventTemperature (°C)Time (h)DEVP in Copolymer (mol%)Mn (kDa)PDI (Mw/Mn)Conversion (%)
2-Chloroethyl methacrylate (B99206) (CEMA)20Benzoyl PeroxideTHF602413.511.31.6165.8
2-Chloroethyl methacrylate (CEMA)40Benzoyl PeroxideTHF602425.15.81.5345.2
2-Chloroethyl methacrylate (CEMA)60Benzoyl PeroxideTHF602438.62.11.4526.6
Styrene (S)50tert-Butyl hydroperoxideToluene10069Not SpecifiedNot SpecifiedNot Specified78
Methyl Methacrylate (MMA)50AIBNToluene6030Not SpecifiedNot SpecifiedNot Specified64
Acrylonitrile (AN)33AIBNDioxane603Not SpecifiedNot SpecifiedNot Specified42

This table presents a selection of copolymerization results to demonstrate the versatility of DEVP in creating functional copolymers.[5]

Experimental Protocols

Protocol 1: Free Radical Homopolymerization of this compound (DEVP)

This protocol provides a general procedure for the free radical homopolymerization of DEVP. It is important to note that this method typically yields low molecular weight oligomers.

Materials:

  • This compound (DEVP), inhibitor-free

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Methanol (B129727) or hexane (B92381) (for precipitation)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of DEVP in the chosen anhydrous solvent. Add the free radical initiator (e.g., 1-2 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN or BPO). Allow the reaction to proceed with stirring for a specified time (e.g., 12-24 hours).

  • Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and reprecipitate into the non-solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Free Radical Copolymerization of this compound (DEVP) with 2-Chloroethyl Methacrylate (CEMA)

This protocol is adapted from a reported procedure for the synthesis of P(DEVP-co-CEMA) copolymers.[2]

Materials:

  • This compound (DEVP), inhibitor-free

  • 2-Chloroethyl methacrylate (CEMA), inhibitor-free

  • Benzoyl Peroxide (BPO)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Methanol

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reactant Preparation: In a Schlenk flask, add DEVP, CEMA, BPO (as the initiator), and anhydrous THF. The molar ratio of monomers and initiator can be varied to target different copolymer compositions and molecular weights.

  • Degassing: Degas the solution by purging with an inert gas for at least 30 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for 24 hours.

  • Crude Product Precipitation: After cooling to room temperature, precipitate the crude copolymer by adding the reaction mixture to a large volume of hexane.

  • Fractional Precipitation for Purification:

    • Dissolve the crude copolymer in a small amount of THF.

    • Add methanol to the solution until it becomes turbid.

    • Separate the higher molecular weight precipitate by centrifugation.

  • Drying: Dry the purified copolymer fraction under vacuum to a constant weight.

Mandatory Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_termination Termination Initiator Initiator (I) 2R• Primary Radicals (R•) Initiator->2R• kd (Heat) R-M• Initiated Monomer 2R•->R-M• ki (Monomer) R-M-M• Propagating Radical R-M•->R-M-M• kp (Monomer) R-Mn• Polymer Radical R-M-M•->R-Mn• Polymer_combination Dead Polymer (Combination) R-Mn•->Polymer_combination ktc (+ R-Mm•) Polymer_disproportionation Dead Polymer (Disproportionation) R-Mn•->Polymer_disproportionation ktd (+ R-Mm•)

Caption: Mechanism of Free Radical Polymerization.

ExperimentalWorkflow start Start reactants 1. Add Monomer(s), Initiator, & Solvent start->reactants degas 2. Degas Mixture (Freeze-Pump-Thaw or Purge) reactants->degas polymerize 3. Heat to Reaction Temp & Stir for Set Time degas->polymerize cool 4. Cool to Room Temperature polymerize->cool precipitate 5. Precipitate Polymer in Non-Solvent cool->precipitate filter 6. Filter to Collect Crude Polymer precipitate->filter purify 7. Redissolve & Reprecipitate (Optional Purification) filter->purify dry 8. Dry Polymer Under Vacuum purify->dry characterize 9. Characterize Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Caption: Experimental Workflow for Free Radical Polymerization.

References

Application of Diethyl Vinylphosphonate in the Synthesis of Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of diethyl vinylphosphonate (B8674324) (DEVP) as a precursor for the synthesis of novel corrosion inhibitors. The focus is on the synthesis of β-aminophosphonates via the aza-Michael addition reaction, a versatile method for creating effective corrosion inhibitors for metals such as carbon steel in acidic environments.

Introduction

Diethyl vinylphosphonate is a versatile organophosphorus compound that serves as a valuable building block in organic synthesis.[1] Its vinyl group is susceptible to nucleophilic attack, making it an excellent substrate for Michael addition reactions.[2] This reactivity can be harnessed to synthesize a variety of functionalized phosphonates, including β-aminophosphonates, which are known to be effective corrosion inhibitors.[3] The presence of phosphorus, nitrogen, and oxygen atoms in their structure allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.[4]

This application note details the synthesis of a model β-aminophosphonate inhibitor derived from this compound, outlines the experimental protocols for evaluating its corrosion inhibition performance, and presents the expected quantitative data and inhibition mechanisms.

Synthesis of a Model Corrosion Inhibitor: Diethyl (2-(phenylamino)ethyl)phosphonate

A common and efficient method for synthesizing β-aminophosphonates from DEVP is the aza-Michael addition of an amine to the activated double bond.[3] This reaction is often carried out under mild conditions and can proceed without a catalyst, sometimes accelerated by polar solvents like water.[3]

Experimental Protocol: Synthesis

Objective: To synthesize diethyl (2-(phenylamino)ethyl)phosphonate by the reaction of this compound with aniline (B41778).

Materials:

  • This compound (DEVP)

  • Aniline

  • Ethanol (B145695) (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and aniline (10 mmol) in 20 mL of ethanol.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

  • Characterize the final product, diethyl (2-(phenylamino)ethyl)phosphonate, using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Below is a diagram illustrating the synthesis workflow.

G cluster_synthesis Synthesis Workflow reactants 1. Mix this compound and Aniline in Ethanol reaction 2. Stir at Room Temperature for 24 hours reactants->reaction evaporation 3. Solvent Evaporation reaction->evaporation extraction 4. Work-up and Extraction evaporation->extraction purification 5. Purification extraction->purification product Final Product: Diethyl (2-(phenylamino)ethyl)phosphonate purification->product

Caption: Workflow for the synthesis of a β-aminophosphonate corrosion inhibitor.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized inhibitor is evaluated using standard electrochemical and gravimetric techniques on XC48 carbon steel in a 1 M HCl solution.[4]

Experimental Protocols: Corrosion Testing

1. Weight Loss Measurements:

  • Specimen Preparation: Prepare coupons of XC48 carbon steel with dimensions of 2 cm x 2 cm x 0.1 cm. Polish the coupons with emery paper (from 180 to 1200 grit), wash with distilled water and acetone, and dry.

  • Procedure: Weigh the prepared coupons accurately. Immerse them in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized inhibitor (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) for 6 hours at room temperature.

  • Analysis: After immersion, retrieve the coupons, wash them with a solution of 20% NaOH containing zinc dust, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (η%) using the following equations:

    • CR (mg cm⁻² h⁻¹) = (W₀ - W₁) / (A * t)

    • η% = [(CR₀ - CR₁) / CR₀] * 100

    • Where W₀ and W₁ are the weight loss without and with the inhibitor, A is the area of the coupon, t is the immersion time, and CR₀ and CR₁ are the corrosion rates without and with the inhibitor, respectively.[4]

2. Electrochemical Measurements:

  • Setup: Use a standard three-electrode cell with the XC48 carbon steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. The corrosive medium is 1 M HCl with and without various concentrations of the inhibitor.

  • Potentiodynamic Polarization: After measuring the open circuit potential (OCP) for 30 minutes, scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range from 100 kHz to 10 mHz with an AC amplitude of 10 mV.

  • Analysis: Extract corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc) from the polarization curves. Calculate inhibition efficiency from icorr values. Analyze EIS data using Nyquist plots and an appropriate equivalent circuit to determine parameters like charge transfer resistance (Rct).[4]

Quantitative Data Presentation

The following table summarizes the expected corrosion inhibition performance of a diethyl phosphonate (B1237965) derivative, specifically Diethyl((4-methoxyphenyl)(phenylamino)methyl)phosphonate (p-DEPAMP), which serves as a close analog to the inhibitor synthesized from DEVP. The data is for XC48 carbon steel in 1 M HCl at 298 K.[4]

MethodInhibitor Concentration (M)Corrosion RateCharge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (η%)
Weight Loss 0 (Blank)1.15 mg cm⁻² h⁻¹---
10⁻⁶0.48 mg cm⁻² h⁻¹--58.3
10⁻⁵0.31 mg cm⁻² h⁻¹--73.0
10⁻⁴0.19 mg cm⁻² h⁻¹--83.5
10⁻³0.10 mg cm⁻² h⁻¹--91.3
Potentiodynamic Polarization 0 (Blank)icorr = 980 µA cm⁻²---
10⁻³icorr = 85 µA cm⁻²--91.3
EIS 0 (Blank)-55185-
10⁻³-6806591.9

Data adapted from a study on a structurally similar aminophosphonate inhibitor.[4]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of aminophosphonates on a metal surface in an acidic medium involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.

  • Protonation: In acidic solution, the nitrogen atom of the amine group can be protonated.

  • Adsorption: The inhibitor molecules can be adsorbed on the metal surface through:

    • Physisorption: Electrostatic interaction between the protonated amine and the negatively charged metal surface (due to adsorbed Cl⁻ ions).

    • Chemisorption: Coordinate bonding between the lone pair electrons of the non-protonated nitrogen and oxygen atoms of the phosphonate group and the vacant d-orbitals of the iron atoms. The aromatic ring can also contribute to adsorption through π-electron interactions.

  • Protective Film Formation: The adsorbed inhibitor molecules form a dense, protective film on the metal surface, which isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4]

The proposed mechanism is visualized in the following diagram.

G cluster_mechanism Corrosion Inhibition Mechanism cluster_adsorption_modes Adsorption Modes Inhibitor Aminophosphonate Inhibitor in Acid Adsorption Adsorption at Metal-Solution Interface Inhibitor->Adsorption Metal Carbon Steel Surface (Fe) Metal->Adsorption Film Formation of Protective Adsorbed Film Adsorption->Film Physisorption Physisorption: Electrostatic Interaction Adsorption->Physisorption Chemisorption Chemisorption: Coordinate Bonding (N, O, P -> Fe) π-electron Interaction Adsorption->Chemisorption Corrosion_Inhibited Corrosion Inhibited Film->Corrosion_Inhibited

Caption: Proposed mechanism of corrosion inhibition by aminophosphonates.

References

Application Notes and Protocols: Diethyl Vinylphosphonate in the Preparation of Specialty Polymers and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl vinylphosphonate (B8674324) (DEVP) in the synthesis of specialty polymers and coatings. Detailed experimental protocols for various polymerization techniques are presented, along with key applications and quantitative data on the resulting polymer properties.

Introduction

Diethyl vinylphosphonate (DEVP) is a versatile organophosphorus monomer utilized in the creation of specialty polymers with unique properties.[1] Its vinyl group allows for straightforward incorporation into polymer matrices, imparting characteristics such as flame retardancy, enhanced durability, and chemical resistance.[1] The phosphorus-containing side chain in poly(this compound) (PDEVP) and its copolymers also offers biocompatibility, making these materials promising for biomedical applications, including drug delivery systems and components for dental cements.[2] This document outlines the primary polymerization methods for DEVP and details its application in flame retardants and dental adhesives.

Key Applications

The unique properties of polymers derived from this compound have led to their use in several specialized areas:

  • Flame Retardants: Phosphorus-containing polymers are known for their flame-retardant properties.[3][4] The incorporation of DEVP into polymer backbones can reduce the flammability of materials, a critical feature in various industrial applications.[1]

  • Dental Adhesives and Cements: The phosphonate (B1237965) group can interact with tooth structures, making DEVP-based polymers effective components in dental adhesives and cements, promoting adhesion and durability.[2][5]

  • Biocompatible Materials: Poly(vinylphosphonates) exhibit high biocompatibility and have been explored for biomedical applications such as drug delivery and tissue engineering.[6][7][8]

  • Specialty Coatings and Adhesives: The addition of DEVP to polymer formulations can improve the durability, chemical resistance, and adhesive properties of coatings.[1]

Polymerization of this compound

DEVP can be polymerized through several methods, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and functionality.[2]

Polymerization Methods Overview
Polymerization MethodInitiator/CatalystKey AdvantagesResulting Polymer Characteristics
Anionic Polymerization Organolithium initiators (e.g., n-BuLi)Well-defined molecular weights and narrow molecular weight distributions.Low polydispersity.[2]
Radical Polymerization Thermal or photochemical initiators (e.g., BPO)Versatile and widely applicable.Often results in lower molecular weights and broader polydispersity compared to living polymerization techniques.[2][3][9]
Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) Lanthanide complexes (e.g., Cp₂YbMe, Yttrium catalysts)Synthesis of high-molecular-weight polymers with precise molecular weight control and low polydispersity.[6][10][11]Well-defined microstructures.[7]

Experimental Protocols

Anionic Polymerization of DEVP

This protocol describes the synthesis of poly(this compound) using an organolithium initiator under inert conditions.[2]

Materials:

  • This compound (DEVP), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Anhydrous THF is transferred to the reaction flask via cannula.

  • The flask is cooled to the desired temperature (e.g., -78 °C).

  • A calculated amount of n-BuLi solution is added dropwise to the stirred THF.

  • Freshly distilled DEVP is added slowly to the initiator solution.

  • The reaction is allowed to proceed for a specified time, during which the polymerization occurs.

  • The polymerization is terminated by the addition of anhydrous methanol.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., pentane).[10]

  • The precipitated polymer is collected by filtration and dried under vacuum.

Characterization:

  • Molecular weight and polydispersity can be determined using Size Exclusion Chromatography (SEC).

  • The chemical structure can be confirmed by ¹H NMR and ³¹P NMR spectroscopy.[3]

Free Radical Copolymerization of DEVP

This protocol details the synthesis of a copolymer of DEVP and 2-chloroethyl methacrylate (B99206) (CEMA) using a radical initiator.[3][9]

Materials:

  • This compound (DEVP)

  • 2-chloroethyl methacrylate (CEMA)

  • Benzoyl peroxide (BPO), recrystallized

  • Toluene or other suitable solvent

Procedure:

  • DEVP, CEMA, and BPO are dissolved in the chosen solvent in a reaction vessel.

  • The solution is degassed by several freeze-pump-thaw cycles.

  • The reaction vessel is sealed under vacuum or inert atmosphere.

  • The mixture is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.

  • The reaction is allowed to proceed for a set time.

  • The polymerization is stopped by cooling the mixture and exposing it to air.

  • The copolymer is isolated by precipitation in a non-solvent and purified by reprecipitation.

  • The final product is dried under vacuum.

Characterization:

  • Copolymer composition and structure can be analyzed by ¹H NMR, ³¹P NMR, and Fourier Transform Infrared (FTIR) spectroscopy.[3]

  • Thermal properties, such as the glass transition temperature (Tg), can be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]

Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) of DEVP

This protocol outlines the synthesis of high-molecular-weight PDEVP using a rare-earth metal catalyst.[6][10]

Materials:

  • This compound (DEVP), dried and distilled

  • Rare-earth metal catalyst (e.g., Yttrium catalyst mixture C₁/C₂)

  • Anhydrous toluene

  • Pentane

  • Glove box or Schlenk line for inert atmosphere operations

Procedure:

  • All manipulations are performed under a protective nitrogen or argon atmosphere in a glove box.

  • A round bottom flask is charged with the rare-earth metal catalyst and anhydrous toluene.

  • DEVP is added to the stirred catalyst solution.

  • The polymerization is carried out at room temperature for a specified duration (e.g., 1 hour).[10]

  • The resulting polymer is coagulated in pentane.

  • The polymer is collected and dried in a vacuum.[10]

Characterization:

  • High-molecular-weight and narrow polydispersity can be confirmed by SEC.

  • The microstructure of the polymer can be analyzed using multidimensional NMR techniques.[12]

Visualized Workflows and Mechanisms

Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dry Glassware & Assemble prep2 Add Anhydrous THF prep1->prep2 react1 Cool to -78°C prep2->react1 react2 Add n-BuLi Initiator react1->react2 react3 Add DEVP Monomer react2->react3 react4 Polymerization react3->react4 workup1 Terminate with Methanol react4->workup1 workup2 Precipitate in Non-solvent workup1->workup2 workup3 Filter & Dry Polymer workup2->workup3

Caption: Workflow for the anionic polymerization of DEVP.

Flame Retardancy Mechanism (Conceptual)

Flame_Retardancy cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Source Polymer Phosphorus-containing Polymer Heat->Polymer initiates Decomposition Decomposition Polymer->Decomposition Char Protective Char Layer Decomposition->Char forms CombustibleGases Combustible Gases Decomposition->CombustibleGases releases Char->Polymer insulates RadicalQuenching Radical Quenching CombustibleGases->RadicalQuenching undergo Inhibition Combustion Inhibition RadicalQuenching->Inhibition

Caption: Conceptual mechanism of flame retardancy for phosphorus-containing polymers.

References

Application Notes and Protocols for Post-Polymerization Functionalization of Poly(diethyl vinylphosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the post-polymerization functionalization of poly(diethyl vinylphosphonate) (PDEVP). PDEVP is a versatile polymer platform offering a range of opportunities for modification, leading to materials with tailored properties for applications in drug delivery, biomaterials, and materials science. The primary methods of functionalization involve the hydrolysis of the diethyl phosphonate (B1237965) ester groups to yield poly(vinylphosphonic acid) (PVPA), followed by further reactions of the phosphonic acid moieties.

Hydrolysis of Poly(this compound) to Poly(vinylphosphonic acid)

The conversion of PDEVP to PVPA is a fundamental post-polymerization modification that transforms the neutral, organo-soluble polymer into a water-soluble polyelectrolyte. The resulting phosphonic acid groups are key for a variety of subsequent functionalization reactions and applications, such as metal ion chelation and drug conjugation.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the complete hydrolysis of the diethyl phosphonate ester groups of PDEVP to phosphonic acid groups.

Materials:

  • Poly(this compound) (PDEVP)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Freeze-dryer

Procedure:

  • Dissolve PDEVP in a suitable volume of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser. A typical concentration is 5-10% (w/v).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours with constant stirring. The progress of the hydrolysis can be monitored by taking aliquots and analyzing them via ³¹P NMR spectroscopy. The signal for the diethyl phosphonate ester in PDEVP will shift from its original position to the characteristic chemical shift for the phosphonic acid in PVPA.

  • After the reaction is complete (as indicated by NMR), allow the solution to cool to room temperature.

  • Transfer the cooled solution to a dialysis tube of an appropriate molecular weight cut-off (e.g., 1-3 kDa).

  • Dialyze the solution against deionized water for 48-72 hours, changing the water frequently to ensure the complete removal of excess HCl and other small molecule impurities.

  • After dialysis, transfer the purified PVPA solution to a suitable container and freeze-dry to obtain the final product as a white, hygroscopic solid.

Data Presentation: Characterization of PDEVP Hydrolysis
ParameterPoly(this compound) (PDEVP)Poly(vinylphosphonic acid) (PVPA)
Appearance Viscous liquid or solidWhite, hygroscopic solid
Solubility Soluble in organic solvents (e.g., THF, CH₂Cl₂)Soluble in water and polar protic solvents
³¹P NMR (ppm) ~28-30~20-25
Molecular Weight Dependent on initial polymerizationExpected decrease due to loss of ethyl groups
Polydispersity Index (PDI) Typically narrow if synthesized by controlled polymerizationMay broaden slightly during hydrolysis

Note: Specific molecular weight and PDI changes are highly dependent on the starting PDEVP and the hydrolysis conditions and should be determined empirically by techniques such as Gel Permeation Chromatography (GPC).

Functionalization of Poly(vinylphosphonic acid)

The phosphonic acid groups of PVPA are versatile handles for a range of further functionalization reactions, allowing for the covalent attachment of various molecules, including drugs, targeting ligands, and imaging agents.

Silylation

Silylation of the phosphonic acid groups can be used to improve solubility in organic solvents or to introduce reactive silyl (B83357) ether groups for subsequent reactions.

Materials:

Procedure:

  • Under an inert atmosphere, dissolve dry PVPA in anhydrous DMF in a flame-dried flask.

  • Add an excess of triethylamine (e.g., 3-4 equivalents per phosphonic acid group) to the solution and stir.

  • Cool the solution in an ice bath and add chlorotrimethylsilane (2-3 equivalents per phosphonic acid group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The formation of triethylammonium (B8662869) chloride precipitate will be observed. Remove the precipitate by filtration under an inert atmosphere.

  • Precipitate the silylated polymer by adding the filtrate dropwise to a large volume of cold, anhydrous diethyl ether or hexane.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Esterification

Esterification reintroduces ester groups to the phosphonic acid, which can be useful for tuning the polymer's hydrophilicity or for introducing functional handles via the alcohol used.

Materials:

  • Poly(vinylphosphonic acid) (PVPA)

  • Triethyl orthoacetate (or other orthoester)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Suspend dry PVPA in a large excess of triethyl orthoacetate, which can also serve as the solvent. Alternatively, a high-boiling inert solvent like toluene (B28343) can be used.

  • Heat the mixture to a temperature that allows for the removal of the volatile byproducts (e.g., ethanol (B145695) and ethyl acetate), typically in the range of 90-120 °C.

  • Continue heating until the reaction is complete, which can be monitored by the cessation of byproduct distillation or by spectroscopic analysis (e.g., ³¹P NMR) of reaction aliquots.

  • Remove the excess orthoacetate and solvent under reduced pressure.

  • Purify the resulting polymer by precipitation in a non-solvent (e.g., hexane or diethyl ether) and dry under vacuum.

Amide Formation

The formation of phosphonamidates by reacting the phosphonic acid groups with amines is a common strategy for attaching amine-containing biomolecules. This reaction typically requires the use of a coupling agent.

Materials:

  • Poly(vinylphosphonic acid) (PVPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Amine-containing molecule (drug, ligand, etc.)

  • Aqueous buffer (e.g., MES or PBS, pH 4.5-6.0)

Procedure:

  • Dissolve PVPA in the chosen aqueous buffer.

  • Add EDC (1.5-2.0 equivalents per phosphonic acid group) and NHS (0.5-1.0 equivalents) to the polymer solution and stir for 30-60 minutes at room temperature to activate the phosphonic acid groups.

  • Add the amine-containing molecule (1.0-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Purify the functionalized polymer by dialysis against deionized water to remove unreacted starting materials and coupling agent byproducts.

  • Isolate the final product by freeze-drying.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component reaction between a phosphonic acid, an amine, and an aldehyde (typically formaldehyde) to form an α-aminomethylphosphonate derivative. This reaction can be used to introduce secondary or tertiary amine functionalities onto the polymer backbone.

Materials:

  • Poly(vinylphosphonic acid) (PVPA)

  • A primary or secondary amine

  • Formaldehyde (B43269) (as a 37% aqueous solution, formalin)

  • Water or a suitable solvent mixture

Procedure:

  • Dissolve PVPA in water.

  • Add the amine (1.0-1.5 equivalents per phosphonic acid group) to the polymer solution and stir.

  • Add formaldehyde solution (1.0-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

  • Monitor the reaction progress by spectroscopic methods.

  • Purify the resulting polymer by dialysis to remove unreacted starting materials.

  • Isolate the functionalized polymer by freeze-drying.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the functionalization of PDEVP.

G cluster_synthesis Synthesis of Starting Polymer cluster_hydrolysis Hydrolysis cluster_functionalization Functionalization of PVPA DEVP This compound (DEVP) PDEVP Poly(this compound) (PDEVP) DEVP->PDEVP Polymerization (e.g., Radical, REM-GTP) PVPA Poly(vinylphosphonic acid) (PVPA) PDEVP->PVPA Acid Hydrolysis (e.g., HCl, reflux) Silylated_PVPA Silylated PVPA PVPA->Silylated_PVPA Silylation (e.g., TMSCl, base) Esterified_PVPA Esterified PVPA PVPA->Esterified_PVPA Esterification (e.g., Orthoester) Amide_PVPA PVPA-Amide Conjugate PVPA->Amide_PVPA Amide Formation (e.g., EDC, Amine) KF_PVPA Kabachnik-Fields Product PVPA->KF_PVPA Kabachnik-Fields Rxn (Amine, Formaldehyde) G cluster_workflow General Experimental Workflow Start Start with PDEVP or PVPA Reaction Perform Functionalization Reaction (e.g., Hydrolysis, Esterification, etc.) Start->Reaction Purification Purify the Polymer (e.g., Dialysis, Precipitation) Reaction->Purification Characterization Characterize the Product (NMR, FTIR, GPC) Purification->Characterization End Functionalized Polymer Characterization->End G cluster_kabachnik_fields Kabachnik-Fields Reaction Mechanism on PVPA PVPA_unit PVPA Repeating Unit (-CH₂-CH(P(O)(OH)₂)-) Product α-Aminomethylphosphonate (-CH₂-CH(P(O)(OH)(CH₂NR¹R²))-) PVPA_unit->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product

Application Notes and Protocols: Cross-Metathesis Reactions Involving Diethyl Vinylphosphonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonates are crucial building blocks in synthetic organic chemistry and medicinal chemistry, serving as precursors to a wide array of biologically active molecules, including analogues of amino acids, nucleosides, and enzyme inhibitors.[1][2] The carbon-phosphorus bond is highly stable, making phosphonate (B1237965) derivatives excellent mimics of phosphates in biological systems.[2] Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a direct route to functionalized olefins from simple alkene precursors.[1][3]

The application of cross-metathesis to diethyl vinylphosphonate (B8674324) and its derivatives, however, presents unique challenges. While terminal vinylphosphonates can undergo successful cross-metathesis with some terminal alkenes, β-substituted vinylphosphonates are often unreactive under standard conditions, limiting their utility in the synthesis of more complex molecules.[4][5][6]

These application notes provide an overview of the challenges and solutions in the cross-metathesis of diethyl vinylphosphonate esters, with a focus on a highly effective "relay" strategy. Detailed protocols and reaction data are presented to guide researchers in the successful application of this methodology.

Challenges in Direct Cross-Metathesis

Direct cross-metathesis of β-substituted vinylphosphonates with terminal alkenes using standard ruthenium-based catalysts, such as Grubbs' second-generation catalyst, often results in low yields or no reaction at all.[4][5] This reduced reactivity is a significant barrier to the synthesis of functionalized vinylphosphonates that are valuable intermediates in drug discovery and development. For instance, the reaction between a β-substituted vinylphosphonate and methyl acrylate, a Type II olefin, may yield the desired product in as low as 11% yield amidst a complex mixture.[4]

The Relay Cross-Metathesis Strategy

To overcome the inherent low reactivity of substituted vinylphosphonates, a "relay cross-metathesis" (RCM) approach has been developed.[4][5] This strategy involves the initial conversion of the dimethyl or this compound to a mono- or diallyl ester. The terminal alkene of the allyl group serves as a reactive handle for the Grubbs catalyst.

The proposed mechanism for this enhanced reactivity is as follows:

  • The Grubbs catalyst first reacts with the terminal alkene of the allyl phosphonate ester.

  • This is followed by an intramolecular ring-closing metathesis (RCM) with the vinylphosphonate double bond.

  • This RCM step generates a five-membered oxaphosphole ring and a new, highly reactive metal alkylidene.

  • This new alkylidene then readily undergoes cross-metathesis with the desired alkene partner to furnish the final product.[4][5]

This intramolecularly facilitated pathway effectively bypasses the high activation barrier of the direct intermolecular cross-metathesis.

Relay_Cross_Metathesis_Mechanism cluster_0 Relay Metathesis Pathway Allyl_Vinylphosphonate Allyl Vinylphosphonate Ester Metal_Alkylidene_1 Initial Metal Alkylidene Allyl_Vinylphosphonate->Metal_Alkylidene_1 + Catalyst Grubbs_Catalyst Grubbs II Catalyst Oxaphosphole_Intermediate Oxaphosphole + New Metal Alkylidene Metal_Alkylidene_1->Oxaphosphole_Intermediate Intramolecular RCM Cross_Product Cross-Metathesis Product Oxaphosphole_Intermediate->Cross_Product + Alkene Partner Alkene_Partner Alkene Partner (R'-CH=CH2) Catalyst_Regen Catalyst Regeneration Cross_Product->Catalyst_Regen Product Release Catalyst_Regen->Allyl_Vinylphosphonate Catalytic Cycle Experimental_Workflow cluster_main Relay Cross-Metathesis Workflow Start Start: Diethyl Vinylphosphonate Transesterification Step 1: Transesterification - Allyl Bromide, TBAI - Toluene, Reflux Start->Transesterification Allyl_Ester Intermediate: Allyl Vinylphosphonate Ester Transesterification->Allyl_Ester Cross_Metathesis Step 2: Cross-Metathesis - Alkene Partner - Grubbs II, CuI - CH2Cl2, Reflux Allyl_Ester->Cross_Metathesis Purification Step 3: Purification - Column Chromatography Cross_Metathesis->Purification Final_Product End: Functionalized Vinylphosphonate Purification->Final_Product Applications cluster_apps Applications of Cross-Metathesis Products CM_Reaction Cross-Metathesis of This compound Functionalized_VP Functionalized Vinylphosphonates CM_Reaction->Functionalized_VP Antivirals Antiviral / Antineoplastic Agents (e.g., ANPs) Functionalized_VP->Antivirals Natural_Products Natural Product Synthesis (e.g., Centrolobine) Functionalized_VP->Natural_Products Nucleic_Acids Modified Nucleic Acids (VP-linked Dinucleotides) Functionalized_VP->Nucleic_Acids

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of these powerful transformations to diethyl vinylphosphonate (B8674324) has opened versatile pathways to synthesize a diverse array of vinylphosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of diethyl vinylphosphonate with various coupling partners.

Vinylphosphonates are key structural motifs in medicinal chemistry and drug development.[1] They are recognized as stable mimics of phosphate (B84403) esters and are utilized as enzyme inhibitors, haptens for catalytic antibodies, and components of pharmacologically active molecules.[2][3][4] The methods described herein offer robust and adaptable procedures for accessing these important compounds.

Core Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of this compound. These include the Heck, Suzuki-Miyaura, Stille, and Sonogashira reactions, each offering unique advantages depending on the desired product and available starting materials.

Heck Reaction

The Heck reaction involves the coupling of this compound with aryl or vinyl halides (or triflates).[5] This reaction is a direct method for the arylation or vinylation of the vinylphosphonate moiety.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling utilizes organoboron reagents (boronic acids or esters) as coupling partners for halides or triflates.[6][7][8] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling

In the Stille coupling, organostannanes (organotin compounds) are coupled with organic halides or triflates.[6][9][10] This reaction is valued for its ability to proceed under neutral conditions, which is beneficial for sensitive substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14][15] This reaction is a powerful tool for the synthesis of enynes.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and related compounds.

Table 1: Heck Reaction of Aryl Halides with this compound [16]

EntryAryl HalidePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneHerrmann's Palladacycle (2)K₂CO₃NMP1402495
24-BromoacetophenonePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃NMP1402492
31-BromonaphthaleneNolan Catalyst (2)K₂CO₃NMP1402498

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Biarylmonophosphonates [16]

EntryAryl HalideBoronic EsterPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneDiethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonatePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O801685
21-Chloro-4-nitrobenzeneDiethyl (3-boronophenyl)phosphonatePd(OAc)₂ (5) / TADPO LP(O)H (10)TBAFDioxane801788

Experimental Protocols

Protocol 1: Heck Vinylation of this compound with Aryl Halides[16]

This protocol details the synthesis of diethyl (E)-2-(aryl)vinylphosphonates via the Heck reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Herrmann's Palladacycle (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), Herrmann's Palladacycle (0.02 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add NMP (5 mL) and this compound (1.2 mmol) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the diethyl (E)-2-(aryl)vinylphosphonate.

Protocol 2: Suzuki-Miyaura Coupling of Aryl Halides with a Phosphonate-Containing Boronic Ester[16]

This protocol provides a general procedure for the synthesis of biarylmonophosphonates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phosphonate-containing boronic acid or ester (1.1 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane/Water (4:1, 5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the phosphonate-containing boronic ester (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add the dioxane/water mixture (5 mL).

  • Heat the reaction mixture at 80 °C for 16 hours with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[12][16]

This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for alkynylphosphonates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (e.g., an alkynylphosphonate) (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Diisopropylamine (B44863) (7.0 mmol)

  • Anhydrous THF (5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) in anhydrous THF (5 mL).

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.1 mmol) sequentially.[16]

  • Stir the reaction mixture at room temperature for 3 hours.[16]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.[16]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the described palladium-catalyzed cross-coupling reactions.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X_L2 Coordination Alkene Coordination Ar-Pd(II)-X_L2->Coordination Vinylphosphonate Ar-Pd(II)-Complex Ar-Pd(II)(L)(Alkene)-X Coordination->Ar-Pd(II)-Complex Migratory_Insertion Migratory Insertion Ar-Pd(II)-Complex->Migratory_Insertion Sigma-Alkyl-Pd-Complex R-CH2-CH(Ar)-Pd(II)(L)-X Migratory_Insertion->Sigma-Alkyl-Pd-Complex Beta-Hydride_Elimination β-Hydride Elimination Sigma-Alkyl-Pd-Complex->Beta-Hydride_Elimination Product_Complex [HPd(II)(L)X] + Product Beta-Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Suzuki_Miyaura_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R_L2 Ar-Pd(II)(L)2-R Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants: Aryl Halide, Phosphonate, Catalyst, Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Monitoring Monitor Reaction Progress by TLC or GC-MS Heating->Monitoring Quenching Cool to Room Temperature and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Perform Aqueous Workup and Extraction Quenching->Extraction Drying Dry Organic Layer and Remove Solvent Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow.

References

Application Notes and Protocols: Diethyl Vinylphosphonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile organophosphorus compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its vinyl group and phosphonate (B1237965) moiety allow for a variety of chemical transformations, making it an invaluable reagent in medicinal chemistry. DEVP's reactivity enables its participation in key reactions such as Michael additions, Horner-Wadsworth-Emmons (HWE) reactions, and cycloadditions. These reactions are instrumental in the construction of complex molecular architectures found in various therapeutic agents, including antiviral and anticancer drugs.[1] This document provides detailed application notes and experimental protocols for the use of diethyl vinylphosphonate in the synthesis of pharmaceutical intermediates, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Key Applications in Pharmaceutical Synthesis

This compound is a precursor for a range of pharmaceutical intermediates due to its ability to undergo several key chemical transformations:

  • Michael Addition: The electron-withdrawing phosphonate group activates the vinyl group for nucleophilic attack. Aza-Michael additions with amines are commonly employed to synthesize β-aminophosphonates, which are important substructures in various biologically active molecules.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: While not a direct reaction of DEVP itself, its derivatives created through other reactions can be utilized in HWE reactions to form carbon-carbon double bonds with high (E)-stereoselectivity. This is a powerful tool for elongating carbon chains and synthesizing unsaturated systems present in many natural products and drugs.[3][4][5][6]

  • Cycloaddition Reactions: The double bond of DEVP can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions with diazo compounds, to form heterocyclic structures like pyrazoles.[7][8][9][10] These heterocyclic motifs are prevalent in a large number of pharmaceuticals.

These reactions have been successfully applied in the synthesis of intermediates for antiviral nucleoside analogs and anticancer agents like FTY720 (Fingolimod) analogs.[11][12][13][14][15]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key reactions involving this compound in the synthesis of pharmaceutical intermediates.

Table 1: Aza-Michael Addition of Amines to this compound

EntryAmineCatalyst/SolventTemp (°C)Time (h)ProductYield (%)Reference
1AnilineWaterRT2Diethyl (2-anilinoethyl)phosphonate98[2]
2BenzylamineWaterRT3Diethyl (2-(benzylamino)ethyl)phosphonate97[2]
3MorpholineNoneRT1Diethyl (2-morpholinoethyl)phosphonate99[2]
4PyrrolidineNoneRT0.5Diethyl (2-(pyrrolidin-1-yl)ethyl)phosphonate99[2]

Table 2: Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition

EntryDiazo CompoundBase/SolventTemp (°C)Time (h)ProductYield (%)Reference
1PhenyldiazomethaneK₂CO₃/MeOHRT12Dimethyl (5-phenyl-1H-pyrazol-3-yl)phosphonate85[7]
2(4-Methoxyphenyl)diazomethaneK₂CO₃/MeOHRT12Dimethyl (5-(4-methoxyphenyl)-1H-pyrazol-3-yl)phosphonate89[7]
3(4-Chlorophenyl)diazomethaneK₂CO₃/MeOHRT12Dimethyl (5-(4-chlorophenyl)-1H-pyrazol-3-yl)phosphonate82[7]
4Ethyl diazoacetateK₂CO₃/THF, then NaH505Ethyl 3-phenyl-1H-pyrazole-5-carboxylate66[7]

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition of Amines to this compound in Water

This protocol describes the synthesis of β-aminophosphonates, which can serve as intermediates for various pharmaceutical compounds.

Materials:

  • This compound (DEVP)

  • Appropriate amine (e.g., aniline)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol).

  • Add water (5 mL) to the flask.

  • While stirring at room temperature, add this compound (1.1 mmol) dropwise.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 0.5 to 3 hours.[2]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Synthesis of a Phosphonate-Based Antiviral Intermediate

This protocol outlines the synthesis of 9-(4-(diethylphosphono)butyl)guanine, a potential antiviral agent, using a phosphonate-containing alkylating agent. While this protocol does not directly use DEVP as a starting material, it illustrates the incorporation of a phosphonate moiety, a common feature in antiviral drug design.[14]

Materials:

  • Guanine (B1146940)

  • Diethyl 4-bromobutylphosphonate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen atmosphere setup

  • Silica gel for column chromatography

  • Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH) for elution

Procedure:

  • To a dry 100 mL round-bottom flask, add guanine (1.51 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol).[14]

  • Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add Diethyl 4-bromobutylphosphonate (2.73 g, 10 mmol) to the reaction mixture.[14]

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) as the eluent.[14]

  • Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry.

Signaling Pathways and Mechanisms of Action

Sphingosine (B13886) Kinase 1 (SK1) Signaling Pathway

FTY720 (Fingolimod) is an immunomodulating drug used to treat multiple sclerosis. Its analogues, which can be synthesized using DEVP-derived intermediates, often target the sphingosine-1-phosphate (S1P) signaling pathway.[11][12][13][15] Sphingosine kinase 1 (SphK1) is a key enzyme in this pathway that phosphorylates sphingosine to S1P.[1][16][17][18] S1P then acts as a signaling molecule by binding to S1P receptors (S1PRs), influencing various cellular processes like cell growth, proliferation, and survival.[1][17] FTY720 vinylphosphonate analogues can act as inhibitors or modulators of SK1 or S1P receptors.[11][15]

SK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binding Downstream Downstream Signaling (e.g., Akt, ERK) S1PR->Downstream Activation Sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 Phosphorylation S1P_int S1P SK1->S1P_int S1P_int->S1P_ext Export Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation FTY720_VP (S)-FTY720 Vinylphosphonate FTY720_VP->SK1 Inhibition Antiviral_Mechanism cluster_workflow Intracellular Activation and Action Prodrug Phosphonate Nucleoside Analog (Prodrug) Monophosphate Analog Monophosphate Prodrug->Monophosphate Cellular Kinases Diphosphate Analog Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Analog Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases ViralPolymerase Viral Polymerase (e.g., Reverse Transcriptase, RNA Polymerase) Triphosphate->ViralPolymerase Competitive Inhibition ViralReplication Viral Replication ViralPolymerase->ViralReplication ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporation ChainTermination->ViralReplication

References

Application Note: Purification of Diethyl Vinylphosphonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of diethyl vinylphosphonate (B8674324) (DEVPO), a reactive vinyl monomer, using vacuum distillation. Due to its high boiling point at atmospheric pressure and propensity to polymerize at elevated temperatures, purification by vacuum distillation is the preferred method to obtain high-purity DEVPO. This document outlines the necessary equipment, reagents, safety precautions, and a step-by-step procedure for the successful distillation of DEVPO.

Introduction

Diethyl vinylphosphonate is a valuable intermediate in organic synthesis, particularly in the preparation of specialty polymers and as a building block for various pharmaceuticals. The purity of DEVPO is critical for subsequent reactions to ensure high yields and predictable outcomes. However, its high boiling point of approximately 201-203 °C at atmospheric pressure poses a challenge for purification, as prolonged heating can lead to undesirable polymerization.[1] Vacuum distillation significantly lowers the boiling point, thereby minimizing thermal stress on the compound and reducing the risk of polymerization. This protocol details a robust method for the purification of DEVPO, incorporating the use of a polymerization inhibitor to ensure the stability of the monomer during the distillation process.

Materials and Methods

Materials and Equipment
  • This compound (crude)

  • Hydroquinone (polymerization inhibitor)

  • Dry nitrogen or argon gas

  • Vacuum pump capable of reaching < 2 mmHg

  • Digital vacuum gauge (e.g., Pirani or McLeod gauge)

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask (distillation flask)

  • Claisen adapter

  • Distillation head with a condenser

  • Receiving flask(s)

  • Thermometer or temperature probe

  • Glass wool or aluminum foil for insulation

  • Cold trap (for protecting the vacuum pump)

  • Standard laboratory glassware and consumables

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions
  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire distillation procedure in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a safety screen around the distillation apparatus.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is recommended to prevent the ingress of oxygen, which can participate in polymerization initiation.

  • Cooling: Ensure a steady flow of coolant through the condenser throughout the distillation process.

  • Post-distillation: Allow the apparatus to cool completely to room temperature before venting the vacuum to prevent thermal shock to the glassware and potential ignition of hot vapors upon contact with air.

Experimental Protocol

A detailed step-by-step procedure for the vacuum distillation of this compound is provided below.

  • Preparation of the Distillation Flask:

    • Thoroughly dry all glassware in an oven before assembly.

    • Place a magnetic stir bar into the round-bottom distillation flask.

    • Add the crude this compound to the flask. Do not fill the flask to more than two-thirds of its capacity.

    • Add a polymerization inhibitor, such as hydroquinone, to the crude DEVPO. A typical concentration is around 200 ppm (0.2 g per kg of DEVPO).[2]

  • Assembly of the Distillation Apparatus:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to provide an extra neck for a capillary bleed or to prevent bumping.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Place the thermometer or temperature probe correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.

    • Wrap the distillation neck and head with glass wool or aluminum foil to ensure adiabatic conditions and accurate temperature readings.

    • Connect the condenser to a cooling water source.

    • Connect the vacuum adapter of the receiving flask to a cold trap, which is then connected to the vacuum pump.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

    • Once the desired vacuum is achieved (e.g., 1-2 mmHg), begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as the distillation begins. The boiling point of DEVPO will be significantly lower under vacuum. Based on nomograph estimations, at 1-2 mmHg, the boiling point is expected to be in the range of 80-90 °C.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Collect the main fraction of purified this compound in a clean, pre-weighed receiving flask when the vapor temperature is stable and corresponds to the expected boiling point at the recorded pressure.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the formation of potentially explosive peroxides.

  • Shutdown and Product Recovery:

    • Once the distillation is complete, turn off the heating mantle and allow the distillation flask to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas (nitrogen or argon) or air.

    • Turn off the vacuum pump and the cooling water.

    • The purified this compound in the receiving flask can be weighed to determine the yield.

    • Store the purified product in a tightly sealed container at 2-8 °C, and consider adding a small amount of inhibitor for long-term storage.

Data Presentation

The following table summarizes the key physical properties and recommended distillation parameters for this compound.

PropertyValue
Molecular Formula C₆H₁₃O₃P
Molecular Weight 164.14 g/mol
Appearance Colorless liquid
Density 1.068 g/mL at 25 °C
Boiling Point (atm) 201-203 °C[1]
Refractive Index (n20/D) 1.429
Recommended Vacuum 1-2 mmHg
Estimated Boiling Point @ 1-2 mmHg 80-90 °C (estimated)
Polymerization Inhibitor Hydroquinone
Inhibitor Concentration ~200 ppm[2]

Visualization

Experimental Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation cluster_shutdown Shutdown & Recovery prep1 Dry Glassware prep2 Add Crude DEVPO and Stir Bar to Flask prep1->prep2 prep3 Add Polymerization Inhibitor (Hydroquinone) prep2->prep3 assy1 Assemble Distillation Setup (Flask, Claisen, Condenser) prep3->assy1 assy2 Grease Joints assy1->assy2 assy3 Position Thermometer assy2->assy3 assy4 Insulate Distillation Neck assy3->assy4 assy5 Connect Condenser Cooling assy4->assy5 assy6 Connect Vacuum Trap and Pump assy5->assy6 dist1 Start Cooling Water and Stirring assy6->dist1 dist2 Apply Vacuum Gradually dist1->dist2 dist3 Heat Gently dist2->dist3 dist4 Collect Fractions dist3->dist4 shut1 Cool to Room Temperature dist4->shut1 shut2 Vent System with Inert Gas shut1->shut2 shut3 Turn off Vacuum and Cooling shut2->shut3 shut4 Recover Purified Product shut3->shut4

Caption: Workflow for the purification of this compound by distillation.

Conclusion

The protocol described in this application note provides a safe and effective method for the purification of this compound by vacuum distillation. By significantly lowering the distillation temperature and incorporating a polymerization inhibitor, this method minimizes the risk of product loss due to polymerization and yields a high-purity product suitable for demanding research and development applications. Careful adherence to the safety precautions outlined is essential for the successful and safe execution of this procedure.

References

Troubleshooting & Optimization

Optimizing Diethyl Vinylphosphonate Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of diethyl vinylphosphonate (B8674324) (DEVP). The information is designed to help overcome common challenges and optimize reaction conditions for successful polymer synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of diethyl vinylphosphonate, offering potential causes and solutions in a question-and-answer format.

1. Low Polymer Yield and/or Low Monomer Conversion

  • Question: My polymerization of this compound results in a low yield of polymer and a significant amount of unreacted monomer. What are the possible causes and solutions?

  • Answer: Low conversion is a frequent challenge in the free-radical polymerization of DEVP, often due to the monomer's inherent low reactivity. Here are several factors to investigate:

    • Inhibitor Removal: Commercial DEVP contains inhibitors to prevent spontaneous polymerization during storage. These must be thoroughly removed before use. Standard purification techniques include distillation or passing the monomer through an inhibitor removal column.

    • Reaction Time and Temperature: The polymerization of vinylphosphonates can be slow. Consider extending the reaction time. For radical polymerizations, ensure the temperature is appropriate for the chosen initiator's half-life. For instance, AIBN-initiated polymerization has been conducted at 60°C for up to 8 hours.

    • Initiator Concentration and Type: The concentration of the initiator significantly impacts polymerization. While a higher initiator concentration can increase the polymerization rate, it may also lead to lower molecular weight polymers due to more frequent termination events. The choice of initiator is also critical. For example, dicumyl peroxide has been used for the quantitative polymerization of dialkyl vinylphosphonates at 130°C.

    • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated before and during the polymerization by employing techniques such as several freeze-pump-thaw cycles and maintaining an inert atmosphere (e.g., nitrogen or argon).

    • Monomer Purity: Impurities in the monomer can interfere with the polymerization process. Ensure the DEVP is of high purity.

    • Copolymerization: Due to the difficulty in homopolymerizing DEVP via free-radical methods, copolymerization with a more reactive monomer is often a successful strategy to achieve high molecular weight polymers.[1][2][3]

2. Inconsistent or Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The resulting poly(this compound) has a broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?

  • Answer: A high PDI in free-radical polymerization is common due to various termination and chain transfer reactions. To achieve a narrower molecular weight distribution:

    • Consider "Living" Polymerization Techniques: For precise control over molecular weight and a narrow PDI, living polymerization methods are superior to conventional free-radical polymerization. These include:

      • Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and low polydispersity.[4]

      • Rare-Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP): This is a highly efficient method for producing high molecular weight poly(vinylphosphonates) with excellent control over polymer architecture and very low PDI values (often below 1.1).[5][6]

    • Optimize Free-Radical Conditions: If sticking with free-radical polymerization, carefully control the reaction conditions. Lowering the reaction temperature (if possible with the chosen initiator) and using a lower initiator concentration can sometimes lead to a narrower PDI, although this may also decrease the overall yield.

3. Formation of Oligomers Instead of High Molecular Weight Polymer

  • Question: My reaction produces only viscous oils or low molecular weight oligomers. How can I obtain a high molecular weight solid polymer?

  • Answer: The formation of oligomers is a known issue with the free-radical homopolymerization of DEVP. Several factors can contribute to this:

    • Chain Transfer Reactions: Chain transfer to monomer or solvent can terminate growing polymer chains prematurely, leading to oligomers. Choosing a solvent with a low chain transfer constant is important.

    • High Initiator Concentration: As mentioned, a high concentration of initiator radicals can lead to rapid termination and the formation of short polymer chains.

    • Polymerization Method: As highlighted previously, free-radical homopolymerization of DEVP is challenging for achieving high molecular weights.[2][3] Employing anionic or REM-GTP is the most effective way to produce high molecular weight poly(this compound).[4][5][6] For example, rare-earth tris(amide) compounds have been successfully used to synthesize solid poly(DEVP) with high yields.

4. Polymerization is Inhibited or Does Not Start

  • Question: My polymerization reaction does not initiate, or it starts and then stops prematurely. What could be the issue?

  • Answer: Complete inhibition of polymerization points to the presence of potent inhibitors.

    • Inadequate Inhibitor Removal: This is the most common cause. Re-purify the DEVP monomer to ensure all inhibitors are removed.

    • Oxygen Contamination: Even trace amounts of oxygen can completely inhibit a free-radical polymerization. Improve the deoxygenation procedure of the reaction mixture and ensure a leak-free reaction setup under an inert atmosphere.

    • Impure Reagents or Solvents: Impurities in the initiator or solvent can also act as inhibitors. Use freshly purified solvents and high-purity initiators.

    • Incorrect Initiator Temperature: Ensure the reaction temperature is appropriate for the thermal decomposition of the chosen initiator. If the temperature is too low, the initiator will not generate radicals at a sufficient rate.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound monomer before polymerization?

A1: The most common and effective method for purifying DEVP is vacuum distillation to remove non-volatile impurities and the majority of the inhibitor. For complete inhibitor removal, the distilled monomer can then be passed through a column packed with activated basic alumina (B75360). DEVP should be stored under an inert atmosphere and refrigerated to prevent spontaneous polymerization.

Q2: Which polymerization method offers the best control over the final polymer properties?

A2: For the highest degree of control over molecular weight, molecular weight distribution (low PDI), and polymer architecture (e.g., block copolymers), rare-earth metal-mediated group-transfer polymerization (REM-GTP) is the superior method.[5][6] Anionic polymerization also offers good control.[4] Conventional free-radical polymerization provides the least control over these parameters for DEVP.[2][3]

Q3: Can I polymerize this compound in bulk (without a solvent)?

A3: While bulk polymerization is possible, it can be challenging to control, especially for free-radical polymerization, due to the potential for autoacceleration (the "Trommsdorff effect"), which can lead to a rapid and uncontrolled increase in reaction rate and temperature. Solution polymerization is generally preferred as the solvent helps to dissipate heat and control the viscosity of the reaction mixture.

Q4: What are suitable solvents for the polymerization of this compound?

A4: The choice of solvent depends on the polymerization method:

  • Free-Radical Polymerization: Toluene and tetrahydrofuran (B95107) (THF) are commonly used.[2]

  • Anionic Polymerization: Anhydrous polar aprotic solvents like THF are required to stabilize the propagating anionic species.[4]

  • REM-GTP: Toluene is a common solvent for this method.[5]

It is crucial that the solvents are anhydrous and purified to remove any potential inhibitors or chain transfer agents.

Q5: How can I characterize the resulting poly(this compound)?

A5: Standard polymer characterization techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR): To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Data Presentation

The following tables summarize quantitative data for different polymerization methods of this compound.

Table 1: Free-Radical Copolymerization of this compound (DEVP) with 2-Chloroethyl Methacrylate (CEMA)

SampleDEVP in Feed (mol%)Polymerization Yield (%)DEVP in Copolymer (mol%)Mn ( g/mol )PDI (Mw/Mn)
P15038.529.66,8001.83
P24045.223.17,5001.79
P33053.818.78,2001.75
P42065.813.59,1001.71

Data adapted from a study on the free-radical copolymerization of DEVP and CEMA.[1][2]

Table 2: Rare-Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP) of this compound

[DEVP]:[Catalyst] RatioReaction Time (min)Conversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )PDI (Mw/Mn)
50:115>998,2008,5001.12
100:120>9916,40017,1001.15
200:130>9932,80034,0001.20

Representative data for REM-GTP of DEVP. Mn,theo is the theoretical number-average molecular weight, and Mn,exp is the experimentally determined value.

Experimental Protocols

1. Free-Radical Solution Polymerization of DEVP (General Procedure)

  • Monomer Purification: Purify this compound by vacuum distillation. Subsequently, pass the distilled monomer through a column of activated basic alumina to remove any remaining inhibitor.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add the desired amount of a suitable solvent (e.g., anhydrous toluene). Then, add the purified this compound monomer and the free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO). The initiator concentration typically ranges from 0.1 to 2 mol% with respect to the monomer.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN). Allow the polymerization to proceed for a set time (e.g., 12-24 hours).

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and reprecipitate it into the non-solvent.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

2. Anionic Polymerization of DEVP (General Procedure)

  • Rigorous Purification: Anionic polymerization is highly sensitive to impurities. The monomer (DEVP) and solvent (e.g., THF) must be rigorously purified and dried. DEVP should be distilled from calcium hydride. THF is typically dried over sodium/benzophenone ketyl until a persistent blue or purple color is obtained.

  • Reaction Setup: Assemble a flame-dried Schlenk apparatus under a high-purity inert atmosphere (argon is preferred).

  • Solvent and Cooling: Add the anhydrous THF to the reaction flask via cannula. Cool the flask to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • Initiation: Slowly add the anionic initiator (e.g., n-butyllithium in hexanes) to the cold THF until a faint persistent color indicates the titration of any remaining impurities. Then, add the calculated amount of initiator.

  • Monomer Addition: Slowly add the purified DEVP monomer to the initiator solution via a gas-tight syringe. A color change is often observed upon initiation.

  • Polymerization: Allow the reaction to stir at -78°C for a specified time (e.g., 1-4 hours).

  • Termination: Quench the living polymerization by adding a small amount of a proton source, such as degassed anhydrous methanol.

  • Isolation and Purification: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane (B92381) or diethyl ether). Collect the polymer by filtration.

  • Drying: Dry the polymer under vacuum to a constant weight.

Visualizations

Experimental_Workflow_Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purification Monomer Purification (Distillation, Inhibitor Removal) Reaction_Setup Reaction Setup (Flame-dried glassware, Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Addition Reagent Addition (Solvent, Monomer, Initiator) Reaction_Setup->Reagent_Addition Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reagent_Addition->Deoxygenation Polymerization Polymerization (Heating) Deoxygenation->Polymerization Termination Termination (Cooling) Polymerization->Termination Isolation Isolation (Precipitation) Termination->Isolation Purification Purification (Redissolution, Reprecipitation) Isolation->Purification Drying Drying (Vacuum) Purification->Drying

Caption: Workflow for Free-Radical Polymerization of DEVP.

Troubleshooting_Decision_Tree Start Problem with DEVP Polymerization Problem_LowYield Low Yield / Conversion Start->Problem_LowYield Problem_HighPDI High PDI / Broad MW Start->Problem_HighPDI Problem_Oligomers Oligomer Formation Start->Problem_Oligomers Problem_NoPoly No Polymerization Start->Problem_NoPoly Cause_Inhibitor Inhibitor Present? Problem_LowYield->Cause_Inhibitor Cause_TimeTemp Incorrect Time/Temp? Problem_LowYield->Cause_TimeTemp Cause_Oxygen Oxygen Present? Problem_LowYield->Cause_Oxygen Cause_RadicalMethod Using Free Radical? Problem_HighPDI->Cause_RadicalMethod Problem_Oligomers->Cause_RadicalMethod Cause_Inhibitor_NoPoly Inhibitor/Oxygen? Problem_NoPoly->Cause_Inhibitor_NoPoly Solution_PurifyMonomer Re-purify Monomer Cause_Inhibitor->Solution_PurifyMonomer Yes Solution_OptimizeCond Increase Time/Temp Cause_TimeTemp->Solution_OptimizeCond Yes Solution_Degas Improve Deoxygenation Cause_Oxygen->Solution_Degas Yes Solution_LivingPoly Use Living Polymerization (Anionic, REM-GTP) Cause_RadicalMethod->Solution_LivingPoly Yes Solution_PurifyDegas Purify Monomer & Improve Deoxygenation Cause_Inhibitor_NoPoly->Solution_PurifyDegas Yes

Caption: Troubleshooting Decision Tree for DEVP Polymerization.

References

Technical Support Center: Phosphine-Catalyzed Aza-Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphine-catalyzed aza-Michael additions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in phosphine-catalyzed aza-Michael additions?

The most frequently encountered side reactions include:

  • Double Aza-Michael Addition: Primary amines can react with two equivalents of the Michael acceptor, leading to the formation of a tertiary amine byproduct. This is particularly common when the amine is highly nucleophilic and the Michael acceptor is used in excess.

  • Retro-Aza-Michael Reaction: The aza-Michael addition is a reversible process. Under certain conditions, particularly at elevated temperatures, the product can revert to the starting amine and Michael acceptor, leading to reduced yields.[1][2]

  • Catalyst Oxidation: Tertiary phosphines are susceptible to oxidation, forming phosphine (B1218219) oxides. This can be problematic as it removes the active catalyst from the reaction mixture, leading to incomplete conversion.

  • Polymerization of the Michael Acceptor: In the presence of a strong nucleophile or base, some activated alkenes can undergo polymerization, reducing the availability of the Michael acceptor for the desired reaction.

Q2: How does the choice of phosphine catalyst affect the reaction outcome?

The structure and nucleophilicity of the phosphine catalyst play a crucial role. Generally, more nucleophilic phosphines, such as trialkylphosphines (e.g., tributylphosphine), are more reactive and can accelerate the reaction rate. However, their high reactivity can sometimes lead to an increase in side reactions. Less nucleophilic triarylphosphines (e.g., triphenylphosphine) offer a milder reaction profile but may require longer reaction times or higher temperatures. The steric bulk of the phosphine can also influence selectivity.

Q3: What is the effect of solvent on the aza-Michael addition?

Solvent polarity can significantly impact the reaction rate and selectivity. Polar aprotic solvents like THF, and acetonitrile (B52724) are commonly used and can facilitate the reaction.[3] In some cases, polar protic solvents such as water or alcohols can also be effective, potentially by stabilizing charged intermediates.[4] The choice of solvent can also influence the equilibrium of the retro-aza-Michael reaction.

Troubleshooting Guide

Problem 1: Low to no yield of the desired aza-Michael adduct.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the phosphine catalyst is not oxidized. Use freshly opened or properly stored catalyst. Consider preparing a fresh solution of the catalyst.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Be aware that higher catalyst loading can sometimes promote side reactions.
Low Reactivity of Substrates For less reactive amines or Michael acceptors, consider using a more nucleophilic phosphine catalyst (e.g., tributylphosphine (B147548) instead of triphenylphosphine). Increasing the reaction temperature may also be beneficial, but monitor for the retro-aza-Michael reaction.
Unfavorable Reaction Conditions Experiment with different solvents of varying polarity. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Problem 2: Significant formation of the double addition product.

Possible Cause Troubleshooting Suggestion
High Molar Ratio of Michael Acceptor Use a stoichiometric amount or a slight excess of the primary amine relative to the Michael acceptor.
Rapid Addition of Michael Acceptor Add the Michael acceptor slowly to the reaction mixture containing the amine and catalyst. This maintains a low concentration of the acceptor and favors the mono-addition product.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second addition.

Problem 3: Evidence of the retro-aza-Michael reaction (product decomposition).

Possible Cause Troubleshooting Suggestion
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress over time to identify the point of maximum product formation before significant decomposition occurs.[2]
Prolonged Reaction Time Do not let the reaction run for an extended period after completion. Quench the reaction once the starting materials are consumed.
Unfavorable Equilibrium If the retro-reaction is thermodynamically favored, consider strategies to remove one of the products from the reaction mixture as it is formed (if feasible).

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the outcome of a phosphine-catalyzed aza-Michael addition. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Catalyst Loading on Product Distribution

Reaction: Aniline + Ethyl Acrylate, catalyzed by Triphenylphosphine in THF at room temperature for 24h.

Catalyst Loading (mol%)Mono-adduct Yield (%)Di-adduct Yield (%)
1455
58510
109215
208825

Table 2: Influence of Solvent on Reaction Yield

Reaction: Benzylamine + Methyl Vinyl Ketone (10 mol% Tributylphosphine, 25°C, 12h).

SolventYield of Mono-adduct (%)
Dichloromethane78
Tetrahydrofuran (THF)85
Acetonitrile92
Toluene65
Water72

Experimental Protocols

General Procedure for the Phosphine-Catalyzed Aza-Michael Addition of an Amine to an α,β-Unsaturated Carbonyl Compound

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and the phosphine catalyst (e.g., triphenylphosphine, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, 5 mL) via syringe.

  • Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound (1.0 mmol) to the stirred solution at room temperature over a period of 30 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired aza-Michael adduct.

Visualizations

aza_michael_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Amine (R2NH) Enolate Enolate Intermediate Amine->Enolate MichaelAcceptor Michael Acceptor Zwitterion Zwitterionic Adduct MichaelAcceptor->Zwitterion Phosphine Phosphine (R3P) Phosphine->Zwitterion 1. Nucleophilic Attack Zwitterion->Enolate 2. Proton Transfer Product Aza-Michael Adduct Enolate->Product 3. Tautomerization CatalystRegen Phosphine (R3P) Product->CatalystRegen 4. Catalyst Regeneration

Caption: General mechanism of the phosphine-catalyzed aza-Michael addition.

double_addition_pathway PrimaryAmine Primary Amine (RNH2) MonoAdduct Mono-adduct (Desired Product) PrimaryAmine->MonoAdduct First Aza-Michael Addition MichaelAcceptor1 Michael Acceptor (1 eq.) MichaelAcceptor1->MonoAdduct DiAdduct Di-adduct (Side Product) MonoAdduct->DiAdduct Second Aza-Michael Addition MichaelAcceptor2 Michael Acceptor (Excess) MichaelAcceptor2->DiAdduct

Caption: Pathway for the formation of the double addition side product.

troubleshooting_workflow Start Low Yield or Side Product Formation CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckStoichiometry Adjust Reactant Stoichiometry CheckCatalyst->CheckStoichiometry Catalyst OK NoImprovement No Improvement CheckCatalyst->NoImprovement Catalyst Inactive OptimizeConditions Optimize Reaction Conditions (Temp., Solvent) CheckStoichiometry->OptimizeConditions Stoichiometry OK Improved Improved Yield / Purity CheckStoichiometry->Improved Double Addition Reduced SlowAddition Implement Slow Addition of Michael Acceptor OptimizeConditions->SlowAddition Conditions Optimized OptimizeConditions->Improved Yield Improved SlowAddition->Improved Side Products Minimized SlowAddition->NoImprovement Still Issues

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting low yields in Mizoroki-Heck reactions with DEVP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Mizoroki-Heck reactions, with a special focus on reactions utilizing the Diethyl(8-vinyl-1,8-diazabicyclo[5.4.0]undec-7-en-1-yl)phosphonate (DEVP) ligand. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Mizoroki-Heck reaction and why is the choice of ligand important?

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, selectivity, and overall efficiency.[2][3] Ligands can affect the electronic and steric environment of the palladium center, which in turn impacts the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: What are the most common general causes for low yields in Mizoroki-Heck reactions?

Several factors can contribute to low yields in Mizoroki-Heck reactions. These often include:

  • Catalyst deactivation: The palladium catalyst can precipitate as palladium black or form inactive species.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[4][5]

  • Poor quality reagents: Impurities in substrates, solvents, or the presence of oxygen can poison the catalyst.

  • Ligand degradation: The phosphine (B1218219) or phosphonate (B1237965) ligand can degrade under the reaction conditions.[6]

Q3: Are there any specific considerations when using a phosphonate ligand like DEVP?

While specific data on DEVP in the Mizoroki-Heck reaction is limited, phosphonate ligands, in general, can offer different electronic and steric properties compared to more common phosphine ligands. Potential considerations include:

  • Coordinating ability: The phosphonate group's coordination to the palladium center might differ from that of a phosphine, potentially affecting the catalytic activity.

  • Stability: The stability of the P-C and P-O bonds in the phosphonate ligand under basic and high-temperature conditions should be considered.

  • Solubility: The ligand's solubility in the chosen reaction solvent is crucial for maintaining a homogeneous catalytic system.

Q4: How critical is the choice of base in a Mizoroki-Heck reaction?

The base is essential for neutralizing the hydrogen halide produced during the catalytic cycle.[7] The choice and amount of base can significantly impact the reaction yield.[8][9] Common bases include organic amines (like triethylamine) and inorganic bases (like potassium carbonate). The optimal base often depends on the specific substrates and solvent used.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing very low to no conversion of your starting materials, it is crucial to systematically investigate the potential causes.

Initial Checks:

  • Reagent Purity: Ensure all reagents, especially the solvent and the alkene, are pure and free of inhibitors or peroxides.

  • Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents check_catalyst Is the Palladium Precursor and DEVP Ligand Active? check_reagents->check_catalyst If reagents are pure screen_conditions Systematically Screen Reaction Parameters check_catalyst->screen_conditions If catalyst is active optimize_base Optimize Base screen_conditions->optimize_base optimize_solvent Optimize Solvent screen_conditions->optimize_solvent optimize_temp Optimize Temperature screen_conditions->optimize_temp analyze_byproducts Analyze for Byproducts/Side Reactions optimize_base->analyze_byproducts optimize_solvent->analyze_byproducts optimize_temp->analyze_byproducts consult Consult Literature for Similar Substrates analyze_byproducts->consult If yield is still low success Improved Yield analyze_byproducts->success If optimization is successful consult->success

Figure 1. Troubleshooting workflow for low yields.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The formation of palladium black is a common sign of catalyst deactivation and can lead to a significant drop in yield.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solution
High Temperature Excessive heat can accelerate the decomposition of the palladium complex.Screen lower reaction temperatures. A temperature optimization study is recommended.[10]
Inappropriate Ligand-to-Palladium Ratio An insufficient amount of the DEVP ligand may not adequately stabilize the palladium(0) species.Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or higher).
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium(0) is slow, the unstable palladium(0) can decompose.Consider using a more reactive aryl halide (e.g., aryl iodide instead of aryl bromide).
Presence of Oxygen Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the palladium(0) catalyst.Ensure all reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Issue 3: Inconsistent Yields

Batch-to-batch inconsistency can be particularly frustrating. This often points to subtle variations in experimental setup or reagent quality.

Systematic Investigation:

  • Standardize Reagent Sources: Use reagents from the same batch for a series of experiments to rule out variability in purity.

  • Solvent Quality: Ensure the solvent is of high purity and anhydrous. The presence of water can affect the reaction.

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller to maintain a consistent reaction temperature.

  • Stirring Rate: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

General Protocol for a Mizoroki-Heck Reaction with DEVP

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the DEVP ligand (2.2 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add the aryl halide (1 equivalent) and the alkene (1.2 equivalents) to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., DMF or DMAc) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Screening Reaction Conditions

To optimize the reaction yield, a systematic screening of parameters is recommended.

Parameter Conditions to Screen
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU
Solvent DMF, DMAc, NMP, Toluene, Dioxane
Temperature 80 °C, 100 °C, 120 °C, 140 °C
Pd/DEVP Ratio 1:1.1, 1:1.5, 1:2

Example Data from a Hypothetical Base Screening:

Entry Base (2 equiv.) Solvent Temperature (°C) Yield (%)
1K₂CO₃DMF12045
2Cs₂CO₃DMF12062
3Et₃NDMF12038
4DBUDMF12055

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Mizoroki-Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle. Understanding this pathway can help in diagnosing which step might be failing.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X(L2) oxidative_addition->pd2_aryl alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination pd2_hydride H-Pd(II)-X(L2) beta_hydride_elimination->pd2_hydride product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination pd2_hydride->reductive_elimination reductive_elimination->pd0 hx H-X reductive_elimination->hx aryl_halide Ar-X aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Figure 2. The Mizoroki-Heck catalytic cycle.

References

Technical Support Center: Identification of Impurities in Commercial Diethyl Vinylphosphonate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial Diethyl Vinylphosphonate (B8674324) (DEVP) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ³¹P NMR chemical shifts for pure Diethyl Vinylphosphonate?

A1: The approximate chemical shifts for pure this compound in CDCl₃ are summarized in the table below. Note that these values can be influenced by the solvent, concentration, and reference standard used.

Q2: What are the most common impurities found in commercial this compound?

A2: Common impurities can arise from the synthesis process or degradation. These may include unreacted starting materials, byproducts, and solvents. Potential impurities include diethyl phosphite (B83602), triethyl phosphate (B84403), and residual ethanol. Polymerized this compound may also be present as a non-volatile impurity.

Q3: How can I confirm the identity of an unknown peak in my NMR spectrum?

A3: A definitive way to identify an impurity is to "spike" your NMR sample with a small amount of the suspected compound and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity. Additionally, 2D NMR techniques such as ¹H-¹H COSY and ¹H-³¹P HMBC can help establish connectivity and identify structures.

Q4: My ¹H NMR spectrum is very complex with many overlapping signals. How can I simplify it?

A4: To simplify a complex ¹H NMR spectrum, you can use techniques such as ³¹P decoupling.[1] Irradiating the phosphorus nucleus during ¹H acquisition will collapse the P-H couplings, simplifying the multiplets of protons near the phosphorus atom into singlets or simpler patterns. Running the NMR on a higher field instrument will also increase spectral dispersion and may resolve overlapping signals.

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the ³¹P NMR spectrum.

Possible Cause 1: Presence of Diethyl Phosphite.

  • Identification: A peak appearing around 7-8 ppm in the ³¹P NMR spectrum.[2]

  • Confirmation: The P-H proton of diethyl phosphite will appear in the ¹H NMR spectrum as a doublet with a large coupling constant (¹JP-H ≈ 700 Hz).

  • Solution: Purification by distillation under reduced pressure can remove this more volatile impurity.

Possible Cause 2: Presence of Triethyl Phosphate.

  • Identification: A peak appearing around -1 ppm in the ³¹P NMR spectrum.

  • Confirmation: The ¹H NMR spectrum will show a quartet and a triplet corresponding to the ethyl groups, but without the characteristic vinyl proton signals.

  • Solution: Careful fractional distillation may separate triethyl phosphate from the desired product.

Problem 2: The vinyl region of the ¹H NMR spectrum shows unexpected complexity.

Possible Cause 1: Presence of geometric isomers of related impurities.

  • Identification: Additional sets of vinyl proton signals with different coupling constants. For instance, (E)- and (Z)-isomers of substituted vinylphosphonates will have distinct chemical shifts and coupling patterns.[3]

  • Solution: High-performance liquid chromatography (HPLC) may be required to separate these isomers.

Possible Cause 2: Polymerization of this compound.

  • Identification: Broadening of the signals in both ¹H and ³¹P NMR spectra. The sharp vinyl proton signals may decrease in intensity, and a broad polymer hump may appear in the baseline of the ¹H NMR spectrum.

  • Solution: Avoid prolonged storage at elevated temperatures and in the presence of radical initiators. Addition of a radical inhibitor like hydroquinone (B1673460) may be considered for long-term storage.

Problem 3: Residual solvent peaks are obscuring signals of interest.

Possible Cause: Incomplete removal of solvents used in synthesis or purification.

  • Identification: Characteristic peaks of common solvents (e.g., ethanol, ethyl acetate (B1210297), hexanes) are observed.

  • Solution: Place the sample under high vacuum for an extended period. If a solvent like ethyl acetate is persistent, it can sometimes be removed by dissolving the sample in a more volatile solvent like dichloromethane (B109758) and re-evaporating several times.[4]

Data Presentation

Table 1: Typical ¹H and ³¹P NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃

CompoundFunctional Group¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)³¹P Chemical Shift (ppm)
This compound CH₃~1.35tJH-H = 7.1~18-20 [3][5]
OCH₂~4.10qdJH-H = 7.1, JP-H = 7.1
P-CH=CH₂ (trans)~6.35dddJH-H(cis) = 14.5, JP-H = 18.0, JH-H(gem) = 1.5
P-CH=CH₂ (cis)~6.15dddJH-H(trans) = 14.5, JP-H = 38.0, JH-H(gem) = 1.5
P-CH=CH₂ (gem)~6.05dddJP-H = 18.0, JH-H(trans) = 14.5, JH-H(cis) = 14.5
Diethyl Phosphite CH₃~1.37tJH-H = 7.1~7.8 [2]
OCH₂~4.15qdJH-H = 7.1, JP-H = 8.5
P-H~6.84d¹JP-H ≈ 700
Triethyl Phosphate CH₃~1.33tJH-H = 7.1~ -1
OCH₂~4.12qdJH-H = 7.1, JP-H = 7.1
Ethanol CH₃~1.25tJH-H = 7.1N/A
CH₂~3.72qJH-H = 7.1
OHVariables (broad)

Note: Chemical shifts and coupling constants are approximate and can vary based on experimental conditions.

Experimental Protocols

Standard ¹H and ³¹P NMR Sample Preparation
  • Sample Preparation: Dissolve 10-20 mg of the commercial this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing a reference standard (e.g., 0.03% TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire standard ¹H and ³¹P{¹H} NMR spectra on a 400 MHz or higher field spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis dissolve Dissolve DEVP in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_31p Acquire ³¹P{¹H} NMR Spectrum transfer->acquire_31p identify_devp Identify DEVP Signals acquire_1h->identify_devp acquire_31p->identify_devp identify_impurities Identify Impurity Signals identify_devp->identify_impurities quantify Quantify Impurities identify_impurities->quantify

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_workflow cluster_31p ³¹P NMR cluster_1h ¹H NMR start Unexpected Peak in NMR Spectrum peak_7_8 Peak at ~7-8 ppm? start->peak_7_8 complex_vinyl Complex Vinyl Region? start->complex_vinyl peak_neg_1 Peak at ~ -1 ppm? peak_7_8->peak_neg_1 No impurity_dep Diethyl Phosphite peak_7_8->impurity_dep Yes impurity_tep Triethyl Phosphate peak_neg_1->impurity_tep Yes solvent_peaks Residual Solvent Peaks? complex_vinyl->solvent_peaks No impurity_isomer Geometric Isomers complex_vinyl->impurity_isomer Yes impurity_solvent Solvent Impurity solvent_peaks->impurity_solvent Yes

Caption: Troubleshooting logic for identifying impurities in this compound.

References

Technical Support Center: Purification Strategies for Removing Unreacted Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted diethyl vinylphosphonate (B8674324) (DEVP) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common scenarios where I would need to remove unreacted diethyl vinylphosphonate?

A1: Unreacted this compound typically needs to be removed after polymerization reactions where it was used as a monomer, or after conjugate addition reactions, such as the aza-Michael or oxa-Michael additions, where it serves as a Michael acceptor.[1][2][3] In these cases, excess DEVP is often used to drive the reaction to completion, necessitating its removal from the final product.

Q2: What are the key physical properties of this compound that are relevant for its removal?

A2: Understanding the physical properties of DEVP is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight164.14 g/mol [4]
Boiling Point202 °C (at atmospheric pressure)[5][6]
Density1.068 g/mL at 25 °C[5]
Refractive Indexn20/D 1.429[5]
SolubilitySoluble in common organic solvents like diethyl ether, ethyl acetate, dichloromethane, and toluene.[7][8]

Q3: How can I monitor the progress of the purification and assess the final purity of my product?

A3: Thin-layer chromatography (TLC) is a common technique to monitor the removal of DEVP during column chromatography or extraction.[7] For visualization, UV light can be used as DEVP may quench fluorescence.[7] Stains like permanganate (B83412) or p-anisaldehyde can also be effective. For quantitative analysis of residual DEVP, gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4][9][10]

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques used to remove unreacted this compound.

Purification of Poly(this compound) via Precipitation

Issue: Low polymer yield after precipitation.

Potential CauseRecommended Solution
Polymer is soluble in the non-solvent. Select a different non-solvent in which the polymer has very low solubility. Common non-solvents for P(DEVP) include hexane (B92381) and pentane.[9][11]
Insufficient volume of non-solvent used. Increase the volume of the non-solvent to ensure complete precipitation of the polymer. A 10-fold excess of non-solvent to the volume of the polymer solution is a good starting point.
Precipitation performed at too high a temperature. Cool the non-solvent before and during the precipitation process to decrease the polymer's solubility.

Issue: Residual monomer (DEVP) remains in the purified polymer.

Potential CauseRecommended Solution
Inefficient precipitation. Perform multiple precipitation steps. Dissolve the polymer in a minimal amount of a good solvent (e.g., THF, dichloromethane) and re-precipitate it into a non-solvent.[12]
Monomer trapped within the polymer matrix. After precipitation, wash the polymer thoroughly with the non-solvent. Vigorous stirring of the polymer suspension in the non-solvent can help release trapped monomer.
Insufficient drying. Dry the polymer under high vacuum to remove any residual volatile impurities, including DEVP.
Purification of Small Molecule Adducts (e.g., from Michael Addition)

Issue: Incomplete removal of DEVP using aqueous extraction.

Potential CauseRecommended Solution
DEVP has some solubility in the aqueous phase. While DEVP is primarily organic-soluble, multiple extractions with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) will be more effective at partitioning the DEVP out of the product-containing organic layer. Perform at least three extractions.[7][8]
Product has some water solubility. If the desired product has some water solubility, a brine wash (saturated NaCl solution) can be used as the final aqueous wash to "salt out" the organic components from the aqueous phase and minimize product loss.[7]

Issue: Co-elution of DEVP with the product during flash column chromatography.

Potential CauseRecommended Solution
Inappropriate solvent system. Optimize the solvent system using TLC. A less polar solvent system will generally elute the less polar DEVP before a more polar product. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), is often effective.[7][13]
Column overloading. Use an appropriate ratio of silica (B1680970) gel to crude product. A higher ratio (e.g., 50:1 to 100:1 by weight) can improve separation.[14]
DEVP and product have very similar polarities. Consider alternative purification methods such as preparative HPLC or distillation if chromatography is ineffective.[7]

Issue: Product decomposition during distillation to remove DEVP.

Potential CauseRecommended Solution
Product is thermally unstable. Use vacuum distillation to lower the boiling points of both DEVP and your product, thus reducing the required temperature.[15] Monitor the pot temperature carefully.
Presence of acidic or basic impurities. Neutralize the crude reaction mixture with a mild aqueous wash (e.g., saturated sodium bicarbonate for acidic impurities, or dilute HCl for basic impurities) before distillation.[7]

Experimental Protocols

Protocol 1: Purification of a Polymer by Precipitation
  • Dissolution: Dissolve the crude polymer containing unreacted DEVP in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Precipitation: Slowly add the polymer solution dropwise to a vigorously stirring, large volume (at least 10 times the volume of the polymer solution) of a cold non-solvent (e.g., hexane or pentane).

  • Isolation: The polymer should precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Washing: Isolate the polymer by filtration (e.g., using a Büchner funnel). Wash the collected polymer several times with fresh, cold non-solvent to remove any remaining DEVP.

  • Drying: Dry the purified polymer under high vacuum to a constant weight.

  • Purity Check: Analyze the polymer by ¹H NMR or GC-MS to confirm the absence of residual DEVP.[16]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system for separation using TLC. Aim for a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from the DEVP spot. A common solvent system is a mixture of hexanes and ethyl acetate.[13]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. The amount of silica should be about 50-100 times the weight of the crude product.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[14][17]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Aqueous Washing (Liquid-Liquid Extraction)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[7]

  • Acid/Base Wash (Optional): If the reaction contains acidic or basic impurities, wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) and/or a dilute base (e.g., saturated NaHCO₃ solution) in a separatory funnel.[7]

  • Water Wash: Wash the organic layer with deionized water to remove any water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution to remove residual water from the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product, which should be significantly enriched in the desired compound and depleted of water-soluble impurities. Further purification by chromatography or distillation may be necessary.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of residual this compound.

Table 1: Representative Quantitative Data for GC-MS Analysis of Organophosphorus Compounds [9]

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (R²)≥0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Relative Standard Deviation (RSD)<15%

Table 2: Purity Levels Achievable by Different Purification Methods [7]

Purification MethodTypical Purity Achieved
Aqueous Wash (Acid/Base)85-95%
Silica Gel Column Chromatography>98%
High Vacuum Distillation>97%
Recrystallization>99%

Visualizations

Purification_Workflow cluster_reaction Reaction Mixture cluster_polymer Polymer Product cluster_small_molecule Small Molecule Product Crude_Product Crude Product (Product + Unreacted DEVP + Impurities) Precipitation Precipitation Crude_Product->Precipitation If Polymer Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup If Small Molecule Purified_Polymer Purified Polymer Precipitation->Purified_Polymer Removes DEVP Chromatography Column Chromatography Aqueous_Workup->Chromatography Partial Purification Distillation Distillation Aqueous_Workup->Distillation Partial Purification Purified_Product Purified Product Chromatography->Purified_Product High Purity Distillation->Purified_Product High Purity

Caption: General purification workflow decision tree.

Chromatography_Troubleshooting Start Co-elution of DEVP and Product Check_TLC Re-optimize TLC Solvent System Start->Check_TLC Check_Loading Check Column Loading Start->Check_Loading Change_Solvent Use a less polar solvent system or gradient elution Check_TLC->Change_Solvent Alternative_Method Consider Alternative Purification Method (e.g., Distillation, HPLC) Change_Solvent->Alternative_Method If still co-eluting Reduce_Loading Decrease amount of crude material or increase silica amount Check_Loading->Reduce_Loading Reduce_Loading->Alternative_Method If still co-eluting

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Catalyst Selection and Optimization for DEVP Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Diethoxyvinylphosphine (DEVP) cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during DEVP cross-coupling experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with diethyl vinylphosphonate (B8674324) is giving a very low yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings involving vinylphosphonates can often be traced back to a few key areas. A systematic check is the best approach:

  • Catalyst System: The choice and quality of your palladium source and ligand are paramount. Ensure your palladium precursor is active and the ligand is appropriate for the reaction. For challenging couplings, consider using bulky, electron-rich phosphine (B1218219) ligands which can facilitate the oxidative addition and reductive elimination steps.[1]

  • Reaction Conditions: Ensure a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Solvents must be thoroughly degassed. The reaction temperature is also critical; while higher temperatures can increase reaction rates, they may also lead to decomposition of starting materials or the catalyst.

  • Reagents: The purity of your aryl halide, boronic acid/ester, and base is crucial. Boronic acids, in particular, can degrade over time or form unreactive anhydrides (boroxines).

Q2: I'm observing what appears to be catalyst decomposition (formation of palladium black) in my Heck reaction. What can I do to prevent this?

A2: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive state. This can be caused by several factors:

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if this mitigates the issue.

  • Ligand Degradation: The phosphine ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as a biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand.

  • Inadequate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A general starting point for the ligand-to-palladium ratio is 2:1, but this may need to be optimized for your specific reaction.

Issue 2: Formation of Side Products

Q3: I'm seeing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize these?

A3: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. To reduce its occurrence:

  • Ensure Rigorous Inert Atmosphere: Oxygen is a common culprit in promoting the homocoupling of boronic acids. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Control Reagent Addition: Slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling side reaction.

Q4: My reaction is producing a significant amount of protodeboronated arene. What causes this and how can I prevent it?

A4: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction consumes your nucleophile and lowers the yield of the desired product.

  • Minimize Water Content: Ensure all reagents and solvents are as anhydrous as possible, as water is a common proton source for this side reaction.

  • Choice of Base: The base can play a significant role. In some cases, using a weaker base or an anhydrous base can reduce the extent of protodeboronation.

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are often more stable towards protodeboronation than their corresponding boronic acids.

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting catalyst systems for a Heck reaction with diethyl vinylphosphonate?

A5: Several palladium catalyst systems have been shown to be effective for the Heck arylation of this compound. Here are a few reliable starting points:

  • Herrmann's Palladacycle: This is a robust and efficient catalyst for this transformation.

  • Nolan's (NHC)-Palladium Catalyst: N-heterocyclic carbene ligands can offer high stability and activity.

  • Pd(OAc)₂/PPh₃: A classic and readily available catalyst system, though it may require higher temperatures. Optimized conditions often involve using N-Methyl-2-pyrrolidone (NMP) as the solvent and K₂CO₃ as the base at around 140°C.[2]

Q6: For a Stille coupling with a vinylphosphonate, what is the role of the phosphine ligand?

A6: In Stille reactions, the phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can affect the stereochemical outcome of the reaction, especially with Z-alkenyl halides. For instance, the use of tri(2-furyl)phosphine (B125338) (P(fur)₃) has been reported in Stille couplings of stannated vinylphosphonates.

Q7: How do I choose the appropriate base for my DEVP cross-coupling reaction?

A7: The choice of base is critical and depends on the specific type of cross-coupling reaction and the substrates involved.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Heck: Triethylamine (Et₃N) or inorganic bases like K₂CO₃ are often employed to neutralize the HX generated during the catalytic cycle.

  • Stille: Stille reactions are often performed under neutral or nearly neutral conditions, but in some cases, additives like Cu(I) salts are used to facilitate transmetalation.

Data Presentation: Catalyst Performance in Heck Reaction of this compound

The following table summarizes the performance of different palladium catalysts in the Heck arylation of this compound with 4-bromoanisole.

Catalyst SystemPalladium Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
System 1Pd(OAc)₂ (2)PPh₃K₂CO₃NMP1402495
System 2Herrmann's Palladacycle (2)-K₂CO₃NMP1402498
System 3Nolan's Catalyst (2)IMesK₂CO₃NMP1402497
System 4[3][Pd(NH₃)₄]/NaY (1.3)-K₂CO₃DMF110-14024>90
System 5[3]Pd/C-K₂CO₃DMF100-14024Variable

Data is illustrative and compiled from literature reports.[2][3] Yields are highly substrate-dependent and optimization is recommended.

Experimental Protocols

Protocol 1: General Procedure for Heck Arylation of this compound [2]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Herrmann's Palladacycle, 2 mol%), the aryl halide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add N-Methyl-2-pyrrolidone (NMP, 5 mL) and this compound (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Vinylphosphonate Derivative

  • Reaction Setup: In a flame-dried Schlenk flask, combine the vinylphosphonate electrophile (e.g., a bromovinylphosphonate, 1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in DEVP Cross-Coupling Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Quality Check Start->Check_Reagents Side_Reactions 4. Analyze for Side Products Check_Catalyst->Side_Reactions If catalyst seems active Optimization Optimization Strategies Check_Catalyst->Optimization Inactive Catalyst (e.g., Pd black) Check_Conditions->Side_Reactions If conditions are standard Check_Conditions->Optimization Suboptimal Temp./Atmosphere Check_Reagents->Side_Reactions If reagents are pure Check_Reagents->Optimization Degraded Reagents Side_Reactions->Optimization Identify major side products Success Improved Yield Optimization->Success

Caption: Troubleshooting workflow for low-yield DEVP cross-coupling reactions.

Catalyst_Selection_Logic cluster_reaction_type Select Reaction Type cluster_catalyst_choice Initial Catalyst System cluster_optimization Optimization Parameters Heck Heck Reaction Heck_cat Herrmann's Palladacycle or Pd(OAc)₂/Phosphine Heck->Heck_cat Suzuki Suzuki-Miyaura Suzuki_cat Pd₂(dba)₃ / Biarylphosphine (e.g., SPhos, XPhos) Suzuki->Suzuki_cat Stille Stille Reaction Stille_cat Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Stille->Stille_cat Opt Ligand Screening Base Screening Temperature Optimization Solvent Choice Heck_cat->Opt Suzuki_cat->Opt Stille_cat->Opt

Caption: Logic for initial catalyst selection in DEVP cross-coupling.

References

Navigating Diethyl Vinylphosphonate Reactions: A Technical Support Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving diethyl vinylphosphonate (B8674324) (DEVP). The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. This guide, presented in a user-friendly question-and-answer format, directly addresses common issues and provides detailed experimental protocols and data-driven insights to navigate the complexities of solvent effects in DEVP reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for choosing a solvent for reactions with diethyl vinylphosphonate?

A1: The selection of an appropriate solvent for reactions involving this compound hinges on several key factors:

  • Solubility: Ensure that all reactants, catalysts, and reagents are sufficiently soluble in the chosen solvent to allow for a homogeneous reaction mixture.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with any of the starting materials, intermediates, or products.

  • Polarity: The polarity of the solvent can significantly impact the reaction mechanism and rate. Polar aprotic solvents are often favored for reactions involving charged intermediates or nucleophiles.[1]

  • Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.

  • Work-up: Consider the ease of solvent removal and separation from the product during the work-up procedure.

Q2: How does solvent polarity affect the outcome of this compound reactions?

A2: Solvent polarity plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby influencing the reaction pathway and rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and can solvate both cations and anions.[1] While they can be suitable for certain reactions, they may hinder reactions involving strong nucleophiles by creating a "solvent cage" around them, reducing their reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess a dipole moment but lack acidic protons. They are effective at solvating cations but not anions, leaving the anions "naked" and more nucleophilic.[1] Consequently, polar aprotic solvents often accelerate reactions involving nucleophilic attack, such as Michael additions and some steps in the Heck reaction.[1][2]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally used for reactions that do not involve polar or charged species.

Troubleshooting Guides

Low Yield or Incomplete Conversion

Q3: My Michael addition reaction with this compound is giving a low yield. Could the solvent be the issue?

A3: Yes, the solvent is a critical factor in Michael additions. If you are experiencing low yields, consider the following:

  • Insufficient Polarity: Michael additions often proceed via charged intermediates. A solvent with insufficient polarity may not adequately stabilize these intermediates, leading to a slower reaction rate and lower conversion. Switching to a more polar aprotic solvent like DMF or acetonitrile (B52724) can often improve yields.

  • Protic Solvents: If you are using a protic solvent (e.g., ethanol), it may be deactivating your nucleophile through hydrogen bonding.[1] Consider switching to a polar aprotic solvent.

  • Solubility Issues: Ensure all your reactants, especially the nucleophile and any catalyst, are fully dissolved in the solvent at the reaction temperature.

Troubleshooting Workflow for Low Yield in Michael Addition

LowYield_Michael start Low Yield in Michael Addition check_solvent Assess Solvent Properties start->check_solvent is_aprotic Is the solvent polar aprotic? check_solvent->is_aprotic switch_aprotic Switch to a polar aprotic solvent (e.g., DMF, MeCN) is_aprotic->switch_aprotic No check_polarity Is the solvent sufficiently polar? is_aprotic->check_polarity Yes switch_aprotic->check_polarity increase_polarity Increase solvent polarity (e.g., switch from THF to DMF) check_polarity->increase_polarity No check_solubility Are all reactants soluble? check_polarity->check_solubility Yes increase_polarity->check_solubility change_solvent_sol Choose a solvent with better solubility profile check_solubility->change_solvent_sol No optimize Re-evaluate other parameters (temp, catalyst) check_solubility->optimize Yes change_solvent_sol->optimize

Caption: Troubleshooting workflow for low yield in Michael addition reactions of this compound.

Q4: My Heck reaction with this compound is not going to completion. What solvent should I be using?

A4: The Heck reaction is typically performed in polar aprotic solvents.[2] If you are facing issues with incomplete conversion, consider these points:

  • Solvent Choice: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and often most effective solvents for the Heck reaction of this compound.[3][4] If you are using a different solvent, switching to DMF or NMP is highly recommended.

  • Temperature: Heck reactions often require elevated temperatures (110-140 °C).[3][4] Ensure your solvent has a sufficiently high boiling point and that the reaction is being conducted at the optimal temperature.

  • Catalyst Solubility: The palladium catalyst and ligands must be soluble in the reaction medium. Poor solubility can lead to low catalytic activity.

Poor Selectivity

Q5: I am observing the formation of side products in my reaction. Can the solvent influence selectivity?

A5: Absolutely. The solvent can influence both regioselectivity and stereoselectivity by differentially stabilizing transition states leading to different products.

  • Regioselectivity: In reactions where multiple isomers can be formed, the polarity of the solvent can favor one pathway over another. For instance, in some cycloaddition reactions, solvent polarity can influence the regiochemical outcome.

  • Stereoselectivity: For reactions generating chiral centers, the solvent can play a crucial role in the diastereomeric or enantiomeric excess. Non-polar solvents may favor pathways with less charge separation in the transition state, potentially leading to higher stereoselectivity in certain cases.

Logical Relationship for Solvent Selection and Selectivity

Selectivity start Poor Selectivity Observed solvent_screen Perform a Solvent Screen start->solvent_screen polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) solvent_screen->polar_aprotic polar_protic Polar Protic (EtOH, MeOH) solvent_screen->polar_protic non_polar Non-polar (Toluene, Hexane) solvent_screen->non_polar analyze Analyze Product Distribution (GC/NMR) polar_aprotic->analyze polar_protic->analyze non_polar->analyze optimal_solvent Identify Optimal Solvent for Desired Selectivity analyze->optimal_solvent

Caption: Decision workflow for optimizing reaction selectivity through solvent screening.

Data Presentation

While comprehensive comparative studies on the effect of various solvents for all this compound reactions are limited in the literature, the following tables summarize available information and general trends.

Table 1: Solvent Effects on Heck Reaction of this compound

SolventTypical Temperature (°C)YieldObservations
DMF110-140Good to HighCommonly used, provides good yields for a variety of aryl halides.[3][4]
NMP140HighEffective for achieving high conversions and selectivities.[4]
Water80-120Moderate to GoodCan be used with appropriate catalysts and bases, offering a greener alternative.[3]
Toluene~110VariesLess common for this specific reaction, may lead to lower yields compared to polar aprotic solvents.

Table 2: General Solvent Recommendations for this compound Reactions

Reaction TypeRecommended Solvent TypeExamplesRationale
Michael AdditionPolar AproticDMF, AcetonitrileStabilizes charged intermediates and enhances nucleophilicity.[1]
aza-Michael AdditionPolar Aprotic or Solvent-freeDMF, AcetonitrileCan proceed efficiently without solvent, but polar aprotic solvents are also effective.[5]
Heck ReactionPolar AproticDMF, NMPHigh boiling point and ability to dissolve palladium catalysts and salts.[2][3][4]
CycloadditionVariesToluene, THF, DichloromethaneThe optimal solvent depends on the specific dipole and dipolarophile; a solvent screen is often necessary.

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of this compound with an Aryl Halide

This protocol provides a general starting point for the Heck reaction. Optimization of temperature, base, and catalyst may be required.

Experimental Workflow

Heck_Workflow setup Reaction Setup: - Aryl halide (1.0 eq) - this compound (1.2 eq) - Pd catalyst (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., PPh3, 4 mol%) - Base (e.g., K2CO3, 2.0 eq) - DMF (solvent) reaction Reaction: - Heat to 110-140 °C - Stir under inert atmosphere (N2 or Ar) - Monitor by TLC or GC setup->reaction workup Work-up: - Cool to room temperature - Filter off inorganic salts - Dilute with water - Extract with an organic solvent (e.g., ethyl acetate) reaction->workup purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography workup->purification product Desired Diethyl (E)-2-arylvinylphosphonate purification->product

Caption: A typical experimental workflow for the Heck reaction of this compound.

Detailed Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reactant Addition: Add anhydrous DMF as the solvent, followed by this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing with a small amount of ethyl acetate (B1210297). Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diethyl (E)-2-arylvinylphosphonate.

Protocol 2: General Procedure for the aza-Michael Addition of an Amine to this compound

This protocol describes a general procedure for the aza-Michael addition. In some cases, this reaction can be performed under solvent-free conditions.[5]

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). If attempting a solvent-free reaction, omit the solvent.

  • Reactant Addition: Add the amine (1.0-1.2 eq) to the solution (or neat this compound) at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath may be necessary.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or NMR spectroscopy. The reaction time can vary from a few hours to several days depending on the reactivity of the amine.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be of sufficient purity. If necessary, purify the product by flash column chromatography on silica gel.

This technical support center provides a foundational understanding of the critical role of solvent choice in reactions involving this compound. For specific applications, it is always recommended to perform a small-scale solvent screening to identify the optimal conditions for achieving the desired outcome.

References

Addressing issues of low molecular weight in poly(DEVP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Poly(DEVP) Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the polymerization of diethyl vinylphosphonate (B8674324) (DEVP), with a particular focus on achieving the desired molecular weight.

Troubleshooting Guide: Low Molecular Weight in Poly(DEVP)

Low molecular weight is a frequent issue in the synthesis of poly(DEVP), particularly when using conventional free-radical polymerization methods. This guide provides a systematic approach to diagnosing and resolving this problem.

Issue: The molecular weight of my poly(DEVP) is consistently lower than expected.

This is a common challenge, as vinylphosphonate monomers can be difficult to polymerize to high molecular weights using standard free-radical techniques.[1][2][3] For more precise control over molecular weight and to achieve higher molecular weight polymers, controlled polymerization techniques such as rare-earth metal-mediated group transfer polymerization (REM-GTP) are recommended.[1][4][5][6]

Troubleshooting Workflow for Low Molecular Weight Poly(DEVP)

G cluster_diagnosis Diagnosis cluster_frp Free-Radical Polymerization cluster_gtp Group Transfer Polymerization (GTP) start Low Molecular Weight Poly(DEVP) Observed polymerization_method Which polymerization method was used? start->polymerization_method frp_causes Potential Causes: - High Initiator Concentration - High Reaction Temperature - Presence of Chain Transfer Agents - Monomer Impurities polymerization_method->frp_causes Free-Radical gtp_causes Potential Causes: - Catalyst Inactivity - Monomer or Solvent Impurities - Incorrect Monomer/Catalyst Ratio polymerization_method->gtp_causes REM-GTP frp_solutions Solutions: - Decrease Initiator Concentration - Lower Reaction Temperature - Purify Monomer and Solvents - Consider Controlled Polymerization frp_causes->frp_solutions Address end_node Achieve Target Molecular Weight frp_solutions->end_node gtp_solutions Solutions: - Ensure Anhydrous Conditions - Purify Monomer Rigorously - Optimize Monomer/Catalyst Ratio - Verify Catalyst Integrity gtp_causes->gtp_solutions Address gtp_solutions->end_node

Caption: Troubleshooting workflow for low molecular weight poly(DEVP).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve high molecular weight poly(DEVP) using free-radical polymerization?

A1: Diethyl vinylphosphonate (DEVP) is an electron-poor monomer, which makes it less reactive in traditional free-radical polymerization. This often leads to chain transfer reactions and premature termination, resulting in oligomers or low molecular weight polymers.[1][2][3]

Q2: What is Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) and why is it preferred for poly(DEVP) synthesis?

A2: REM-GTP is a living polymerization technique that offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity).[1][4][6] It utilizes rare-earth metal complexes as catalysts, which are highly efficient for the polymerization of vinylphosphonates, allowing for the synthesis of well-defined, high molecular weight poly(DEVP).[4][5]

Q3: How critical is the purity of the DEVP monomer for successful polymerization?

A3: Monomer purity is extremely critical, especially for REM-GTP. Impurities, particularly protic species like water or alcohols, can deactivate the highly sensitive rare-earth metal catalysts, leading to incomplete polymerization and low molecular weight.[7][8] It is crucial to purify the DEVP monomer, for instance by drying over calcium hydride and distillation, before use.[5]

Q4: How can I accurately determine the molecular weight of my poly(DEVP)?

A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and reliable method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.[9]

Data on Poly(DEVP) Synthesis

The following tables provide quantitative data on how different reaction parameters affect the molecular weight of poly(DEVP).

Table 1: Effect of Initiator Concentration on Poly(DEVP) Molecular Weight in Free-Radical Polymerization

Initiator (AIBN) Concentration (mol%)Resulting Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.5~5,000> 2.0
1.0~3,500> 2.0
2.0~2,000> 2.0

Note: Data is illustrative and based on general principles of free-radical polymerization and literature reports on the difficulty of polymerizing DEVP this way. Higher initiator concentrations generally lead to lower molecular weights.[10][11][12]

Table 2: Effect of Monomer-to-Catalyst Ratio on Poly(DEVP) Molecular Weight in Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

Monomer/Catalyst RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (PDI)
25:14,1004,2001.10
50:18,2008,5001.12
100:116,40017,1001.15
200:132,80034,0001.20

Data adapted from studies on REM-GTP of DEVP.[13] This demonstrates the excellent control over molecular weight achievable with this method.

Experimental Protocols

Protocol 1: Purification of this compound (DEVP) Monomer

Objective: To remove inhibitors and protic impurities from the DEVP monomer prior to polymerization.

Materials:

  • This compound (as received)

  • Calcium hydride (CaH₂)

  • Inert gas (Argon or Nitrogen)

  • Standard distillation glassware

Procedure:

  • Set up a distillation apparatus under an inert atmosphere.

  • Add the DEVP monomer to the distillation flask containing calcium hydride.

  • Stir the mixture at room temperature for 24 hours to ensure thorough drying.

  • Distill the DEVP under reduced pressure.

  • Collect the purified monomer and store it under an inert atmosphere, preferably in a glovebox, until use.[5]

Protocol 2: Synthesis of High Molecular Weight Poly(DEVP) via REM-GTP

Objective: To synthesize poly(DEVP) with a controlled high molecular weight and low polydispersity.

Materials:

  • Purified this compound (DEVP)

  • Rare-earth metal catalyst (e.g., Cp₂Y(CH₂TMS)(THF))

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Experimental Workflow for REM-GTP of Poly(DEVP)

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up and Purification catalyst_prep Prepare Catalyst Solution in Anhydrous Toluene initiation Add Monomer Solution to Catalyst Solution catalyst_prep->initiation monomer_prep Prepare Purified DEVP Solution in Anhydrous Toluene monomer_prep->initiation propagation Stir at Room Temperature (e.g., 1-4 hours) initiation->propagation quenching Quench Reaction (e.g., with Methanol) propagation->quenching precipitation Precipitate Polymer in a Non-solvent (e.g., Pentane) quenching->precipitation drying Isolate and Dry Polymer under Vacuum precipitation->drying gpc_analysis Analyze by GPC (Mn, Mw, PDI) drying->gpc_analysis Characterization

Caption: General workflow for the synthesis of poly(DEVP) via REM-GTP.

Procedure:

  • All manipulations should be performed under a strict inert atmosphere using either a glovebox or Schlenk line techniques.

  • In a glovebox, prepare a stock solution of the rare-earth metal catalyst in anhydrous toluene.

  • In a separate vial, prepare a solution of the purified DEVP monomer in anhydrous toluene. The amount of monomer should be calculated based on the desired monomer-to-catalyst ratio to target a specific molecular weight.

  • Add the monomer solution to the catalyst solution while stirring.

  • Allow the reaction to proceed at room temperature. The reaction time will depend on the specific catalyst and monomer concentration, but typically ranges from 1 to 4 hours.

  • Monitor the reaction for completion (e.g., by observing an increase in viscosity or by taking aliquots for NMR analysis).

  • Once the polymerization is complete, quench the reaction by adding a small amount of a protic solvent like methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as pentane.

  • Isolate the precipitated polymer by filtration or decantation.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and PDI using GPC.[14]

Protocol 3: Characterization of Poly(DEVP) by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(DEVP).

Materials and Equipment:

  • Poly(DEVP) sample

  • GPC-grade solvent (e.g., THF or DMF)

  • GPC system with a refractive index (RI) detector

  • Polystyrene standards for calibration

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Prepare a dilute solution of the poly(DEVP) sample in the GPC solvent (e.g., 1-2 mg/mL).

  • Allow the polymer to dissolve completely.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Prepare a series of polystyrene standards of known molecular weights in the same solvent.

  • Run the polystyrene standards through the GPC to generate a calibration curve.

  • Inject the filtered poly(DEVP) sample into the GPC system.

  • Analyze the resulting chromatogram using the calibration curve to determine Mn, Mw, and PDI (Mw/Mn).[9][15]

References

Technical Support Center: Optimizing Aza-Michael Additions to Diethyl Vinylphosphonate (DEVP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aza-Michael addition to diethyl vinylphosphonate (B8674324) (DEVP).

Frequently Asked Questions (FAQs)

Q1: What is the aza-Michael addition to diethyl vinylphosphonate (DEVP)?

The aza-Michael addition is a conjugate addition reaction where a nitrogen-based nucleophile (such as a primary or secondary amine) adds to the carbon-carbon double bond of an α,β-unsaturated compound, in this case, this compound (DEVP). This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of β-aminophosphonates, which are important intermediates in drug discovery and materials science.

Q2: Do I always need a base catalyst for the aza-Michael addition to DEVP?

Not necessarily. For many reactive amines, the aza-Michael addition to DEVP can proceed efficiently without a catalyst, especially when using a protic solvent like water.[1] Water has been shown to significantly accelerate the reaction, leading to high yields in short reaction times.[1] However, for less reactive amines (e.g., sterically hindered or aromatic amines), a base catalyst is often required to achieve a reasonable reaction rate and yield.

Q3: What are some common bases used for the aza-Michael addition to DEVP?

A variety of organic and inorganic bases can be used to catalyze the aza-Michael addition. Common choices include:

  • Organic Bases:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA)

  • Inorganic Bases:

    • Sodium ethoxide (NaOEt)

    • Potassium carbonate (K₂CO₃)

The choice of base will depend on the specific amine, solvent, and reaction temperature.

Q4: What is the role of the solvent in this reaction?

The solvent can have a significant impact on the reaction rate and outcome. As mentioned, water can act as both a solvent and a promoter of the reaction.[1] In general, polar protic solvents can facilitate the reaction by stabilizing charged intermediates. Aprotic solvents can also be used, particularly when a strong base catalyst is employed. Solvent-free conditions have also been reported for aza-Michael additions, which can be advantageous from a green chemistry perspective.

Q5: How can I monitor the progress of the reaction?

The progress of the aza-Michael addition to DEVP can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the conversion of DEVP to the β-aminophosphonate product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture.

Data Presentation: Base Selection and Reaction Conditions

While a direct quantitative comparison of various bases for the aza-Michael addition to DEVP under identical conditions is not extensively documented in a single source, the following table summarizes the general effects of different catalysts and conditions based on available literature.

Catalyst/ConditionAmine TypeSolventTemperatureTypical Reaction TimeTypical YieldNotes
NonePrimary & Secondary AliphaticWaterRoom Temp.Minutes to HoursHigh to QuantitativeWater significantly accelerates the reaction.[1]
DBUVariousAprotic (e.g., THF, CH₂Cl₂)Room Temp.HoursGood to ExcellentA strong, non-nucleophilic base suitable for a wide range of amines.
Triethylamine (TEA)VariousAprotic (e.g., THF, CH₂Cl₂)Room Temp. to RefluxHours to DaysModerate to GoodA weaker base than DBU, may require heating for less reactive amines.
Sodium EthoxideVariousEthanolRoom Temp.HoursGood to ExcellentA strong, nucleophilic base; care must be taken to avoid side reactions.
Solvent-FreeReactive AminesN/ARoom Temp. to 80 °CHoursGood to HighAn environmentally friendly option, may require a catalyst for less reactive amines.

Experimental Protocols

Method A: Catalyst-Free Aza-Michael Addition in Water

This protocol is suitable for reactive primary and secondary aliphatic amines.

Materials:

  • This compound (DEVP)

  • Amine

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

  • Add deionized water to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Stir the mixture at room temperature until the amine is fully dissolved or suspended.

  • Slowly add this compound (1.0-1.2 equivalents) to the stirring mixture.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Method B: DBU-Catalyzed Aza-Michael Addition

This protocol is suitable for a wider range of amines, including less reactive ones.

Materials:

  • This compound (DEVP)

  • Amine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Add DBU (0.1-0.2 equivalents) to the reaction mixture.

  • Slowly add this compound (1.0-1.2 equivalents) to the stirring solution.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the mixture with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

aza_michael_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product DEVP This compound (DEVP) Enolate Enolate Intermediate DEVP->Enolate Nucleophilic Attack Amine Amine (R₂NH) Base Base (B:) Amine->Base Deprotonation Amine->Enolate Base->Amine Protonated Base (BH) Product β-Aminophosphonate Enolate->Product Protonation

Caption: A simplified signaling pathway for the base-catalyzed aza-Michael addition to DEVP.

experimental_workflow start Start prep Prepare Reactants and Solvent start->prep reaction Combine Reactants and Catalyst (if any) prep->reaction monitor Monitor Reaction Progress (TLC, NMR) reaction->monitor workup Reaction Work-up monitor->workup purify Purification (Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end troubleshooting_guide start Low or No Conversion? reactive_amine Is the amine reactive (aliphatic)? start->reactive_amine Yes add_base Add a strong base (e.g., DBU) start->add_base No use_water Try reaction in water (catalyst-free) reactive_amine->use_water Yes reactive_amine->add_base No check_side_products Side products observed? use_water->check_side_products increase_temp Increase reaction temperature add_base->increase_temp increase_temp->check_side_products adjust_stoichiometry Adjust amine:DEVP ratio check_side_products->adjust_stoichiometry Yes optimize_conditions Optimize other conditions (solvent, temp) check_side_products->optimize_conditions No end Problem Solved adjust_stoichiometry->end optimize_conditions->end

References

Validation & Comparative

A Comparative Analysis of Diethyl Vinylphosphonate and Dimethyl Vinylphosphonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of Diethyl vinylphosphonate (B8674324) (DEVP) and Dimethyl vinylphosphonate (DMVP), two common building blocks in organic synthesis and polymer chemistry. The choice between these structurally similar reagents can significantly influence reaction kinetics, yields, and polymer properties. This document aims to provide a clear, data-driven comparison to inform experimental design and material selection.

Core Reactivity Principles: Steric and Electronic Effects

The primary difference in reactivity between DEVP and DMVP stems from the nature of the alkyl ester groups: ethyl versus methyl. These groups influence the reactivity of the vinyl moiety through a combination of steric and electronic effects.

  • Steric Hindrance: The ethyl groups in DEVP are bulkier than the methyl groups in DMVP. This increased steric hindrance in DEVP can impede the approach of nucleophiles and other reactants to the electrophilic double bond and the phosphorus center. Consequently, DMVP is generally expected to exhibit higher reactivity in reactions sensitive to steric bulk.

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. Ethyl groups are slightly more electron-donating than methyl groups. This subtle difference can marginally increase the electron density of the vinyl group in DEVP compared to DMVP, potentially making it slightly less electrophilic and thus less reactive towards nucleophiles.

These fundamental principles form the basis for the comparative analysis of their reactivity in key chemical transformations.

Comparative Reactivity Data

The following sections summarize the available quantitative and qualitative data for the reactivity of DEVP and DMVP in major reaction classes.

Radical Polymerization

Both DEVP and DMVP can undergo radical polymerization, but they generally exhibit low reactivity and a tendency to form low molecular weight polymers or oligomers due to significant chain transfer reactions to the monomer.

ParameterDiethyl Vinylphosphonate (DEVP)Dimethyl Vinylphosphonate (DMVP)Notes
Homopolymerization Reactivity Low, often results in oligomers with low molecular weight (e.g., 0.4 kDa)[1].Higher than DEVP. Can be quantitatively polymerized under specific conditions.The lower reactivity of DEVP is often attributed to greater steric hindrance from the ethyl groups.
Propagation Rate Constant (kp) Not explicitly found in comparative studies.19 L/mol·s (at 110°C)[2].Data for DMVP was determined by ESR spectroscopy.
Termination Rate Constant (kt) Not explicitly found in comparative studies.5.8 × 10³ L/mol·s (at 110°C)[2].-
Chain Transfer Constant to Monomer (Cm) Generally high, contributing to low molecular weights.3.9 × 10⁻² (at 110°C)[2].High chain transfer is a characteristic feature of vinylphosphonate polymerization.
Overall Activation Energy Not explicitly found.26.2 kcal/mol[2].For polymerization with dicumyl peroxide initiator.
Copolymerization Reactivity Ratios (DEVP as M2) r1 (CEMA) = 19.45, r2 (DEVP) = 0.11[1].r1 (TMVS) = 1.6, r2 (DMVP) = 0[2].DEVP is significantly less reactive than 2-chloroethyl methacrylate (B99206) (CEMA). DMVP shows higher reactivity in copolymerization with trimethoxyvinylsilane (TMVS).
Michael Addition

Vinylphosphonates are effective Michael acceptors due to the electron-withdrawing nature of the phosphonate (B1237965) group. The reactivity is influenced by the steric hindrance around the double bond. While direct kinetic comparisons are scarce, the general principles of steric hindrance suggest that DMVP would be more reactive than DEVP.

ParameterThis compound (DEVP)Dimethyl Vinylphosphonate (DMVP)Notes
Relative Reactivity Lower (predicted).Higher (predicted).Based on the smaller steric profile of the methyl groups allowing for easier nucleophilic attack at the β-carbon.
Reaction Conditions Can undergo efficient oxa-Michael addition under mild conditions[3].Participates in Michael additions with various nucleophiles.The phosphonate group is crucial for activating the vinyl system for nucleophilic attack[4][5].
Hydrolysis

The hydrolysis of the phosphonate esters is an important consideration, particularly in biological applications or when the corresponding vinylphosphonic acid is the desired product. The rate of hydrolysis is influenced by the steric bulk of the alkyl groups.

ParameterThis compound (DEVP)Dimethyl Vinylphosphonate (DMVP)Notes
Relative Hydrolysis Rate (Acid & Base Catalyzed) Slower (predicted).Faster (predicted).Steric hindrance from the larger ethyl groups in DEVP is expected to slow down both acid and base-catalyzed hydrolysis compared to the methyl groups in DMVP.
Hydrolysis Conditions Can be hydrolyzed to vinylphosphonic acid.Can be hydrolyzed with aqueous HCl.The ease of hydrolysis can be a factor in choosing the starting material if the final product is the phosphonic acid.

Experimental Protocols

Protocol 1: Radical Polymerization of Vinylphosphonates (General Procedure)

This protocol is a general guideline for the free-radical polymerization of both DEVP and DMVP.

Materials:

  • This compound (DEVP) or Dimethyl vinylphosphonate (DMVP), purified by vacuum distillation.

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)).

  • Anhydrous solvent (e.g., THF, dioxane, or bulk polymerization).

  • Schlenk flask or sealed ampoule.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Place the purified vinylphosphonate monomer and the radical initiator in a Schlenk flask or ampoule.

  • If using a solvent, add it to the flask.

  • Degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert atmosphere and seal it.

  • Heat the reaction mixture in a thermostatically controlled oil bath at the desired temperature (e.g., 60-80 °C for AIBN, or higher for BPO) for a specified time (e.g., 24-48 hours).

  • After the reaction, cool the mixture to room temperature.

  • If the polymer is solid, dissolve it in a suitable solvent (e.g., chloroform, THF).

  • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., hexane, diethyl ether).

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and polydispersity), NMR, and FTIR spectroscopy.

Protocol 2: Michael Addition of a Thiol to a Vinylphosphonate (General Procedure)

This protocol describes a typical base-catalyzed Michael addition of a thiol to DEVP or DMVP.

Materials:

  • This compound (DEVP) or Dimethyl vinylphosphonate (DMVP).

  • Thiol (e.g., thiophenol, benzyl (B1604629) thiol).

  • Base catalyst (e.g., triethylamine, DBU).

  • Anhydrous solvent (e.g., THF, acetonitrile).

  • Round-bottom flask with a magnetic stirrer.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the vinylphosphonate and the anhydrous solvent.

  • Add the thiol to the solution.

  • Add a catalytic amount of the base to the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Visualizations

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition (e.g., heat) M Monomer (DEVP or DMVP) R->M Addition R->M RM Growing Polymer Chain (R-M•) RM->M Addition RM->M P Polymer (P) RM2 Two Growing Chains RM2->P Combination or Disproportionation

Caption: Mechanism of Radical Polymerization of Vinylphosphonates.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction_progress Reaction Monitoring (TLC, GC-MS, etc.) reaction_setup->reaction_progress workup Reaction Work-up (Quenching, Extraction) reaction_progress->workup purification Purification (Column Chromatography, etc.) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end

Caption: General Experimental Workflow for Synthesis.

Conclusion

References

A Comparative Guide to the Performance of DEVP and Other Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diethyl Vinyl Phosphonate (B1237965) (DEVP) and other prominent phosphorus-based flame retardants. The information is curated for professionals in research and development who require a technical understanding of flame retardant efficacy. The comparative data is supported by detailed experimental protocols for key flammability and thermal analysis tests.

Phosphorus-based flame retardants are a leading class of halogen-free alternatives, valued for their effectiveness and more favorable environmental profiles.[1] They operate through various mechanisms in both the gas phase (flame inhibition) and condensed phase (char promotion), which disrupts the combustion cycle of polymers.[2][3] This guide focuses on comparing DEVP, a reactive vinyl phosphonate, with other widely used phosphorus compounds: a DOPO-derivative (representing phosphinates), Ammonium Polyphosphate (APP, an inorganic salt), and Aluminum Diethyl Phosphinate (AlPi, a phosphinate salt).

Performance Data Summary

The following table summarizes key performance metrics for DEVP and other selected phosphorus flame retardants. Due to the nature of available research, data for DEVP is presented from studies on copolymers and polyurethane foams, while data for other flame retardants is presented in a consistent Polyethylene (B3416737) Terephthalate (PET) matrix for more direct comparison. All professionals should consider the polymer matrix's influence when evaluating these results.

Flame Retardant (FR)Polymer MatrixFR Loading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingThermal Stability (TGA) & Char Yield
None (Pure Polymer) PET0%~21V-2Td5%: ~418°C, Char at 700°C: <1%[4]
Diethyl Vinyl Phosphonate (DEVP) Polyacrylamide (PAM) Copolymer(5.3% P)57.9 (vs. 27.3 for pure PAM)Not ReportedTd(onset): ~260°C (in PU Foam)[5][6]
DOPO-derivative (DIDOPO) PET12.5%33.4V-0Td5%: ~378°C, Char at 700°C: ~2%[4]
Ammonium Polyphosphate (APP) PET-based UPR*25%36.0V-0Enhanced char formation vs. pure polymer[7]
Aluminum Diethyl Phosphinate (AlPi) PBT**20%>30 (est.)V-0Decomposes >300°C; promotes charring[8][9]

*UPR: Unsaturated Polyester (B1180765) Resin synthesized from recycled PET. **PBT (Polybutylene Terephthalate) is a polyester chemically similar to PET, and AlPi is known to perform excellently in polyesters.[8]

Flame Retardancy Mechanisms and Experimental Workflow

The efficacy of phosphorus flame retardants stems from their ability to interrupt the combustion cycle in either the gas or condensed (solid) phase. The following diagrams illustrate these mechanisms and a typical workflow for evaluating flame retardant performance.

FlameRetardantMechanisms Signaling Pathway of Phosphorus Flame Retardancy cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism Heat Heat P-FR_Decomposition_Gas Phosphorus FR Heat->P-FR_Decomposition_Gas decomposes PO_radicals PO• Radicals P-FR_Decomposition_Gas->PO_radicals releases H_OH_radicals H•, OH• Radicals PO_radicals->H_OH_radicals scavenges Flame Flame Flame->H_OH_radicals Flame_Inhibition Flame Inhibition H_OH_radicals->Flame_Inhibition leads to Heat_Solid Heat P-FR_Decomposition_Solid Phosphorus FR Heat_Solid->P-FR_Decomposition_Solid decomposes Polyphosphoric_Acid Polyphosphoric Acid P-FR_Decomposition_Solid->Polyphosphoric_Acid forms Polymer Polymer Polyphosphoric_Acid->Polymer acts on Char_Layer Protective Char Layer Polymer->Char_Layer promotes dehydration & crosslinking Barrier Barrier to Heat & Fuel Char_Layer->Barrier acts as Start Combustion Process Start->Heat Start->Heat_Solid

Caption: General mechanisms of phosphorus flame retardants.

ExperimentalWorkflow Experimental Workflow for FR Performance Evaluation Start FR Polymer Compounding Sample_Prep Specimen Preparation (Molding/Cutting) Start->Sample_Prep TGA Thermal Stability Analysis (TGA) Sample_Prep->TGA LOI Ignitability Test (LOI) Sample_Prep->LOI UL94 Burning Behavior Test (UL-94) Sample_Prep->UL94 Data_Analysis Data Analysis & Comparison TGA->Data_Analysis LOI->Data_Analysis UL94->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating flame retardant polymers.

Detailed Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame resistance.[10]

  • Apparatus:

    • A heat-resistant glass test column (chimney).

    • A specimen holder to keep the sample positioned vertically.

    • Gas flow meters for precise control of oxygen and nitrogen.

    • An igniter (e.g., propane (B168953) torch).

  • Procedure:

    • A test specimen of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick) is clamped vertically inside the glass chimney.[8]

    • A mixture of oxygen and nitrogen is introduced from the bottom of the chimney at a controlled rate.

    • The gas flow is allowed to stabilize for at least 30 seconds.[11]

    • The top edge of the specimen is ignited using the flame source.

    • The combustion behavior is observed. The test is repeated with different oxygen concentrations.

    • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the sample.[11]

UL-94 Vertical Burning Test
  • Standard: ANSI/UL 94

  • Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame. It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties.[12]

  • Apparatus:

    • A test chamber, free from drafts.

    • A specimen holder.

    • A laboratory burner (Tirrill or Bunsen) with a 20 mm high blue flame.

    • A timing device.

    • A swatch of dry absorbent cotton placed 300 mm below the specimen.

  • Procedure:

    • A rectangular bar specimen (typically 125 mm x 13 mm x 3.0 mm) is clamped vertically.[5]

    • The burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion (afterflame time, t1) is recorded.

    • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and then removed.

    • The second afterflame time (t2) and the afterglow time are recorded.

    • Observations are made as to whether any flaming drips ignite the cotton below.

    • Classification Criteria:

      • V-0: Afterflame time for each specimen <10s; total afterflame time for 5 specimens <50s; no flaming drips ignite the cotton.[12]

      • V-1: Afterflame time for each specimen <30s; total afterflame time for 5 specimens <250s; no flaming drips ignite the cotton.

      • V-2: Afterflame time for each specimen <30s; total afterflame time for 5 specimens <250s; flaming drips are allowed to ignite the cotton.[1]

Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical data on thermal stability, decomposition temperatures, and char yield.[13]

  • Apparatus:

    • A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a gas delivery system.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).[4]

    • The pan is loaded into the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (air) at a controlled flow rate (e.g., 40-60 mL/min).[4][13]

    • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 700°C).[4][13]

    • The instrument continuously records the sample's mass as a function of temperature.

    • Data Analysis: Key data points include the onset of decomposition (often reported as Td5%, the temperature at which 5% mass loss occurs), the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of mass remaining at the end of the test (char yield).[4]

References

The Uncharted Territory of Diethyl Vinylphosphonate in Corrosion Inhibition: A Comparative Look at Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While Diethyl Vinylphosphonate (B8674324) (DEVP) is a known precursor in the synthesis of various organophosphorus compounds, its direct application and efficacy as a corrosion inhibitor remain largely undocumented in publicly available scientific literature. Extensive searches for quantitative data on its performance have not yielded specific studies detailing its inhibition efficiency, corrosion current density, or other relevant metrics. This notable absence of research precludes a direct comparative analysis of DEVP against its derivatives and other phosphonate-based inhibitors.

However, the broader family of phosphonates has been the subject of considerable research, demonstrating significant potential in mitigating corrosion, particularly for mild steel in acidic environments. This guide, therefore, shifts its focus to provide a comparative overview of several diethyl vinylphosphonate derivatives and other related phosphonate (B1237965) compounds for which experimental data is available. This analysis aims to offer valuable insights for researchers, scientists, and drug development professionals working in the field of corrosion inhibition.

Comparative Efficacy of Phosphonate Derivatives

The corrosion inhibition efficiency of phosphonate derivatives is influenced by their molecular structure, the nature of the corrosive medium, and the concentration of the inhibitor. The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This adsorption is often described by the Langmuir adsorption isotherm.

The following tables summarize the quantitative data from various studies on the performance of different phosphonate derivatives as corrosion inhibitors for steel in acidic media.

Table 1: Inhibition Efficiency of Diethyl(phenylamino)methyl)phosphonate Derivatives on XC48 Carbon Steel in 1 M HCl [1]

InhibitorConcentration (M)Inhibition Efficiency (%)
Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP)10⁻³89.27
Diethyl(((2-methoxyphenyl)(phenylamino)methyl)phosphonate (o-DEPAMP)10⁻³90.72
Diethyl(((4-methoxyphenyl)(phenylamino)methyl)phosphonate (p-DEPAMP)10⁻³> 90.72 (Para position is noted as a better inhibitor)

Table 2: Performance of Other Phosphonate Derivatives on Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Sodium methyldodecylphosphonate (Pho1)Mild Steel1 M H₂SO₄10⁻³ M73.9[2]
Sodium methyl(11-methacryloyloxyundecyl)phosphonate (Pho2)Mild Steel1 M H₂SO₄10⁻³ M87.9[2]
Nitrilo trimethylene phosphonic acid (NTMP)Mild Steel10% HClNot Specified93 (after 24h)[3][4]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical techniques and weight loss measurements.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate. Mild steel coupons of a known surface area and weight are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Formula for Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

  • W₀ is the weight loss in the absence of the inhibitor.

  • Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions. A potentiostat is used to vary the potential of the working electrode (the metal sample) and measure the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor. An inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in the corrosion potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance is measured. The data is often presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of corrosion inhibition by phosphonate derivatives and a typical experimental workflow for their evaluation.

Corrosion_Inhibition_Mechanism cluster_corrosion Corrosion Process Metal Metal Surface (e.g., Steel) Protective_Film Adsorbed Protective Film Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Metal Attacks Phosphonate Phosphonate Inhibitor Phosphonate->Metal Adsorbs onto Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Protective_Film->Anodic Blocks Cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) Protective_Film->Cathodic Hinders

Mechanism of phosphonate corrosion inhibition.

Experimental_Workflow A Inhibitor Synthesis & Characterization B Preparation of Metal Coupons & Corrosive Solution A->B C Weight Loss Measurement B->C D Electrochemical Cell Setup B->D G Data Analysis & Interpretation C->G E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F E->G F->G H Inhibition Efficiency & Mechanism Determination G->H

Typical experimental workflow for inhibitor evaluation.

References

Comparative thermal stability of polymers synthesized with different vinylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of polymers derived from various vinylphosphonates reveals significant differences in their thermal stability, a critical factor for their application in materials science, particularly in the development of flame-retardant materials and advanced coatings. This guide provides a comparative overview of the thermal properties of these polymers, supported by experimental data, to assist researchers and professionals in selecting the optimal polymer for their specific needs.

The thermal stability of polymers is a crucial characteristic that dictates their processing temperatures and service life in high-temperature environments. For phosphorus-containing polymers, such as those synthesized from vinylphosphonates, thermal degradation behavior is of particular interest due to their potential as flame retardants. The structure of the ester group in the vinylphosphonate (B8674324) monomer plays a pivotal role in the thermal decomposition pathway and the resulting stability of the polymer.

Comparative Thermal Stability: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the key thermal decomposition parameters for polymers synthesized from different vinylphosphonates, as determined by thermogravimetric analysis (TGA).

PolymerMonomer StructureOnset Decomposition Temp. (Tonset)Temp. at Max. Weight Loss (Tmax)Char Yield at 800 °C (%)Decomposition Steps
Poly(diethyl vinylphosphonate) (PDEVP) CH2=CHPO(OCH2CH3)2~260 °C[1]Side chain: ~260-450 °CBackbone: >450 °C[1]18%[1]Two-step[1]
Poly(ditolyl vinylphosphonate) (PDTVP) CH2=CHPO(OC7H7)2>350 °CNot specifiedNot specifiedOne-step
Poly(dimethyl vinylphosphonate) (PDMVP) CH2=CHPO(OCH3)2Not specified for homopolymerNot specified for homopolymerNot specified for homopolymerNot specified for homopolymer
Poly(vinylphosphonic acid) (PVPA) CH2=CHPO(OH)2~200 °C[2]Step 1: 200-470 °CStep 2: 470-510 °C[2]High (qualitative)[2]Multi-step[2]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

From the available data, a clear trend emerges: the thermal stability of polyvinylphosphonates is significantly influenced by the nature of the ester substituent. Aromatic esters, as seen in poly(ditolyl vinylphosphonate) (PDTVP), exhibit substantially higher thermal stability compared to their alkyl counterparts like poly(this compound) (PDEVP). PDTVP undergoes a single-step decomposition at temperatures above 350°C. In contrast, PDEVP displays a two-stage degradation process. The initial weight loss, starting at approximately 260°C, is attributed to the cleavage of the ethyl side chains, followed by the degradation of the polymer backbone at temperatures exceeding 450°C[1]. This multi-step degradation of poly(dialkyl vinylphosphonate)s is a common characteristic.

Poly(vinylphosphonic acid) (PVPA), which can be considered a hydrolysis product of polyvinylphosphonates, demonstrates lower initial thermal stability, with decomposition beginning around 200°C[2]. However, it is known to produce a significant amount of char residue upon heating, a key mechanism for its flame-retardant properties. The phosphorus acid groups can promote dehydration and cross-linking reactions at elevated temperatures, leading to the formation of a thermally stable, protective char layer.

Experimental Protocols

The following sections detail the methodologies typically employed for the synthesis and thermal analysis of these vinylphosphonate polymers.

Polymer Synthesis

The synthesis of polyvinylphosphonates can be achieved through various polymerization techniques. A common and effective method is rare-earth metal-mediated group-transfer polymerization (REM-GTP), which allows for good control over the polymer's molecular weight and architecture.

Typical Synthesis of Poly(this compound) (PDEVP):

  • Initiator Preparation: A customized initiator, for example, an azide-functionalized one, is synthesized and activated with a lanthanide-based catalyst.

  • Polymerization: The polymerization of this compound (DEVP) is carried out in an inert atmosphere. The monomer is added to a solution of the activated initiator.

  • Termination and Purification: The polymerization is terminated, and the resulting polymer is purified, often by precipitation in a non-solvent, to remove any unreacted monomer and catalyst residues.

Thermal Analysis

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of polymers.

Typical TGA Protocol:

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis Conditions: The sample is heated in a controlled atmosphere (commonly nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a weight percentage versus temperature curve. The first derivative of this curve (DTG) is often used to identify the temperatures of maximum weight loss rates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of vinylphosphonate polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer Vinylphosphonate Monomer Polymerization Polymerization (e.g., REM-GTP) Monomer->Polymerization Initiator Initiator/ Catalyst Initiator->Polymerization Purification Purification Polymerization->Purification Polymer Purified Polyvinylphosphonate Purification->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA Characterization Data TGA Data (T_onset, T_max, Char Yield) TGA->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for Synthesis and Thermal Analysis.

Signaling Pathways in Thermal Degradation

The thermal degradation of polyvinylphosphonates involves complex chemical reactions. The following diagram illustrates a simplified conceptual pathway for the degradation of a generic poly(dialkyl vinylphosphonate).

degradation_pathway cluster_degradation Degradation Processes cluster_products Degradation Products Polymer Poly(dialkyl vinylphosphonate) SideChain Side-Chain Scission Polymer->SideChain Backbone Backbone Scission Polymer->Backbone Heat Heat Heat->Polymer Volatiles Volatile Alkenes SideChain->Volatiles PhosphoricAcid Phosphoric/Phosphonic Acid Species SideChain->PhosphoricAcid Crosslinking Cross-linking & Char Formation Backbone->Crosslinking Char Carbonaceous Char Crosslinking->Char PhosphoricAcid->Crosslinking catalyzes

Caption: Conceptual Degradation Pathway.

References

Validating the Molecular Weight of Poly(diethyl vinylphosphonate): A Comparative Guide to GPC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a detailed comparison of two common analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the molecular weight of poly(diethyl vinylphosphonate) (poly(DEVP)).

Poly(DEVP) is a synthetic polymer with a phosphorus-containing side chain, showing promise in biomedical applications such as drug delivery and as a non-halogenated flame retardant. The molecular weight of poly(DEVP) directly influences its physical, chemical, and biological properties, including drug release kinetics, degradation rate, and flame retardancy. Therefore, precise characterization of its molecular weight is a critical step in its development and application.

This guide presents a head-to-head comparison of GPC and NMR for poly(DEVP) molecular weight analysis, supported by experimental protocols and data. We also provide a comparative look at the molecular weights of alternative polymers used in similar applications.

Comparative Analysis of Molecular Weight Determination

Both GPC and NMR offer valuable insights into the molecular weight of polymers, but they operate on different principles and provide distinct types of information.

Gel Permeation Chromatography (GPC) is a relative technique that separates polymers based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The molecular weight is determined by comparing the elution time of the sample to a calibration curve generated from standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)). This method provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR end-group analysis, is an absolute method for determining the number-average molecular weight (Mn).[1][2] This technique relies on the identification and integration of signals from the polymer chain's repeating monomer units and its distinct end-groups.[1] By comparing the integral ratio of the end-group protons to the repeating unit protons, the degree of polymerization and subsequently the Mn can be calculated without the need for calibration with polymer standards.[2]

It is important to note that discrepancies can arise between the molecular weight values obtained from GPC and NMR. GPC provides a relative molecular weight based on the polymer's size in solution, which can be influenced by polymer-solvent interactions and molecular architecture. NMR, on the other hand, provides an absolute count of the number of monomer units, yielding a more direct measure of Mn for polymers with well-defined end-groups.

Data Presentation: Molecular Weight of Poly(DEVP) and Alternatives

The following table summarizes representative molecular weight data for poly(DEVP) and compares it with alternative polymers used in drug delivery and flame retardant applications.

PolymerApplicationTechniqueMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(DEVP) Drug Delivery, Flame RetardantGPC-MALS35,00043,0501.23
Poly(DEVP) Drug Delivery, Flame Retardant¹H NMR32,500--
Poly(lactic-co-glycolic acid) (PLGA)Drug DeliveryGPC15,000 - 25,000--
Polycaprolactone (PCL)Drug DeliveryGPC10,000 - 80,000--
Polyphosphonate (FRPA6)Flame Retardant-21,40038,9001.82[3]

Note: The data for poly(DEVP) is hypothetical and for illustrative purposes. The data for alternative polymers is based on typical ranges found in the literature.

Experimental Workflow

The following diagram illustrates the logical workflow for validating the molecular weight of poly(DEVP) using both GPC and NMR analysis.

G Experimental Workflow for Poly(DEVP) Molecular Weight Validation cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_analysis Molecular Weight Analysis cluster_comparison Data Comparison & Validation synthesis Synthesis of Poly(DEVP) purification Purification and Drying synthesis->purification gpc_prep GPC Sample Preparation purification->gpc_prep nmr_prep NMR Sample Preparation purification->nmr_prep gpc_analysis GPC Analysis gpc_prep->gpc_analysis nmr_analysis NMR Analysis nmr_prep->nmr_analysis gpc_data GPC Data Processing (Mn, Mw, PDI) gpc_analysis->gpc_data nmr_data NMR Data Processing (Mn) nmr_analysis->nmr_data comparison Compare GPC and NMR Mn gpc_data->comparison nmr_data->comparison validation Validate Molecular Weight comparison->validation

Caption: Workflow for Poly(DEVP) Molecular Weight Validation.

Experimental Protocols

Gel Permeation Chromatography (GPC) of Poly(DEVP)

a. Sample Preparation:

  • Accurately weigh 5-10 mg of dry poly(DEVP) into a glass vial.

  • Add the appropriate mobile phase (e.g., Tetrahydrofuran (THF) with 0.1% triethylamine) to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

  • Filter the polymer solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial.

b. GPC System and Conditions:

  • System: A standard GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. For more accurate molecular weight determination, a multi-angle light scattering (MALS) detector can be used in series with the RI detector.

  • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: THF with 0.1% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 100 µL.

c. Calibration:

  • Prepare a series of narrow polydispersity polystyrene standards of known molecular weights in the mobile phase.

  • Inject each standard and record its peak elution time.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution time.

d. Data Analysis:

  • Inject the prepared poly(DEVP) sample.

  • Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Mn Determination of Poly(DEVP)

a. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the dry poly(DEVP) sample into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the polymer is fully dissolved.

b. NMR Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Standard ¹H NMR experiment.

  • Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • A relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative results.

c. Data Analysis (End-Group Analysis):

  • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the characteristic proton signals corresponding to the repeating vinylphosphonate (B8674324) monomer unit and the initiator fragment at the polymer chain end (end-group).

    • Repeating Unit: The protons on the polymer backbone and the ethyl groups of the phosphonate (B1237965) ester.

    • End-Group: Protons specific to the initiator used in the polymerization (e.g., protons from an azo-initiator fragment).

  • Integrate the area of a well-resolved signal from the repeating unit (I_repeating) and a well-resolved signal from the end-group (I_end-group).

  • Calculate the number-average degree of polymerization (DPn) using the following formula:

    DPn = (I_repeating / n_repeating) / (I_end-group / n_end-group)

    where:

    • n_repeating is the number of protons giving rise to the integrated repeating unit signal.

    • n_end-group is the number of protons giving rise to the integrated end-group signal.

  • Calculate the number-average molecular weight (Mn) using the following formula:[1]

    Mn = (DPn * MW_repeating_unit) + MW_end_groups

    where:

    • MW_repeating_unit is the molecular weight of the this compound monomer.

    • MW_end_groups is the molecular weight of the initiator fragments at both ends of the polymer chain.

Conclusion

Both GPC and ¹H NMR are powerful techniques for the molecular weight characterization of poly(DEVP). GPC provides a comprehensive overview of the molecular weight distribution, including Mn, Mw, and PDI, which is crucial for understanding the material's processability and performance. NMR end-group analysis offers a direct and absolute measurement of Mn, providing a valuable validation of the GPC results. For a thorough and accurate characterization of poly(DEVP), it is recommended to utilize both techniques in a complementary fashion. This dual-analysis approach ensures a comprehensive understanding of the polymer's molecular weight, a critical parameter for its successful application in drug delivery and other advanced fields.

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysts for Diethyl Vinylphosphonate (DEVP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision in the synthesis of diethyl vinylphosphonate (B8674324) (DEVP) derivatives. This guide provides an objective comparison of their performance, supported by experimental data, to inform catalyst selection for Heck arylation reactions involving DEVP.

The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, offering high activity and selectivity due to well-defined active sites.[1][2] In contrast, heterogeneous catalysts are in a different phase, usually a solid catalyst in a liquid or gas reaction mixture, which allows for straightforward separation and recycling.[1][3] This fundamental difference dictates their respective advantages and disadvantages in practical applications.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a common method for the synthesis of DEVP derivatives.[4] Both homogeneous and heterogeneous palladium catalysts have been successfully employed for this transformation.

Homogeneous Catalysis

Homogeneous palladium complexes, such as those based on palladium acetate (B1210297) with phosphine (B1218219) ligands (e.g., PPh3), Herrmann's palladacycle, and N-heterocyclic carbene (NHC)-palladium complexes, have demonstrated high efficacy in the Heck arylation of DEVP.[5] These catalysts are characterized by their high conversion rates and selectivity under optimized conditions.[5]

Table 1: Performance of Homogeneous Catalysts in the Heck Arylation of DEVP [5]

Catalyst SystemCatalyst Loading (mol%)SubstrateProductSolventBaseTemp (°C)Yield (%)
Pd(OAc)₂/PPh₃2IodobenzeneDiethyl 2-(phenyl)vinylphosphonateNMPK₂CO₃140>95
Herrmann Palladacycle2BromobenzeneDiethyl 2-(phenyl)vinylphosphonateNMPK₂CO₃140>95
Nolan (NHC)-Pd24-BromoanisoleDiethyl 2-(4-methoxyphenyl)vinylphosphonateNMPK₂CO₃140>95

NMP: N-Methyl-2-pyrrolidone

Heterogeneous Catalysis

Heterogeneous catalysts, such as palladium supported on various materials like carbon (Pd/C), silica (B1680970) (PdO/SiO₂), and zeolites ([Pd(NH₃)₄]/NaY), offer a practical alternative with the significant advantage of easy recovery and reuse.[6] While sometimes requiring slightly higher catalyst loadings or longer reaction times compared to their homogeneous counterparts, they can still achieve good to high yields.[6] The reusability of these catalysts is a key feature, with some systems being recycled multiple times without a significant loss of activity.[6]

Table 2: Performance of Heterogeneous Catalysts in the Heck Arylation of DEVP [6]

Catalyst SystemCatalyst Loading (mol%)SubstrateProductSolventBaseTemp (°C)Yield (%)
[Pd(NH₃)₄]/NaY1.3IodobenzeneDiethyl 2-(phenyl)vinylphosphonateDMFK₂CO₃110-14090
Pd/C1.34-IodotolueneDiethyl 2-(4-methylphenyl)vinylphosphonateDMFK₂CO₃110-14085
PdO/SiO₂0.15IodobenzeneDiethyl 2-(phenyl)vinylphosphonateDMFK₂CO₃110-14092

DMF: Dimethylformamide

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Heck arylation of DEVP using both a homogeneous and a heterogeneous catalyst.

Homogeneous Catalysis: General Procedure[5]

A mixture of the aryl halide (1.0 mmol), diethyl vinylphosphonate (1.2 mmol), potassium carbonate (2.0 mmol), and the homogeneous palladium catalyst (0.02 mmol, 2 mol%) in N-methyl-2-pyrrolidone (5 mL) is heated to 140 °C under an inert atmosphere. The reaction progress is monitored by gas chromatography or thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Heterogeneous Catalysis: General Procedure[6]

In a round-bottom flask, the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the heterogeneous palladium catalyst (e.g., 1.3 mol% [Pd(NH₃)₄]/NaY) are suspended in dimethylformamide (5 mL). The mixture is heated to the specified temperature (110-140 °C) and stirred vigorously. After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration and washed with a suitable solvent. The filtrate is then worked up as described for the homogeneous reaction to isolate the product. The recovered catalyst can be washed, dried, and reused in subsequent reactions.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general experimental workflow for a DEVP Heck reaction, highlighting the key difference in catalyst separation.

G cluster_prep Reaction Setup cluster_sep Catalyst Separation A Reactants (Aryl Halide, DEVP) E Heating & Stirring A->E B Base (e.g., K2CO3) B->E C Solvent (e.g., NMP, DMF) C->E D Catalyst D->E F Reaction Monitoring (TLC, GC) E->F G Workup (Quenching, Extraction) F->G J Homogeneous: No Physical Separation G->J K Heterogeneous: Filtration G->K H Purification (Chromatography) I Product H->I J->H K->H L Catalyst Recycling K->L G pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)LnX pd0->pd2_aryl Oxidative Addition base Base pd2_alkene Ar-Pd(II)LnX (Alkene Complex) pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-Pd(II)LnX pd2_alkene->pd2_alkyl Migratory Insertion pd2_alkyl->pd0 β-Hydride Elimination product Product + HX reactants Ar-X + DEVP

References

A Comparative Guide to the Flame Retardant Properties of DEVP-Modified Polymers and Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the flame retardant properties of polymers modified with diethyl vinyl phosphonate (B1237965) (DEVP), a phosphorus-based flame retardant, against established industry standards. The data presented is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions on the selection and application of flame retardant materials.

Data Presentation: A Comparative Analysis

The following table summarizes the key flame retardant performance metrics for polypropylene (B1209903) (PP) modified with DEVP and two industry-standard flame retardants: Ammonium Polyphosphate (APP), a common halogen-free alternative, and Decabromodiphenyl Ether (DecaBDE), a traditional brominated flame retardant. The data has been collated from various studies to provide a representative comparison.

Polymer SystemFlame RetardantLoading (% w/w)Limiting Oxygen Index (LOI) (%)UL-94 Rating (Vertical Burn)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Data Source(s)
Polypropylene (PP) None017.5 - 18.5Not Rated (NR) / Fails~718 - 1700~95 - 130[1][2]
PP Copolymer Diethyl Vinyl Phosphonate (DEVP)(P content ~5.7%)27.5Not SpecifiedNot SpecifiedNot Specified[3]
Polypropylene (PP) Ammonium Polyphosphate (APP)20 - 3027.6 - 32.5V-0~295 - 355~48 - 98[1][4][5]
Polypropylene (PP) Decabromodiphenyl Ether (DecaBDE) + Sb₂O₃20 - 3024 - 28V-2~300 - 450Not Specified[6]

Note: Data for DEVP is based on a copolymer system, which may influence its performance compared to an additive in a homopolymer matrix. The performance of flame retardants is highly dependent on the specific polymer, loading level, and the presence of synergists (e.g., Sb₂O₃ for halogenated retardants). The data presented is for comparative purposes and is derived from multiple sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the testing conditions.

1. Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Specimen Preparation: Test specimens are typically prepared as vertical bars or sheets of a specified dimension (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics).

  • Apparatus: A heat-resistant glass chimney containing the vertically clamped specimen, with a controlled flow of an oxygen/nitrogen mixture from the bottom.

  • Procedure:

    • The specimen is mounted vertically in the center of the glass chimney.

    • A specific oxygen/nitrogen mixture is introduced at a controlled rate from the bottom of the chimney.

    • The top edge of the specimen is ignited with a propane (B168953) flame.

    • The combustion behavior of the specimen is observed.

    • The oxygen concentration is systematically varied, and the ignition process is repeated until the minimum oxygen concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

  • Data Reporting: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

2. UL-94 Vertical Burn Test

The UL-94 standard is a widely used test to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test.

  • Specimen Preparation: Rectangular bar specimens of a specified size (typically 125 mm x 13 mm) and thickness are conditioned at a specific temperature and humidity before testing.

  • Apparatus: A test chamber free from drafts, a Bunsen burner with a specified flame height, a specimen clamp, and a surgical cotton patch placed below the specimen.

  • Procedure:

    • A specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

    • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t2) and afterglow time (t3) are recorded.

    • Observations are made as to whether flaming drips ignite the cotton patch below.

  • Classification Criteria:

    • V-0: No specimen burns with a flame for more than 10 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips ignite the cotton.

    • V-1: No specimen burns with a flame for more than 30 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 250 seconds. No flaming drips ignite the cotton.

    • V-2: No specimen burns with a flame for more than 30 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 250 seconds. Flaming drips are allowed but must not ignite the cotton.

3. Cone Calorimetry - ASTM E1354 / ISO 5660

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures properties such as the heat release rate (HRR), total heat released (THR), time to ignition, and smoke production.

  • Specimen Preparation: Square specimens (typically 100 mm x 100 mm) of a specified thickness are wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation (for oxygen, carbon monoxide, and carbon dioxide).

  • Procedure:

    • The specimen is placed on the load cell under the conical heater, which exposes it to a constant heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During combustion, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate.

  • Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption, where for most materials, a constant amount of heat is released per unit mass of oxygen consumed. Key parameters reported include:

    • Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion, indicating the fire's intensity.

    • Total Heat Release (THR): The total amount of heat generated throughout the combustion process.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating flame retardant properties and the proposed mechanism of action for phosphorus-based flame retardants like DEVP.

experimental_workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison polymer Base Polymer compounding Compounding (Melt Blending) polymer->compounding fr Flame Retardant (DEVP / Standard) fr->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep loi LOI Test (ASTM D2863) specimen_prep->loi ul94 UL-94 Test specimen_prep->ul94 cone Cone Calorimetry (ASTM E1354) specimen_prep->cone data_collection Data Collection (LOI, UL-94 Rating, pHRR, THR) loi->data_collection ul94->data_collection cone->data_collection comparison Comparative Analysis data_collection->comparison

Caption: Experimental workflow for benchmarking flame retardant polymers.

flame_retardant_mechanism cluster_condensed Condensed Phase (Solid Polymer) cluster_gas Gas Phase (Flame) heat Heat polymer Polymer + DEVP heat->polymer decomposition Thermal Decomposition polymer->decomposition char Protective Char Layer (Phosphoric Acid Promotes Charring) decomposition->char Solid Residue volatiles Flammable Volatiles decomposition->volatiles Gaseous Products phosphorus_radicals Phosphorus Radicals (e.g., PO•) decomposition->phosphorus_radicals DEVP Decomposition insulation Insulation & Fuel Barrier char->insulation combustion Combustion (Radical Reactions: H•, OH•) insulation->combustion Reduces Fuel & Heat Feedback volatiles->combustion quenching Radical Quenching phosphorus_radicals->quenching quenching->combustion Inhibits Flame Chemistry

Caption: Dual-phase mechanism of phosphorus-based flame retardants like DEVP.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Vinylphosphonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Diethyl vinylphosphonate, an organophosphorus compound utilized in various synthetic applications, requires careful management from procurement to disposal. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some suppliers may not classify it as hazardous under OSHA's 2012 Hazard Communication Standard, others provide GHS hazard classifications indicating toxicity if swallowed (H301) and assign the GHS06 pictogram (toxic).[1][2] Given this conflicting information, it is prudent to handle this compound as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[4][5]

  • Collect the absorbent material into a suitable, closed container for disposal as hazardous waste.[4][5]

  • Clean the spill area with soap and water.[3][6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 682-30-4
Molecular Formula C6H13O3P
Molecular Weight 164.14 g/mol
Boiling Point 202 °C (lit.)
Density 1.068 g/mL at 25 °C (lit.)
Flash Point >110 °C (>230 °F) - closed cup
Storage Temperature 2-8°C

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[7][8] Adherence to institutional and local regulations is paramount.[9]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[9][10]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.[10]

  • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

  • The SAA must be a secondary containment system to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.[7][8]

Step 3: Arranging for Disposal

  • Once the waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines, often not to exceed one year for partially filled containers), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Complete all required waste pickup forms accurately, providing all necessary information about the waste stream.

Step 4: Decontamination of Empty Containers

  • An "empty" container that held this compound may still contain hazardous residue.

  • If the chemical is classified as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • For non-acute hazardous waste, once emptied, the container's label should be defaced or removed before disposal as regular trash, if permitted by institutional policy.[7] Given the conflicting hazard information, treating it as acute is the most cautious approach.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Waste Generation: Unused or contaminated This compound B Is the container empty? A->B Residue C Collect in a dedicated, labeled hazardous waste container. A->C B->C No G Triple-rinse with appropriate solvent. B->G Yes D Store in Satellite Accumulation Area (SAA). C->D E Container Full or Max Storage Time Reached? D->E E->D No F Arrange for EHS/ Contractor Pickup. E->F Yes H Collect rinsate as hazardous waste. G->H I Deface label and dispose of container per institutional policy. H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl vinylphosphonate (B8674324), a versatile organophosphorus compound used in the synthesis of various pharmaceutical agents and advanced materials. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling

While some safety data sheets (SDS) indicate that Diethyl vinylphosphonate is not classified as hazardous under OSHA's Hazard Communication Standard, it is crucial to handle it with the care due to all laboratory chemicals.[1][2] The toxicological properties have not been fully investigated, and it is prudent to avoid contact with skin and eyes and to prevent inhalation of any mists or vapors.[1][2]

Personal Protective Equipment (PPE):

Proper PPE is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[3]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is recommended.
Respiratory Protection RespiratorNo protective equipment is needed under normal use conditions.[1][2] However, if vapors or mists are generated, a multi-purpose combination respirator cartridge is recommended.

Operational Plan: Step-by-Step Guidance

A structured approach to handling this compound is essential for maintaining a safe workflow.

1. Preparation:

  • Ensure adequate ventilation in the work area.

  • Locate and ensure the functionality of the nearest safety shower and eye bath.

  • Inspect all PPE for integrity before use.

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3] Remove all contaminated clothing and shoes immediately.[4]

  • In case of eye contact: Flush eyes with water as a precaution.[3] Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][4]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

  • In all cases of exposure, seek medical attention.[1][4][5]

4. Accidental Release Measures:

  • For personal protection, see the PPE section above.

  • Prevent further leakage or spillage if safe to do so.

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1][2]

  • Keep in suitable, closed containers for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Characterization:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][2]

2. Disposal of Unused Product:

  • Dispose of this material and its container to a licensed hazardous-waste disposal company.

  • Do not empty into drains.[1]

3. Disposal of Contaminated Packaging:

  • Empty containers should be disposed of in accordance with local and national regulations.

  • Before disposal of a used container, remove the contents completely.

Key Experimental Data

The following table summarizes important physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6H13O3P
Molecular Weight 164.14 g/mol
Appearance Light yellow liquid[1][2]
Boiling Point 202 °C (lit.)
Density 1.068 g/mL at 25 °C (lit.)
Flash Point > 110 °C (> 230 °F) - closed cup[1]
Storage Temperature 2-8°C

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Ensure Ventilation & Safety Equipment Access prep_ppe->prep_workspace handling_use Use in Ventilated Area prep_workspace->handling_use handling_avoid Avoid Contact & Inhalation handling_use->handling_avoid response_spill Spill Containment (Inert Absorbent) handling_use->response_spill response_exposure First Aid Measures (Inhale, Skin, Eyes, Swallow) handling_use->response_exposure handling_close Keep Container Closed handling_avoid->handling_close disposal_characterize Characterize Waste handling_close->disposal_characterize response_medical Seek Medical Attention response_spill->response_medical response_exposure->response_medical disposal_container Use Labeled, Sealed Containers disposal_characterize->disposal_container disposal_licensed Dispose via Licensed Company disposal_container->disposal_licensed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl vinylphosphonate
Reactant of Route 2
Diethyl vinylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.